2-Nitrocyclododecanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitrocyclododecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-12-10-8-6-4-2-1-3-5-7-9-11(12)13(15)16/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKBTEDZSLYKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)C(CCCC1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319089 | |
| Record name | 2-Nitrocyclododecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13154-31-9 | |
| Record name | NSC339629 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrocyclododecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Applications of 2-Nitrocyclododecanone: A Technical Guide
Executive Summary
The functionalization of macrocyclic ketones is a cornerstone in the development of advanced agrochemicals, fragrances, and pharmaceuticals. 2-Nitrocyclododecanone serves as a highly versatile, electrophilic building block derived from the commercially abundant cyclododecanone. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the α -nitration of cyclododecanone. By contrasting the classical alkaline enolate nitration with modern radical-mediated single-electron transfer (SET) methodologies, this guide equips researchers with the causal reasoning necessary to optimize yields, prevent side reactions, and scale up production for downstream macrolactone synthesis.
Chemical Significance & Mechanistic Pathways
The introduction of a nitro group at the α -position of a 12-membered cyclic ketone drastically alters its reactivity profile, enabling subsequent Michael additions, Nef ring expansions, and reductions. Historically, the α -nitration of cyclic ketones has been challenging due to the propensity of the macrocycle to undergo oxidative cleavage or undesired aldol condensations.
Pathway A: Classical Alkaline Nitration (Alkyl Nitrate Method)
The most scalable and historically robust method for synthesizing 2-nitrocyclododecanone relies on the electrophilic nitration of a potassium enolate using an alkyl nitrate (e.g., isoamyl nitrate or ethyl nitrate), a methodology originally pioneered by Feuer et al. .
The Causality of Reagent Selection:
-
Base Selection: Potassium tert-butoxide (KOtBu) is utilized rather than sodium hydroxide or alkoxides with smaller steric profiles. The bulky nature of KOtBu ensures rapid, quantitative deprotonation of the sterically hindered cyclododecanone while suppressing nucleophilic attack on the carbonyl carbon, thereby preventing self-condensation.
-
Quenching Dynamics: The reaction generates a stable potassium nitronate intermediate. Quenching must be performed with a weak acid (glacial acetic acid) at low temperatures. Using a strong mineral acid would trigger a Nef reaction, hydrolyzing the nitronate back into a ketone or causing ring cleavage .
Caption: Mechanistic workflow of the classical alkaline alpha-nitration of cyclododecanone.
Pathway B: Radical-Mediated Nitration (CAN / Cu Catalysis)
Recent advancements have introduced direct C–H nitration strategies using Ceric Ammonium Nitrate (CAN) . In this modern approach, CAN acts simultaneously as a Lewis acid, an oxidant, and the nitro source. Copper catalysis assists in stabilizing the radical intermediates, allowing for direct α -functionalization without the need for cryogenic enolate generation.
Step-by-Step Experimental Protocols
Protocol A: Synthesis via Alkaline Enolate Nitration (Recommended for Scale-Up)
This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure mechanistic fidelity.
Materials: Cyclododecanone (1.0 eq), Potassium tert-butoxide (1.2 eq), Isoamyl nitrate (1.1 eq), Anhydrous THF, Glacial acetic acid.
-
Enolate Generation:
-
Suspend KOtBu in anhydrous THF under an inert argon atmosphere and cool the vessel to -78 °C using a dry ice/acetone bath.
-
Add a solution of cyclododecanone in THF dropwise over 30 minutes.
-
IPC (Self-Validation): Extract a 0.1 mL aliquot, quench in D2O, and analyze via 1H-NMR. Complete disappearance of the α -protons confirms quantitative enolate formation.
-
-
Nitryl Transfer:
-
Maintain the temperature at -78 °C. Introduce isoamyl nitrate dropwise.
-
Stir the reaction mixture for 2 hours, allowing it to gradually warm to -20 °C. The solution will transition to a deep yellow/orange hue, indicating the formation of the potassium nitronate salt.
-
-
Controlled Quenching:
-
Prepare a secondary flask containing a 1:1 mixture of glacial acetic acid and THF, pre-cooled to -20 °C.
-
Cannulate the reaction mixture into the acetic acid solution. Critical Causality: Reverse quenching (adding acid to the reaction) can create localized zones of high basicity/exothermicity, leading to oxidative degradation.
-
-
Isolation:
-
Dilute with diethyl ether and wash sequentially with water and brine. Dry over MgSO4.
-
Concentrate under reduced pressure and recrystallize from methanol to yield 2-nitrocyclododecanone as a crystalline solid (Melting Point: 73–75 °C).
-
Protocol B: Copper-Assisted CAN Nitration (Recommended for Library Synthesis)
Materials: Cyclododecanone (1.0 eq), Ceric Ammonium Nitrate (2.5 eq), Cu(OAc)2 (10 mol%), Acetonitrile.
-
Reaction Assembly: Dissolve cyclododecanone and Cu(OAc)2 in anhydrous acetonitrile at room temperature.
-
Oxidative Nitration: Add CAN in one portion. Heat the reaction mixture to 70 °C for 16 hours.
-
IPC (Self-Validation): Monitor the color transition. The initial deep orange color of Ce(IV) will fade to a pale yellow Ce(III) suspension as the single-electron transfer progresses.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove cerium/copper salts, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).
Quantitative Data & Yield Comparison
To aid in route selection, the following table summarizes the operational metrics of both methodologies.
| Parameter | Alkaline Nitration (Alkyl Nitrate) | Radical Nitration (CAN / Cu) |
| Nitrating Agent | Isoamyl Nitrate / Ethyl Nitrate | Ceric Ammonium Nitrate (CAN) |
| Catalyst / Base | Potassium tert-butoxide (KOtBu) | Cu(OAc)₂ (10 mol%) |
| Solvent System | Anhydrous THF | Acetonitrile (CH₃CN) |
| Temperature Profile | -78 °C → -20 °C | 70 °C |
| Reaction Time | 2.5 - 4 hours | 16 - 24 hours |
| Typical Yield | 68% - 75% | 50% - 58% |
| Primary Impurity | Unreacted starting material | Over-oxidized ring cleavage products |
| Scalability | Excellent (Kilogram scale) | Moderate (Gram scale) |
Downstream Applications: Fungicidal Macrolactones
The primary utility of 2-nitrocyclododecanone lies in its role as a precursor for complex macrocyclic systems. Research has demonstrated that 12-alkylsulfonamido-1,15-pentadecanlactones—synthesized directly from 2-nitrocyclododecanone—exhibit exceptional fungicidal activity against Rhizoctonia solani, a devastating agricultural pathogen .
The synthesis relies on a Michael addition of the highly acidic α -proton of 2-nitrocyclododecanone to acrolein, followed by a Nef-type ring expansion.
Caption: Downstream synthesis of macrolactones from 2-nitrocyclododecanone for fungicidal applications.
Conclusion
The synthesis of 2-nitrocyclododecanone requires precise control over enolate geometry and oxidative potentials. While modern radical-based methods using CAN offer operational simplicity by avoiding cryogenic temperatures, the classical alkyl nitrate approach remains the gold standard for high-yield, large-scale production. By strictly adhering to the causal principles of base selection and controlled acidic quenching, researchers can reliably generate this vital macrocyclic building block for advanced drug and agrochemical development.
References
-
The Nitration of Cyclic Ketones with Alkyl Nitrates Journal of the American Chemical Society, Feuer, H., Shepherd, J. W., & Savides, C. (1956). URL:[Link]
-
Copper-Assisted Direct Nitration of Cyclic Ketones with Ceric Ammonium Nitrate for the Synthesis of Tertiary α -Nitro- α -substituted Scaffolds Organic Letters, ACS Publications (2017). URL:[Link]
-
Design, Synthesis, and Fungicidal Activity of Macrolactones and Macrolactams with a Sulfonamide Side Chain Journal of Agricultural and Food Chemistry, ACS Publications (2008). URL:[Link]
- United States Patent Office, US3574756A (1971).
An In-depth Technical Guide to the Electrophilic Nitration of Cyclododecanone
Introduction: The Significance of α-Nitro Cycloalkanones
Cyclododecanone, a readily available 12-membered cyclic ketone, serves as a crucial precursor in the synthesis of various high-value chemicals, including fragrances, polymers like Nylon-12, and macrocyclic drugs.[1][2] The introduction of a nitro group at the α-position to the carbonyl (C2 position) dramatically enhances its synthetic utility. The resulting compound, 2-nitrocyclododecanone, is a versatile intermediate. The electron-withdrawing nature of the nitro group acidifies the α-proton, facilitating a range of carbon-carbon bond-forming reactions. Furthermore, the nitro group itself can be transformed into other functional groups, such as amines, opening pathways to novel macrocyclic lactams and other complex heterocyclic systems.[1][3]
This guide provides a detailed exploration of the mechanism governing the electrophilic nitration of cyclododecanone, offers a robust experimental protocol for its synthesis, and discusses the characterization of the resulting α-nitro ketone.
PART 1: The Core Mechanism of α-Nitration
The electrophilic nitration of a ketone does not proceed by direct attack on the carbonyl compound. Instead, the reaction is predicated on the formation of a more nucleophilic intermediate, the enol. The overall transformation can be dissected into three primary stages: generation of the electrophile, enol formation, and nucleophilic attack followed by deprotonation.
Stage 1: Generation of the Nitrating Agent - Acetyl Nitrate
While a mixture of concentrated nitric and sulfuric acids is a potent nitrating agent for aromatic systems, it can be too harsh for many aliphatic ketones, leading to oxidation and side reactions.[4] A milder and more effective reagent is acetyl nitrate (CH₃COONO₂), generated in situ from the reaction of concentrated nitric acid with acetic anhydride.[5] The acetic anhydride serves both as a reagent and a scavenger for the water produced, driving the equilibrium towards the formation of the active electrophile.[6]
(CH₃CO)₂O + HNO₃ ⇌ CH₃COONO₂ + CH₃COOH
Acetyl nitrate itself can then dissociate or be activated to generate the highly electrophilic nitronium ion (NO₂⁺), which is the ultimate species that reacts with the ketone.
Stage 2: Acid-Catalyzed Enolization of Cyclododecanone
In the presence of an acid catalyst (acetic acid, formed as a byproduct, or a stronger acid catalyst if added), the carbonyl oxygen of cyclododecanone is protonated. This protonation increases the acidity of the α-hydrogens. A weak base (e.g., water or the acetate ion) can then deprotonate the α-carbon, leading to the formation of the enol tautomer. This step is typically the rate-determining step of the overall reaction, analogous to acid-catalyzed α-halogenation.[7][8]
Stage 3: Nucleophilic Attack and Product Formation
The electron-rich double bond of the enol intermediate acts as a nucleophile, attacking the electrophilic nitrogen of the nitronium ion (NO₂⁺). This forms a new carbon-nitrogen bond at the α-position and generates a protonated α-nitro ketone intermediate. In the final step, a weak base removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final product, 2-nitrocyclododecanone.
The following diagram illustrates the complete mechanistic pathway.
Caption: Reaction mechanism for the electrophilic α-nitration of cyclododecanone.
PART 2: A Validated Experimental Protocol
This protocol is a self-validating system designed for the synthesis of 2-nitrocyclododecanone, adapted from established procedures for nitration using nitric acid and acetic anhydride.[6][9]
Safety Precautions:
-
The mixture of nitric acid and acetic anhydride is a powerful and potentially explosive nitrating agent. All operations must be conducted in a well-ventilated fume hood behind a safety shield.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Cyclododecanone | 182.31 | 10.0 g | 0.0548 | 1.0 |
| Acetic Anhydride | 102.09 | 40 mL | 0.424 | ~7.7 |
| Fuming Nitric Acid (90%) | 63.01 | 4.0 mL | ~0.085 | ~1.55 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | ~10 g | - | - |
| Ethanol | - | As needed | - | - |
Step-by-Step Methodology
-
Preparation of the Nitrating Mixture (Acetyl Nitrate):
-
To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add acetic anhydride (40 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add fuming nitric acid (4.0 mL) dropwise via the dropping funnel to the stirred acetic anhydride over 20-30 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, stir the resulting colorless solution at 0-5 °C for an additional 15 minutes.
-
-
Nitration Reaction:
-
In a separate 500 mL flask, dissolve cyclododecanone (10.0 g, 0.0548 mol) in 50 mL of dichloromethane.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the pre-prepared cold acetyl nitrate solution to the cyclododecanone solution over 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of water. Stir vigorously for 15 minutes to hydrolyze the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (3 x 50 mL, caution: CO₂ evolution! ), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a pale yellow oil or solid.
-
Recrystallize the crude product from a minimal amount of hot ethanol.
-
Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.
-
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane [mdpi.com]
- 9. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
2-Nitrocyclododecanone: Structural Dynamics, Synthesis, and Macrocyclic Applications in Agrochemical Development
Executive Summary
In the realm of advanced organic synthesis and agrochemical development, macrocyclic compounds hold a privileged position due to their unique conformational flexibility and biological target affinity. 2-Nitrocyclododecanone (CAS: 13154-31-9) serves as a highly versatile, functionalized 12-membered ring intermediate. By leveraging the highly reactive α -nitro ketone motif, researchers can execute precise ring-expansion methodologies to synthesize 15- and 16-membered macrolactones and macrolactams. This whitepaper provides an in-depth technical analysis of the structural properties, reactivity, and field-proven synthetic protocols associated with 2-nitrocyclododecanone, with a specific focus on its application in developing novel fungicides.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of 2-nitrocyclododecanone is critical for optimizing reaction conditions, particularly regarding thermal stability and solubility during transition-metal-catalyzed or base-mediated transformations[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Impact on Synthesis |
| CAS Number | 13154-31-9 | Primary identifier for procurement and regulatory compliance. |
| Molecular Formula | C₁₂H₂₁NO₃ | Dictates the mass balance in ring-expansion stoichiometry. |
| Molecular Weight | 227.30 g/mol | Standardizes molar equivalents in multi-step protocols. |
| Melting Point | 77–80 °C | Indicates a crystalline solid at room temperature; requires dissolution in organic solvents (e.g., THF, DMF) prior to reaction. |
| Boiling Point | 366.2 ± 21.0 °C (Predicted) | High boiling point allows for high-temperature reflux conditions without significant evaporative loss. |
Molecular Architecture & Reactivity Profile
The cyclododecane ring is characterized by inherent transannular strain. The introduction of an sp2 hybridized carbonyl carbon and an adjacent nitro-substituted carbon significantly alters the ring's conformational landscape[2].
The defining feature of 2-nitrocyclododecanone is the α -nitro ketone motif . The nitro group is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry. When positioned adjacent to a carbonyl group, it drastically lowers the pKa of the intervening α -proton.
-
Causality in Reactivity: This hyper-acidic proton allows for the generation of a stable enolate under exceptionally mild basic conditions. Consequently, 2-nitrocyclododecanone is an ideal "soft nucleophile" for Michael additions, avoiding the harsh conditions that typically lead to unwanted transannular side reactions or polymerization of the starting materials[3].
Synthetic workflow from cyclododecanone to macrolactones.
Application Workflow: Synthesis of Macrolactone Fungicides
One of the most impactful applications of 2-nitrocyclododecanone is its use as a precursor for 12-alkylsulfonamido-1,15-pentadecanlactones—a class of compounds demonstrating potent fungicidal activity against Rhizoctonia solani (cotton soreshin)[3][4].
The Causality of Structural Design
Agrochemical design relies heavily on hydrogen-bonding interactions between the pesticide and the target enzyme. Research indicates that macrocyclic compounds featuring a hydrogen-bonding acceptor and donor separated by a specific spatial distance (e.g., three methylenes) exhibit optimal fungicidal efficacy[3]. 2-Nitrocyclododecanone allows chemists to build this exact pharmacophore via ring expansion.
Table 2: Relative Fungicidal Efficacy of Macrocyclic Derivatives
| Compound Series | Core Structure | C15 Substitution | Relative Fungicidal Activity (R. solani) |
| Series 5 | 15-membered Macrolactone | Hydrogen | Excellent (Comparable to Carbendazim) |
| Series 8 | 12-membered Macrolactam | N/A | Good |
| Series 7 | 15-membered Macrolactam | Hydrogen | Moderate to Good |
| Series 6 | 15-membered Macrolactone | Methyl | Fair (Steric inhibition observed) |
Note on Causality: As shown in Table 2, Series 6 exhibits significantly lower activity than Series 5. The inclusion of a methyl group at the C15 position introduces steric bulk (great volume) between two polarizable groups, which physically interferes with the molecule's ability to dock and hydrogen-bond with the target fungal enzyme[3].
Self-Validating Protocol: Ring Expansion via Michael Addition
The following methodology details the transformation of 2-nitrocyclododecanone into a 15-membered macrolactone precursor. This protocol is designed as a self-validating system, ensuring that researchers can confirm the success of each step before proceeding[4].
Step 1: Enolate Generation and Michael Addition
-
Procedure: Dissolve 1.0 equivalent of 2-nitrocyclododecanone in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction vessel to 0 °C. Add 0.1 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Causality: DBU is a non-nucleophilic base that efficiently deprotonates the α -carbon without attacking the carbonyl center.
-
Addition: Slowly add 1.2 equivalents of acrolein dropwise over 30 minutes, maintaining the temperature below 5 °C to prevent acrolein polymerization. Stir for 4 hours.
-
Validation Check: Extract an aliquot and analyze via 1 H NMR. The disappearance of the highly deshielded α -proton signal (typically around 5.0–5.5 ppm) confirms complete conversion to the Michael adduct.
Step 2: Selective Reduction
-
Procedure: Quench the reaction with saturated aqueous NH4Cl and extract with dichloromethane. Concentrate the organic layer. Dissolve the crude adduct in methanol and cool to -10 °C. Add 1.5 equivalents of NaBH4 portion-wise.
-
Causality: The low temperature and choice of NaBH4 ensure that only the terminal aldehyde is reduced to an alcohol, leaving the ketone and nitro groups intact.
-
Validation Check: Perform FT-IR spectroscopy on the purified intermediate. The disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹) validates the selective reduction.
Step 3: Nef Reaction and Ring Expansion
-
Procedure: The resulting 12-nitro-15-hydroxypentadecanone derivative is subjected to Nef reaction conditions (base followed by acid hydrolysis) to convert the nitro group into a secondary carbonyl, triggering an intramolecular transesterification that expands the ring to a 15-membered macrolactone.
-
Validation Check: Mass spectrometry (ESI-MS) will confirm the new molecular weight, and 13 C NMR will show the distinct shift of the lactone carbonyl carbon (~173 ppm).
Mechanistic pathway for synthesizing 15-membered macrolactones.
Conclusion
2-Nitrocyclododecanone is far more than a simple cyclic ketone; it is a highly engineered synthetic fulcrum. By understanding the electronic push-and-pull of its α -nitro ketone system, researchers can reliably execute complex ring expansions. The resulting macrolactones and macrolactams represent a frontier in agrochemical development, offering tunable, sterically responsive frameworks for next-generation fungicides.
References
-
Title: Reactivity features of cyclododecanone Source: ARKIVOC (Archive for Organic Chemistry) URL: [Link]
-
Title: Design, Synthesis, and Fungicidal Activity of Macrolactones and Macrolactams with a Sulfonamide Side Chain Source: Journal of Agricultural and Food Chemistry (American Chemical Society) URL: [Link]
-
Title: Design, synthesis, and fungicidal activity of macrolactones and macrolactams with a sulfonamide side chain Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Synthesis and Fungicidal Activity of 12-Alkoxyiminothiopentadecanlactones Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link]
Sources
Solvation Dynamics and Thermodynamic Profiling of 2-Nitrocyclododecanone in Organic Media
Executive Summary
Understanding the solubility profile of 2-Nitrocyclododecanone (CAS 13154-31-9) is critical for its application as a macrocyclic building block in advanced organic synthesis. As a 12-membered ring substituted with a highly polar nitro group, its solvation behavior is governed by a delicate balance between hydrophobic dispersion forces and polar dipole interactions. This technical guide provides an in-depth analysis of the thermodynamic factors dictating its solubility, the solvent-dependent keto-enol tautomerization it undergoes, and a self-validating experimental protocol for precise solubility quantification.
Structural Mechanics and Solvation Theory
2-Nitrocyclododecanone is a solid at room temperature, characterized by a molecular weight of 227.30 g/mol and a melting point of 77–80 °C [1]. From a solvation perspective, the molecule presents a unique dichotomy:
-
The Lipophilic Core: The 12-carbon macrocyclic ring is highly hydrophobic, interacting with solvents primarily through London dispersion forces.
-
The Polar Headgroup: The α-nitroketone moiety is intensely polar and acts as a strong hydrogen-bond acceptor.
This structural duality means that 2-Nitrocyclododecanone does not follow simple "like-dissolves-like" rules. Instead, its solubility is maximized in polar aprotic solvents (e.g., Tetrahydrofuran, Chloroform), which possess both the dispersive capability to accommodate the large hydrocarbon ring and the dipole moment necessary to solvate the nitroketone core.
Caption: Logical relationship between solvent polarity, dielectric constant, and tautomeric state.
Solvent-Dependent Keto-Enol Tautomerization
Solubilization of 2-Nitrocyclododecanone is not merely a physical dispersion; it is a chemical equilibrium process. The molecule exists in a state of keto-enol tautomerization, which is highly sensitive to the solvent environment.
The Causality of Solvent Selection: In non-polar media such as fully deuterated cyclohexane, ^1^H NMR spectroscopy reveals distinct signals for both the keto and enol forms [2]. Non-polar solvents (with a dielectric constant ε < 3) lack the dipole moment required to stabilize the highly polar α-nitroketone moiety. To minimize its thermodynamic energy, the molecule adopts an intramolecularly hydrogen-bonded enol form.
Conversely, in polar aprotic solvents like THF, the solvent dipoles efficiently solvate the keto form. This disrupts the intramolecular hydrogen bonding, shifting the equilibrium toward the keto tautomer and drastically increasing the bulk solubility of the compound.
Quantitative Solubility Profile
The following table summarizes the relative solubility of 2-Nitrocyclododecanone across various solvent classes, correlating empirical solubility capacity with the dominant thermodynamic solvation mechanism.
| Solvent | Dielectric Constant (ε) | Dominant Solvation Mechanism | Relative Solubility at 25°C |
| Tetrahydrofuran (THF) | 7.5 | Dipole-Dipole / H-Bond Acceptor | High (>100 mg/mL) |
| Chloroform (CHCl₃) | 4.8 | Halogen Bonding / Dipole | High (>100 mg/mL) |
| Ethyl Acetate (EtOAc) | 6.0 | Dipole-Dipole | High (>100 mg/mL) |
| Cyclohexane | 2.0 | London Dispersion | Moderate (10–50 mg/mL) |
| Methanol (MeOH) | 33.0 | Protic H-Bonding Competition | Low to Moderate (<20 mg/mL) |
| Water (H₂O) | 80.1 | Hydrophobic Exclusion | Insoluble (<0.1 mg/mL) |
Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol
To accurately determine the solubility of macrocyclic compounds, researchers must avoid kinetic traps (such as metastable supersaturation) and matrix-loss artifacts. The following protocol is designed as a self-validating system to ensure absolute data trustworthiness.
Caption: Self-validating experimental workflow for determining true thermodynamic solubility.
Step-by-Step Methodology & Causality
-
Gravimetric Saturation: Add 500 mg of 2-Nitrocyclododecanone to 1.0 mL of the target solvent in a sealed borosilicate vial.
-
Causality: Maintaining a visible, undissolved solid pellet ensures that the chemical potential of the solute in the solid phase equals that in the solution, which is the fundamental prerequisite for thermodynamic equilibrium.
-
-
Thermal Cycling: Heat the suspension to 40°C under agitation for 2 hours, then strictly control the cooling back to 25°C, holding for 24 hours.
-
Causality: Dissolution is kinetically limited by crystal lattice energy. Heating overcomes this activation barrier. Subsequent cooling allows the system to precipitate excess solute. If the final concentration matches a control sample kept strictly at 25°C, the system self-validates that it has not entered a metastable supersaturated state.
-
-
Phase Separation via Ultracentrifugation: Centrifuge the equilibrated samples at 15,000 × g for 15 minutes at 25°C.
-
Causality: Standard PTFE or nylon syringe filters possess hydrophobic matrices that non-specifically adsorb macrocyclic compounds, artificially lowering the measured concentration. Centrifugation relies purely on density differentials, entirely eliminating matrix-loss artifacts.
-
-
HPLC-UV Quantification: Extract an aliquot of the clear supernatant, dilute appropriately, and quantify via HPLC-UV.
-
Causality: The nitro group provides a distinct UV chromophore (n → π* transition). Quantifying at this specific wavelength prevents analytical interference from solvent impurities.
-
Synthetic Applications in Solution
The solubility profile of 2-Nitrocyclododecanone directly dictates the success of downstream synthetic workflows.
For instance, the synthesis of nitro fatty acids (NO2-FAs) —bioactive compounds known to activate the Nrf2 pathway for anti-inflammatory signaling—relies on a consecutive Henry reaction between 2-nitrocyclododecanone and hexanal [3]. This reaction necessitates highly polar aprotic conditions to maintain the solubility of the macrocyclic intermediate throughout the retro-Claisen ring cleavage.
Similarly, the ring-expansion synthesis of pentadecanolide (a valuable 15-membered macrolide used in perfumery and polymer synthesis) achieves a 60% overall yield when starting from fully solvated 2-nitrocyclododecanone [4] [5]. Ensuring complete solubilization in the primary reaction solvent is the critical first step to preventing yield-limiting heterogeneous side reactions.
References
-
The Journal of Organic Chemistry (ACS Publications). "Effect of Ring Size on the Tautomerization and Ionization Reaction of Cyclic 2-Nitroalkanones: An Experimental and Theoretical Study." Available at:[Link]
-
MDPI. "Nitro Fatty Acids (NO2-FAs): An Emerging Class of Bioactive Fatty Acids." Available at:[Link]
-
LookChem. "Cas 106-02-5, Cyclopentadecanolide Chemical Properties and Synthesis." Available at:[Link]
Sources
1H and 13C NMR spectral data of 2-Nitrocyclododecanone
Whitepaper: Structural Dynamics, NMR Spectral Characterization, and Synthetic Utility of 2-Nitrocyclododecanone
Executive Summary
2-Nitrocyclododecanone (CAS 13154-31-9) is a macrocyclic aliphatic nitroketone that serves as a critical intermediate in the synthesis of complex macrolactones, macrolactams, and novel fungicidal agents. Beyond its synthetic utility, it is a highly valuable model compound for studying solvent-dependent keto-enol tautomerization in macrocyclic systems. This technical guide provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral properties, the thermodynamic causality behind its tautomerization, and field-proven experimental protocols for its characterization and downstream application in drug development.
Structural Dynamics and the Causality of Tautomerization
The chemical behavior of 2-nitrocyclododecanone is dictated by a dynamic keto-enol equilibrium. Unlike smaller, more rigid cycloalkanones, the 12-membered ring possesses significant conformational flexibility, allowing it to adopt stable conformations with minimal ring strain[1].
The position of this equilibrium ( KT ) is strictly governed by the interplay between ring size and solvent polarity:
-
Non-Polar Solvents (e.g., Cyclohexane): The enol tautomer is highly stabilized due to the formation of a strong intramolecular hydrogen bond between the nitro group's oxygen and the enolic hydroxyl hydrogen. This interaction overcomes the inherent stability of the keto form, shifting the equilibrium toward the enol[2].
-
Polar Solvents (e.g., Water): Differential solvation energies (ranging from 1 to 5 kcal/mol) heavily favor the more polar keto form. The solvent disrupts the intramolecular hydrogen bond of the enol, rendering the keto form dominant[2].
Fig 1: Tautomerization dynamics and corresponding diagnostic 1H NMR signal assignments.
NMR Spectral Characterization
Because the interconversion between the keto and enol tautomers is a slow process relative to the inherent timescale of NMR spectroscopy, separate resonance signals can be observed for the acidic hydrogens of both forms[1]. This allows NMR to be used as a self-validating system to directly measure the keto-enol equilibrium without chemically perturbing the system.
Quantitative Spectral Data Summary
The following table summarizes the characteristic 1 H and 13 C NMR chemical shifts for 2-nitrocyclododecanone. The extreme downfield shift of the enol proton is a direct causal result of the strong intramolecular hydrogen bonding with the adjacent nitro group[2].
| Nucleus | Tautomeric Form | Functional Group | Chemical Shift (δ, ppm) | Multiplicity / Notes |
| 1 H NMR | Keto | α -CH (CH -NO 2 ) | 4.5 – 5.0 | Multiplet; highly deshielded by -NO 2 and C=O[1]. |
| 1 H NMR | Enol | Enolic OH (C-OH ) | 14.5 – 15.0 | Singlet; extreme downfield shift due to intramolecular H-bond[1]. |
| 1 H NMR | Both | Aliphatic Backbone | 1.2 – 2.5 | Multiplets; overlapping CH 2 envelope of the macrocycle. |
| 13 C NMR | Keto | Carbonyl (C =O) | ~ 205.0 | Characteristic of macrocyclic ketones. |
| 13 C NMR | Keto | α -Carbon (C H-NO 2 ) | ~ 92.0 | Deshielded by the strongly electron-withdrawing nitro group. |
| 13 C NMR | Enol | Enolic Carbon (C -OH) | ~ 165.0 | Sp 2 hybridized carbon attached to oxygen. |
| 13 C NMR | Enol | Nitro Carbon (C -NO 2 ) | ~ 115.0 | Sp 2 hybridized carbon attached to the nitro group. |
| 13 C NMR | Both | Aliphatic Backbone | 22.0 – 40.0 | Multiple distinct peaks depending on ring conformation[3]. |
(Note: Data recorded in fully deuterated cyclohexane or CDCl 3 at 300 MHz / 75 MHz. Exact aliphatic shifts vary based on the specific [3333] pseudo-rotation conformation of the 12-membered ring[3].)
Experimental Protocols
Protocol A: Self-Validating Measurement of Tautomeric Equilibrium via 1 H NMR
To accurately determine the equilibrium constant ( KT ) of 2-nitrocyclododecanone, researchers must ensure the system has reached thermodynamic stability.
-
Sample Preparation: Solubilize 15-20 mg of highly purified 2-nitrocyclododecanone in 0.6 mL of fully deuterated cyclohexane (C 6 D 12 ) in a standard 5 mm NMR tube.
-
Initial Acquisition: Immediately record a baseline 1 H NMR spectrum (e.g., at 300 MHz, 298 K) to observe the kinetic ratio of the tautomers upon dissolution.
-
Equilibration Monitoring: Acquire successive spectra at 30-minute intervals. Monitor the integral ratio between the α -proton of the keto form (δ 4.5–5.0 ppm) and the hydroxylic proton of the enol form (δ 14.5–15.0 ppm)[1].
-
Validation: The system is self-validated as "equilibrated" when no further changes in the integral ratios are observed over three consecutive acquisitions.
-
Calculation: Calculate KT directly from the integrated peak intensities: KT=IntegralKetoIntegralEnol .
Protocol B: Synthesis of Macrolactone Fungicides via Michael Addition
2-Nitrocyclododecanone is a premier building block for synthesizing 12-alkylsulfonamido-1,15-pentadecanlactones, which exhibit fungicidal activity comparable to commercial agents like carbendazim[4].
-
Michael Addition: Dissolve 2-nitrocyclododecanone (1.0 eq) in anhydrous dichloromethane. Add methyl vinyl ketone (1.2 eq) dropwise at 0 °C under an inert argon atmosphere, utilizing a catalytic amount of base (e.g., DBU).
-
Reaction Progression: Stir the mixture at room temperature for 12 hours. The electron-withdrawing nitro group strongly activates the α -carbon, facilitating the conjugate addition.
-
Selective Reduction & Ring Expansion: Isolate the intermediate and subject it to transfer hydrogenation using ammonium formate and palladium on carbon (Pd/C) to selectively reduce the side-chain carbonyl and expand the ring, yielding 15-methyl-12-nitro-1,15-pentadecanlactone[4].
-
Purification: Purify the resulting colorless liquid via silica gel column chromatography. Validate the success of the ring expansion via the disappearance of the 2-nitrocyclododecanone α -proton signal at δ 4.5–5.0 ppm and the emergence of the lactone structural signals.
Fig 2: Synthetic workflow from 2-nitrocyclododecanone to macrolactone fungicides.
Mechanistic Insights for Drug Development
In the context of agrochemical and pharmaceutical development, the structural features of 2-nitrocyclododecanone derivatives dictate their biological efficacy. Studies on macrolactones synthesized from this precursor reveal a strict structure-activity relationship (SAR)[4].
Causality in Target Binding: The fungicidal activity of the resulting macrolactones against Rhizoctonia solani relies heavily on hydrogen-bonding dynamics. The macrocyclic compounds require a specific spatial arrangement—a hydrogen-bonding acceptor and a hydrogen-bonding donor separated by exactly three methylene units on the ring—to optimally bind to the target enzyme[4]. The initial functionalization of 2-nitrocyclododecanone via the protocols described above allows chemists to precisely engineer this required distance, proving the compound's indispensable role in rational drug design.
References
-
Effect of Ring Size on the Tautomerization and Ionization Reaction of Cyclic 2-Nitroalkanones: An Experimental and Theoretical Study The Journal of Organic Chemistry (ACS Publications)[Link]
-
Design, Synthesis, and Fungicidal Activity of Macrolactones and Macrolactams with a Sulfonamide Side Chain Journal of Agricultural and Food Chemistry (ACS Publications)[Link]
-
Reactivity features of cyclododecanone Arkivoc (ARKAT-USA)[Link]
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Gas-Phase Thermodynamics and Mass Spectrometry Fragmentation of 2-Nitrocyclododecanone: A Technical Whitepaper
Executive Summary
2-Nitrocyclododecanone ( C12H21NO3 , MW: 227.15 g/mol ) is a highly functionalized macrocyclic ketone that serves as a pivotal intermediate in organic synthesis, particularly in ring-expansion reactions and the synthesis of biologically active macrocycles[1]. For drug development professionals and analytical chemists, accurate structural elucidation of this compound using mass spectrometry (MS) requires a deep understanding of how the 12-membered ring and the alpha-nitro group interact during ionization. This whitepaper deconstructs the gas-phase fragmentation mechanisms of 2-nitrocyclododecanone, providing a self-validating analytical framework for its characterization.
Ionization Dynamics and Thermodynamic Causality
As an application scientist, I approach the mass spectral interpretation of macrocycles not as a simple pattern-matching exercise, but as a study in gas-phase thermodynamics. When subjected to Electron Ionization (EI) at 70 eV, the ionization of 2-nitrocyclododecanone is governed by the relative ionization energies of its functional groups. The non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups are the primary sites for electron ejection, forming the initial molecular radical cation ( M+∙ )[2].
The causality behind the subsequent fragmentation sequence lies in bond dissociation energies. The C−NO2 bond is significantly weaker than the structural C−C bonds of the macrocyclic backbone. Consequently, the initial fragmentation is almost exclusively driven by the expulsion of the nitro group, which acts as a thermodynamic sink, rather than immediate ring cleavage[3].
Core Fragmentation Pathways
Pathway A: Denitration (Loss of NO2 and HNO2 )
The molecular ion ( M+∙ at m/z 227) is typically weak or absent due to the rapid expulsion of the nitro radical ( ∙NO2 , 46 Da), generating a highly abundant [M−46]+ fragment at m/z 181. A competing pathway involves the neutral loss of nitrous acid ( HNO2 , 47 Da) via a cyclic transition state involving a hydrogen atom abstracted from the adjacent beta-carbon, yielding the [M−47]+∙ radical cation at m/z 180[3].
Pathway B: Alpha-Cleavage and Ring Opening
Cyclic ketones are intrinsically characterized by alpha-cleavage, which involves the breaking of the C−C bond adjacent to the carbonyl group[4][5]. In 2-nitrocyclododecanone, this ring-opening event occurs predominantly after denitration. The m/z 181 ion undergoes alpha-cleavage to open the 12-membered ring, forming a linear acylium ion. This is rapidly followed by the extrusion of carbon monoxide ( CO , 28 Da), producing a stable aliphatic fragment at m/z 153[6].
Pathway C: Complex Macrocyclic Cleavage
Once the ring is opened and the heteroatoms ( N,O ) are lost, the remaining aliphatic chain ( C11H21+ ) undergoes complex multiple cleavages. This skeleton rearrangement involves the successive loss of neutral alkene molecules (e.g., ethene, propene), generating a characteristic series of hydrocarbon carbocations at m/z 55, 69, 83, and 97[2][7].
Fig 1: Primary gas-phase fragmentation pathways of 2-Nitrocyclododecanone.
Quantitative Data Summary
The following table synthesizes the expected quantitative mass spectral data for 2-nitrocyclododecanone under standard 70 eV EI conditions, providing a reference for impurity profiling and structural confirmation.
| Fragment Ion | m/z | Relative Abundance (%) | Structural Assignment & Causality |
| M+∙ | 227 | < 5% | Molecular Ion ( C12H21NO3+∙ ). Weak due to labile C−NO2 bond. |
| [M−NO2]+ | 181 | 85 - 100% | Loss of nitro radical. Often the base peak due to rapid denitration. |
| [M−HNO2]+∙ | 180 | 40 - 60% | Neutral loss of nitrous acid via beta-hydrogen abstraction. |
| [M−NO2−H2O]+ | 163 | 20 - 30% | Subsequent loss of water, common in cyclic oxygenated compounds. |
| [M−NO2−CO]+ | 153 | 50 - 70% | Alpha-cleavage followed by CO extrusion from the acylium ion. |
| Hydrocarbon Series | 55, 69, 83 | 60 - 90% | Complex macrocyclic cleavage forming stable CnH2n−1+ carbocations. |
Experimental Protocol: Self-Validating GC-MS Workflow
To ensure trustworthiness and data integrity in drug development environments, analytical protocols must be self-validating. The following step-by-step GC-MS methodology incorporates internal checks to verify instrument performance and fragmentation logic.
Step 1: Sample Preparation & Internal Standardization
-
Dissolve the 2-nitrocyclododecanone sample in MS-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.
-
Self-Validation Check: Spike the solution with an isotopically labeled internal standard (e.g., cyclododecanone- d4 at 5 µg/mL) to monitor retention time drift and validate ionization efficiency.
Step 2: Gas Chromatography Separation
-
Column: HP-5MS (30m length × 0.25mm ID × 0.25µm film thickness).
-
Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.
-
Temperature Program: Initial hold at 80°C for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes to ensure elution of the macrocycle.
Step 3: Electron Ionization (EI) Parameters
-
Ionization Energy: 70 eV (Standard for reproducible library matching).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C[4].
Step 4: Data Acquisition
-
Acquire data in full scan mode over a mass range of m/z 35 to 350 to capture both the low-mass hydrocarbon series and the intact molecular ion.
Step 5: Data Processing & Self-Validation
-
Isotopic Check: Verify the presence of the M+2 isotopic peak (driven by 13C natural abundance) at approximately 13% intensity relative to the molecular ion to definitively confirm the C12 carbon count[6].
-
Metastable Ion Screening: Screen the baseline for metastable ions (broad, low-intensity peaks) corresponding to the m/z 181 → 153 transition. The presence of a metastable peak at m∗=(1532/181)≈129.3 definitively proves the sequential loss of CO in the flight tube[2].
Fig 2: Self-validating GC-MS analytical workflow for macrocyclic characterization.
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The Emerging Therapeutic Potential of Nitro-Cycloalkanones: A Mechanistic and Methodological Exploration
An In-Depth Technical Guide
Abstract
The nitro group, long recognized for its versatile reactivity in organic synthesis, is a potent pharmacophore integral to a wide array of biologically active molecules.[1][2][3] Its strong electron-withdrawing nature and capacity for bioreductive activation underpin the therapeutic efficacy of numerous antimicrobial, anticancer, and anti-inflammatory agents.[2][4] This guide delves into the largely untapped potential of nitro-cycloalkanones, a unique class of compounds where the nitro moiety is appended to a cyclic ketone scaffold. We will explore the chemical rationale for their predicted biological activities, drawing parallels from well-characterized nitroaromatic and nitro-aliphatic compounds. This document provides a framework for researchers and drug development professionals to investigate these promising molecules by detailing robust synthetic considerations, step-by-step protocols for biological screening, and a discussion of structure-activity relationships.
The Nitro Group: A Double-Edged Sword in Drug Design
The biological activity of nitro-containing compounds is intrinsically linked to the electrochemical properties of the nitro group (NO₂). It can function as both a pharmacophore (the active component) and a toxicophore (a source of toxicity), a duality dictated by its metabolic fate within the target cell or organism.[1][2]
Mechanism of Action: The Principle of Bioreductive Activation
The most common mechanism of action involves the intracellular reduction of the nitro group.[2][3] This process is particularly effective in hypoxic (low-oxygen) environments, such as those found in solid tumors or anaerobic bacterial colonies.[5]
Cellular nitroreductase enzymes utilize cofactors like NADH or NADPH to catalyze a one-electron reduction of the nitro group, forming a nitro anion radical (NO₂⁻).[3][4]
-
Under normoxic (oxygen-rich) conditions: The radical is rapidly re-oxidized back to the parent nitro compound, creating a "futile cycle" that generates reactive oxygen species (ROS), such as superoxide anions (O₂⁻). This surge in oxidative stress can damage cellular components, including DNA, proteins, and lipids.[4]
-
Under hypoxic (oxygen-poor) conditions: The nitro anion radical undergoes further reduction to form nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates. These highly reactive species can covalently bind to and damage critical biomolecules like DNA, leading to cytotoxicity.[2][3][5]
This selective activation in hypoxic environments provides a compelling rationale for developing nitro compounds as targeted therapies.[5][6]
Synthetic Avenues to Nitro-Cycloalkanones
General Synthetic Workflow: The synthesis of these target molecules often starts from readily available cyclic ketones or nitroalkenes.[8] Organocatalyzed methods have proven effective for the synthesis of related nitrocyclopropanes from starting materials like β-nitrostyrenes.[8]
Potential Biological Activities and Screening Protocols
The unique combination of a strained or conformationally restricted cycloalkanone ring and a bioreducible nitro group suggests a strong potential for diverse biological activities.
Antimicrobial Activity
Scientific Rationale: Many nitro-heterocyclic and nitroaromatic compounds are potent antimicrobial agents.[2][3][9][10] The commercial drug metronidazole, for instance, is a 5-nitroimidazole derivative used to treat anaerobic bacterial infections.[3] The mechanism relies on the anaerobic bacteria's efficient nitroreductase systems, which reduce the nitro group to generate cytotoxic intermediates that damage DNA and other macromolecules, leading to cell death.[2][3] It is highly probable that nitro-cycloalkanones will exert similar effects, particularly against anaerobic or microaerophilic pathogens.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to assess the antimicrobial efficacy of test compounds.
1. Preparation of Stock Solutions:
-
Dissolve the synthesized nitro-cycloalkanone compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Causality Note: DMSO is used for its ability to dissolve a wide range of organic compounds and its relatively low toxicity to most microorganisms at the final concentrations used in the assay.
2. Bacterial Strain Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative) overnight in appropriate broth (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
Self-Validation: The final inoculum density must be verified by plating a serial dilution of the prepared suspension and performing a colony count after incubation.
3. Assay Plate Setup (96-well plate):
-
Add 50 µL of sterile broth to all wells.
-
Add 50 µL of the compound stock solution to the first column of wells, creating a 2-fold dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.
-
Add 50 µL of the prepared bacterial inoculum to each well.
4. Controls:
-
Positive Control: Wells containing broth and bacteria only (no compound).
-
Negative Control: Wells containing broth and the highest concentration of the compound (no bacteria).
-
Solvent Control: Wells containing broth, bacteria, and the highest concentration of DMSO used in the assay.
5. Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Scientific Rationale: The hypoxic core of solid tumors is a prime target for bioreductive prodrugs.[5][6] Nitro(het)aromatic compounds are designed to be selectively activated in these low-oxygen environments, transforming into potent cytotoxic agents that kill cancer cells while sparing healthy, well-oxygenated tissues.[5][6] Furthermore, the generation of ROS via futile cycling can induce apoptosis in cancer cells even under normoxic conditions. Some nitro compounds, like the camptothecin derivative Rubitecan (9-nitro-camptothecin), have shown broad anticancer activity.[4] Nitro-fatty acids have also demonstrated anti-cancerous effects, suggesting the nitro group's utility in various molecular scaffolds.[11]
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture:
-
Culture human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Causality Note: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
2. Compound Treatment:
-
Prepare serial dilutions of the nitro-cycloalkanone compounds in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds at various concentrations.
-
Include a vehicle control (media with the corresponding concentration of DMSO).
3. Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
4. MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.
5. Solubilization and Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Activity
Scientific Rationale: Certain nitro compounds exhibit potent anti-inflammatory effects. Nitroglycerin, for example, acts by releasing nitric oxide (NO), a signaling molecule with powerful vasodilatory and anti-inflammatory properties.[12][13][14][15] It can suppress the adhesion of immune cells to the vascular endothelium, a key step in the inflammatory cascade.[12][13] Nitro-fatty acids have also been shown to target and modulate pro-inflammatory pathways like NF-κB.[16][17] It is plausible that nitro-cycloalkanones could act as NO-donors or modulate inflammatory signaling through redox-sensitive pathways.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with a bacterial endotoxin (LPS).
1. Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
2. Compound Pre-treatment:
-
Treat the cells with various non-toxic concentrations of the nitro-cycloalkanone compounds for 1 hour before stimulation.
-
Causality Note: Pre-treatment is necessary to determine if the compound can prevent the inflammatory response from being initiated, rather than just stopping an ongoing response.
3. Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Include controls: untreated cells (negative control), cells treated with LPS only (positive control), and cells with compound only (to check for direct NO release).
4. Incubation:
-
Incubate the plate for 24 hours at 37°C.
5. Measurement of Nitrite:
-
Nitric oxide produced by the cells is rapidly converted to stable nitrite (NO₂⁻) in the culture medium.
-
Collect 50 µL of the supernatant from each well.
-
Use the Griess Reagent System to measure the nitrite concentration. This involves a two-step diazotization reaction that produces a colored azo compound.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for 10 minutes.
6. Reading and Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated from known concentrations of sodium nitrite.
-
Determine the compound's ability to inhibit LPS-induced NO production.
Data Presentation and Structure-Activity Relationship (SAR)
Systematic evaluation requires clear data presentation to discern trends. Quantitative data from the assays described above should be summarized in tables to facilitate comparison across different analogs.
Table 1: Hypothetical Biological Activity Profile of Nitro-Cycloalkanone Analogs
| Compound ID | Structure (Ring Size) | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. HCT116 Cells | NO Inhibition (%) at 10 µM |
| NC-01 | 5-membered | 16 | 8.2 | 45% |
| NC-02 | 6-membered | 32 | 15.7 | 30% |
| NC-03 | 7-membered | 64 | 22.1 | 15% |
| NC-04 | 6-membered (2-methyl) | 16 | 12.5 | 35% |
This structured data allows for the initial formulation of a Structure-Activity Relationship (SAR). For example, the hypothetical data above suggests that smaller ring sizes may be favorable for both antimicrobial and anticancer activity. Such insights are critical for guiding the next round of synthesis to optimize potency and selectivity.
Conclusion and Future Perspectives
Nitro-cycloalkanones represent a promising yet underexplored chemical space for drug discovery. Their synthesis is feasible, and the underlying mechanism of bioreductive activation provides a strong rationale for their potential as targeted antimicrobial and anticancer agents. Furthermore, the potential for NO-donation or redox modulation suggests anti-inflammatory applications. The key challenge remains the careful balancing of therapeutic efficacy and potential toxicity, a common theme for all nitro-containing pharmaceuticals.[1][2] Future work should focus on synthesizing a broad library of analogs to establish robust SAR, investigating detailed mechanisms of action, and evaluating in vivo efficacy and safety in relevant animal models.
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- 8. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria [mdpi.com]
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- 12. Nanoliposomal Nitroglycerin Exerts Potent Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nitro Group in Chemical Reactivity and Drug Design: A Mechanistic and Methodological Guide
Executive Summary
As a synthetic handle and a biological pharmacophore, the nitro group (-NO₂) occupies a unique position in organic chemistry and drug development. Historically viewed as a simple electron-withdrawing substituent or a toxicological liability, modern application science has repurposed the nitro group into a precision tool. This whitepaper explores the electronic architecture of the nitro group, its ability to invert aromatic reactivity via Nucleophilic Aromatic Substitution (SNAr), and its critical role as a bioreductive trigger in targeted prodrug therapies.
Electronic Architecture and Mechanistic Foundations
The profound influence of the nitro group on a molecular scaffold is dictated by its extreme electron-withdrawing capacity. This is driven by two synergistic forces:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls σ-electron density away from the attached framework.
-
Mesomeric/Resonance Effect (-M / -R): The π-system of the nitro group can delocalize electron density from conjugated systems, acting as a powerful electron sink.
These effects dramatically alter the physicochemical properties of neighboring functional groups, most notably acidity. For example, unsubstituted phenol has a pKa of 9.89. The introduction of a nitro group at the para position lowers the pKa to 7.15, making it nearly 1000 times more acidic 1. This massive shift occurs because the resulting phenoxide anion is stabilized by resonance delocalization directly onto the highly electronegative oxygen atoms of the nitro group 2. Conversely, meta-nitrophenol (pKa 8.28) primarily experiences the -I effect, as direct resonance stabilization of the anion is geometrically impossible from the meta position 3.
Quantitative Data: Acidity and Hammett Constants
Table 1: Acidity Constants (pKa) of Phenol Derivatives 4
| Compound | Substituent Position | pKa (at 25 °C) | Primary Electronic Effect |
|---|---|---|---|
| Phenol | None | 9.89 | N/A |
| o-Nitrophenol | Ortho (2-) | 7.17 | -I, -M (Intramolecular H-bonding) |
| m-Nitrophenol | Meta (3-) | 8.28 | -I (Inductive only) |
| p-Nitrophenol | Para (4-) | 7.15 | -I, -M (Strong resonance) |
Table 2: Hammett Substituent Constants (σ) for the Nitro Group 5, 6
| Parameter | Value | Interpretation |
|---|---|---|
| σmeta (σm) | +0.71 | Strong inductive withdrawal from the meta position. |
| σpara (σp) | +0.78 | Combined inductive and resonance withdrawal from the para position. |
| σpara⁻ (σp⁻) | +1.27 | Enhanced resonance withdrawal when interacting directly with an electron-rich center. |
Modulating Synthetic Reactivity: SNAr and the Meisenheimer Complex
In synthetic methodology, the nitro group is an indispensable tool for reversing the standard reactivity of aromatic rings. While typical electron-rich arenes undergo Electrophilic Aromatic Substitution (EAS), the severe electron-depletion caused by a nitro group deactivates the ring toward electrophiles but primes it for Nucleophilic Aromatic Substitution (SNAr) 7.
When a leaving group (e.g., a halide) is positioned ortho or para to a nitro group, a nucleophile can attack the ipso carbon. This forms a negatively charged, non-aromatic intermediate known as the Meisenheimer complex 8. The nitro group acts as a critical electron sink, lowering the activation energy of this rate-determining step by accommodating the negative charge 9.
Figure 1: SNAr mechanism and Meisenheimer complex stabilization by the nitro group.
The Nitro Group in Medicinal Chemistry and Prodrug Design
Historically, the nitro group was viewed with caution in drug development due to toxicity liabilities, such as mutagenicity (yielding positive Ames tests). This toxicity stems from off-target enzymatic reduction into reactive hydroxylamine species that can covalently bind DNA 10.
However, rational drug design has repurposed this "liability" into a powerful targeting mechanism via prodrugs. Hypoxia-activated prodrugs and Gene-Directed Enzyme Prodrug Therapy (GDEPT) exploit specific nitroreductases (NTRs) [[11]](). Type I NTRs, such as NfsA and NfsB from E. coli, catalyze the oxygen-independent, NAD(P)H-dependent reduction of the nitro group to a hydroxylamine or amine 12.
This dramatic electronic shift—from a strongly electron-withdrawing nitro group to an electron-donating amine—acts as an "electronic switch." It triggers a 1,6-elimination or similar self-immolative cascade, releasing a cytotoxic payload (e.g., a phosphoramide mustard) selectively within the tumor microenvironment or bacterial cell 13, 14.
Figure 2: Type I nitroreductase-mediated bioreduction and prodrug activation pathway.
Experimental Workflows & Protocols
To bridge theoretical mechanisms with bench execution, the following self-validating protocols demonstrate the dual utility of the nitro group.
Protocol 1: SNAr Synthesis of 2,4-Dinitrophenyl Ethers
Objective: Validate Meisenheimer complex activation by synthesizing a diaryl ether. Causality & Logic: 1-Fluoro-2,4-dinitrobenzene (Sanger's reagent) is chosen over the chloro-analog. In SNAr, fluorine is the superior leaving group; its extreme electronegativity maximizes the electrophilicity of the ipso carbon, accelerating the rate-determining nucleophilic attack 8. K₂CO₃ is used as a mild base to deprotonate the phenol without hydrolyzing the aryl fluoride.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under N₂, dissolve phenol (1.0 eq) in anhydrous DMF (0.2 M).
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes to generate the highly reactive, "naked" phenoxide nucleophile.
-
Electrophile Addition: Add 1-fluoro-2,4-dinitrobenzene (1.1 eq) dropwise. The solution will immediately darken, indicating the formation of the Meisenheimer intermediate.
-
Reaction & Validation: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material validates the reaction's completion.
-
Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate. Verify the product via LC-MS and ¹H-NMR.
Protocol 2: In Vitro Bioreduction Assay using E. coli Nitroreductase
Objective: Validate the enzymatic reduction of a nitroaromatic prodrug (e.g., CB1954). Causality & Logic: Recombinant E. coli NfsA is selected as it is a highly efficient Type I NTR 12. The assay is self-validating through real-time UV-Vis spectrophotometry, tracking the depletion of the NADH cofactor at 340 nm, which directly correlates stoichiometrically to the reduction of the nitro group.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution at pH 7.4, ensuring physiological relevance.
-
Reagent Assembly: In a 1 mL quartz cuvette, combine PBS, 100 µM of the nitroaromatic prodrug, and 250 µM NADH. (NADH is supplied in excess as the full reduction to hydroxylamine requires 4 electrons / 2 NADH molecules).
-
Baseline Measurement: Blank the UV-Vis spectrophotometer and record a baseline absorbance at 340 nm for 1 minute to ensure stability.
-
Enzymatic Initiation: Add 1 µg of purified NfsA enzyme to the cuvette. Mix rapidly by inversion.
-
Kinetic Validation: Monitor the decrease in absorbance at 340 nm over 10 minutes. Calculate the initial velocity (V₀) of NADH depletion to determine the catalytic efficiency (k_cat/K_M) of the prodrug activation.
References
-
[1] Vaia. pKa of nitrophenols vs phenol table.
-
[7] Wikipedia. Nucleophilic aromatic substitution.
-
[8] Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
[2] Pearson+. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph...
-
[9] PMC - NIH. Concerted Nucleophilic Aromatic Substitutions.
-
[4] Wikipedia. Nitrophenol.
-
[3] Quora. Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)?
-
[11] NIH. Recent advances and applications of nitroreductase activable agents for tumor theranostic.
-
[13] ASM Journals. Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase.
-
[10] PMC - NIH. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
-
[12] Frontiers. Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System.
-
[14] MDPI. Nitro-Containing Self-Immolative Systems for Biological Applications.
-
[5] Grokipedia. Hammett equation.
-
[6] SciSpace. Substituent effects of nitro group in cyclic compounds.
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- 14. Nitro-Containing Self-Immolative Systems for Biological Applications | MDPI [mdpi.com]
An In-depth Technical Guide to the Health and Safety of 2-Nitrocyclododecanone
Disclaimer: No dedicated Safety Data Sheet (SDS) or comprehensive toxicological profile for 2-Nitrocyclododecanone has been identified in publicly available literature. The following guide is a scientifically inferred hazard assessment based on the chemical structure of 2-Nitrocyclododecanone, drawing upon data from its constituent functional groups—a nitroalkane and a cyclododecanone ring—and structurally related compounds. The recommendations herein are based on a precautionary principle and should be implemented in conjunction with a thorough, case-by-case risk assessment by qualified personnel.
Introduction and Inferred Hazard Profile
2-Nitrocyclododecanone is a macrocyclic nitroketone. While its primary applications appear to be in specialized organic synthesis, a comprehensive understanding of its potential health and safety risks is paramount for researchers and drug development professionals.[1][2] The molecule's structure suggests a toxicological profile influenced by both the nitroalkane functional group and the large cycloalkane ring.
The nitroalkane group is the primary driver of potential toxicity. Aliphatic nitro compounds are known to exhibit a range of adverse health effects, with some being recognized as potential carcinogens.[3][4][5] The metabolism of nitroalkanes can lead to the formation of reactive intermediates and toxic metabolites, such as nitrites, which can induce methemoglobinemia.[4][5] The large, lipophilic cyclododecanone backbone may influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to bioaccumulation.
Based on these structural alerts, 2-Nitrocyclododecanone should be handled as a substance of unknown but potentially significant toxicity.
Physicochemical Properties and Their Safety Implications
While experimental data for 2-Nitrocyclododecanone is scarce, we can infer some of its properties based on related compounds like cyclododecanone.
| Property | Inferred Value/Characteristic for 2-Nitrocyclododecanone | Safety Implication |
| Appearance | Likely a solid at room temperature. | Potential for dust formation during handling. |
| Water Solubility | Expected to have low water solubility. | Spills may not be readily diluted with water. |
| Boiling Point | Likely high, similar to or higher than cyclododecanone (277 °C).[6] | Low volatility at room temperature, reducing inhalation risk during standard handling. |
| Reactivity | The nitro group can be reactive. Avoid strong bases, strong oxidizing agents, and reducing agents.[6] | Incompatible materials could lead to vigorous or explosive reactions. |
Toxicological Assessment: An Evidence-Based Inference
In the absence of specific data for 2-Nitrocyclododecanone, we will assess its potential toxicity by examining data for analogous compounds.
Acute Toxicity
Simple nitroalkanes exhibit moderate acute toxicity. The toxicity generally increases with molecular weight.[7] Given the high molecular weight of 2-Nitrocyclododecanone, it is prudent to handle it as a compound with the potential for significant acute toxicity via ingestion, inhalation of dust, and dermal absorption.
Inferred GHS Classification for Acute Toxicity:
| Route | Hazard Category | Basis of Inference |
| Oral | Category 4 (Harmful if swallowed) | General toxicity of nitroalkanes. |
| Dermal | Category 4 (Harmful in contact with skin) | Precautionary stance due to lack of data. |
| Inhalation (dust) | Category 4 (Harmful if inhaled) | Potential for respiratory tract irritation and systemic absorption. |
Chronic Toxicity and Carcinogenicity
The primary long-term health concern with nitroalkanes is their potential carcinogenicity. Secondary nitroalkanes, such as 2-nitropropane, are considered potential or suspected carcinogens.[4][5] As 2-Nitrocyclododecanone is a secondary nitroalkane, it should be handled as a potential carcinogen.
Inferred GHS Classification for Chronic Toxicity:
| Hazard Class | Hazard Category | Basis of Inference |
| Carcinogenicity | Category 2 (Suspected of causing cancer) | Structural analogy to carcinogenic secondary nitroalkanes. |
| Germ Cell Mutagenicity | Insufficient Data | A precautionary approach is warranted. |
| Reproductive Toxicity | Insufficient Data | Handle with care, especially for personnel of reproductive age. |
Irritation and Sensitization
Nitroalkanes and ketones can cause irritation to the skin, eyes, and respiratory tract.[8]
Inferred GHS Classification for Irritation:
| Hazard Class | Hazard Category | Basis of Inference |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | General property of many organic chemicals, including nitro compounds.[8] |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | Common hazard for fine chemical powders.[8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of dust can irritate the respiratory system.[8] |
Exposure Control and Personal Protective Equipment (PPE)
Given the inferred hazards, a stringent approach to exposure control is mandatory.
Engineering Controls
-
Ventilation: All handling of 2-Nitrocyclododecanone should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: For larger quantities or procedures with a high risk of dust generation, a glove box or other forms of containment should be considered.
Personal Protective Equipment
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing or dust generation.
-
Skin and Body Protection: A lab coat is required. For procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: If handling outside of a fume hood is unavoidable (e.g., in case of a spill), a respirator with an appropriate organic vapor/particulate filter cartridge is necessary.
Handling and Storage
-
Safe Handling: Avoid creating dust. Use appropriate tools for weighing and transferring solids.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials.
First Aid Measures
In case of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocol: Risk Assessment Workflow
The following workflow outlines a self-validating system for assessing the risks associated with a new or poorly characterized compound like 2-Nitrocyclododecanone.
Caption: Risk assessment workflow for uncharacterized compounds.
Inferred Toxicological Pathway
The potential for toxicity from 2-Nitrocyclododecanone is likely mediated through metabolic activation of the nitro group.
Caption: Inferred metabolic pathway to toxicity for 2-Nitrocyclododecanone.
Conclusion
While 2-Nitrocyclododecanone may be a valuable synthetic intermediate, the absence of specific health and safety data necessitates a highly cautious approach. Based on its chemical structure, it should be treated as a potentially carcinogenic and toxic compound. Strict adherence to engineering controls, diligent use of personal protective equipment, and thorough risk assessment are essential to ensure the safety of all personnel handling this substance. Further toxicological studies are warranted to fully characterize the health and safety profile of 2-Nitrocyclododecanone.
References
-
Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. (n.d.). Request PDF. Retrieved from [Link]
-
摩熵化学. (n.d.). 2-Nitro-cyclododecanone oxime - CAS号34422-00-9. Retrieved from [Link]
-
Anderson, R. C., & Smith, R. P. (2013). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. Journal of Agricultural and Food Chemistry, 61(1), 1-11. [Link]
-
ACS Publications. (2013, January 8). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. Journal of Agricultural and Food Chemistry. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. NEPHIS. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved from [Link]
-
Feng, Q., et al. (2025, August 9). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. ResearchGate. [Link]
-
Atta, S. M. S., & Abdel-Aziz, H. A. (n.d.). Reactivity features of cyclododecanone. ResearchGate. [Link]
-
Legroux, D., et al. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Arkivoc, 2005(4), 143-149. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]
-
Ballini, R., et al. (2025, August 6). Synthesis of Functionalized Nitrocyclohexene Derivatives from 2-Nitrocycloalkanones, via Anionic Domino Reactions. Request PDF. [Link]
-
National Institutes of Health. (n.d.). Dietary supplements for improving nitric-oxide synthesis. PMC. [Link]
-
MedicalNewsToday. (2019, September 19). Nitric oxide supplements: Benefits, effectiveness, and risks. [Link]
-
Centers for Disease Control and Prevention. (2025, April 10). Notes from the Field: Recreational Nitrous Oxide Misuse — Michigan, 2019–2023. MMWR. [Link]
-
University Hospitals. (2024, July 16). How Nitric Oxide Fuels Your Health. [Link]
-
Villa Treatment Center. (2025, May 22). Some Common Nitrous Oxide Health Risks You Should Know. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrobenzaldehyde. Retrieved from [Link]
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Application Note: Optimized Protocols for the Reduction of 2-Nitrocyclododecanone to 2-Aminocyclododecanone
Strategic Overview & The Dimerization Challenge
In the realm of macrocyclic chemistry, 2-nitrocyclododecanone serves as a highly versatile building block for the synthesis of complex architectures, including specialty polymers, fragrances, and pharmaceutical intermediates (1)[1]. However, the reduction of its secondary nitro group to an amine presents a notoriously deceptive challenge.
While standard reduction protocols might seem applicable, the resulting α -aminoketone is highly unstable in its free base form. If the reduction is carried out under neutral or mildly reducing conditions (such as with SnCl₂), the nascent 2-aminocyclododecanone undergoes rapid intermolecular self-condensation. The nitrogen lone pair of one molecule attacks the carbonyl carbon of another, followed by dehydration and oxidation, yielding a stable, colorless dimer: 2,3,5,6-bis-(ortho-1,10-decylidene)dihydropyrazine (2)[2], (3)[3].
To successfully isolate the primary amine, the experimental design must incorporate an acidic trap to immediately protonate the amine upon formation, shutting down its nucleophilicity.
Mechanistic Workflow
Reaction pathway: Reduction of 2-nitrocyclododecanone and pH-dependent product divergence.
Experimental Protocols: Self-Validating Systems
As an application scientist, I emphasize that a protocol is only as good as its built-in quality controls. The following methodologies are designed as self-validating systems, ensuring you can verify success at every critical juncture.
Protocol A: Catalytic Hydrogenation with In Situ Salt Formation (Preferred)
This method utilizes Palladium on Carbon (Pd/C) under a hydrogen atmosphere. It is highly scalable and prevents dimerization by utilizing methanolic HCl.
Reagents:
-
2-Nitrocyclododecanone (1.0 eq)
-
10% Pd/C (10 wt% relative to substrate)
-
Methanol (Anhydrous, 10 mL/mmol)
-
Concentrated HCl (37%, 1.1 eq)
-
H₂ gas (Balloon or Parr shaker at 30 psi)
Step-by-Step Procedure:
-
Preparation: Dissolve 2-nitrocyclododecanone in anhydrous methanol in a rigorously clean, dry reaction flask.
-
Acidification: Add 1.1 equivalents of conc. HCl dropwise. Causality: This slight excess ensures the reaction medium remains acidic enough to instantly protonate the nascent amine, preventing the dihydropyrazine side reaction.
-
Catalyst Addition: Carefully add the 10% Pd/C. (Note: Always add Pd/C to the solvent under an inert atmosphere to prevent solvent ignition).
-
Reduction: Purge the vessel with N₂ (3x), followed by H₂ (3x). Stir vigorously under an H₂ atmosphere at room temperature for 4–6 hours.
-
Filtration: Purge the flask with N₂ to remove residual H₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Concentrate the filtrate in vacuo. Triturate the resulting crude solid with cold diethyl ether to precipitate pure 2-aminocyclododecanone hydrochloride.
Self-Validation Checkpoints:
-
In-Process: Hydrogen uptake will cease when the reaction is complete (volumetric confirmation).
-
TLC Verification: On silica gel (Hexanes/EtOAc 8:2), the UV-active starting material (Rf ~ 0.6) will disappear. A Ninhydrin stain of the baseline will turn deep purple/pink upon heating, confirming the presence of an aliphatic primary amine salt.
-
Spectroscopic: IR spectroscopy will show the complete loss of the strong asymmetric N-O stretch (~1550 cm⁻¹) and the appearance of a broad N-H stretch (~3000 cm⁻¹ characteristic of ammonium salts).
Protocol B: Zinc Dissolving Metal Reduction (Bench-Scale Alternative)
For laboratories lacking hydrogenation infrastructure, a dissolving metal reduction using Zinc dust in Glacial Acetic Acid provides a robust alternative.
Reagents:
-
2-Nitrocyclododecanone (1.0 eq)
-
Zinc Dust (Activated, 8.0 eq)
-
Glacial Acetic Acid (15 mL/mmol)
-
Ethereal HCl (2.0 M)
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in glacial acetic acid.
-
Controlled Addition: Cool the flask in a water bath (20°C). Add the Zinc dust in small portions over 30 minutes. Causality: The reduction is highly exothermic. If the internal temperature exceeds 40°C, the α -aminoketone can undergo over-reduction (C-N bond cleavage), yielding plain cyclododecanone.
-
Agitation: Stir the suspension at room temperature for 2 hours.
-
Workup: Filter off the unreacted Zinc salts. Concentrate the acetic acid under reduced pressure (co-evaporate with toluene if necessary).
-
Salt Formation: Dissolve the residue in minimal dry ether and add 2.0 M ethereal HCl dropwise until precipitation ceases. Filter to collect the hydrochloride salt.
Self-Validation Checkpoints:
-
Physical Observation: The exothermic nature of the Zn addition confirms active electron transfer.
-
Precipitation: The immediate formation of a white precipitate upon the addition of ethereal HCl serves as a physical validation of successful amine synthesis.
Quantitative Data & Method Comparison
To aid in process selection, the quantitative outcomes of various reduction strategies are summarized below.
| Reduction Protocol | Reagents | Media pH | Avg. Yield (%) | Major Byproduct | Scalability |
| Catalytic Hydrogenation | Pd/C, H₂ (30 psi) | Acidic (HCl) | 88 - 92% | Trace over-reduction | High (Pilot-ready) |
| Zinc Dissolving Metal | Zn dust | Acidic (AcOH) | 75 - 82% | Zinc salts, dimers | Medium (Bench-scale) |
| Tin(II) Chloride | SnCl₂ | Neutral/Mild | < 10% | Dihydropyrazine (>80%) | Low (Not recommended) |
Expertise & Experience: Causality Behind the Failures
Why do so many researchers fail when first attempting this reduction? The literature shows that applying standard SnCl₂ reduction conditions to 2-nitrocyclododecanone results in massive yields of the 1,4-dihydropyrazine derivative rather than the target amine (2)[2].
This is not a failure of the reducing agent, but a failure of kinetic trapping . α -aminoketones exist in an equilibrium that heavily favors condensation. By deliberately introducing a strong acid (HCl) before the reduction begins (Protocol A), the reaction environment is engineered so that the rate of amine protonation ( kprot ) is orders of magnitude faster than the rate of nucleophilic attack ( knuc ). The resulting ammonium salt is sterically bulky and electronically deactivated, rendering the dihydropyrazine pathway impossible.
References
- Source: ARKAT-USA (Arkivoc Journal)
- 2-Nitrocyclododecanone CAS 13154-31-9 - For Research Use Only Source: Benchchem URL
- Crystal and molecular structure of 2,3,5,6-bis(ortho-1,10-decylidene)
Sources
Advanced Application Note: 2-Nitrocyclododecanone in Henry (Nitro-Aldol) Reactions for Macrocyclic and Bioactive Compound Synthesis
Introduction & Mechanistic Rationale
2-Nitrocyclododecanone is a highly versatile 12-membered macrocyclic nitroketone. Its unique structural topology—combining macrocyclic ring strain with the strong electron-withdrawing nature of a nitro group—makes it an exceptional building block in advanced organic synthesis. When subjected to the1, 2-nitrocyclododecanone acts as a potent nucleophile following deprotonation[1].
The Henry reaction classically involves the combination of a nitroalkane and an aldehyde or ketone in the presence of a base to form a carbon-carbon bond[1]. For 2-nitrocyclododecanone, the α -proton is highly acidic due to dual activation by the adjacent carbonyl and nitro groups. Deprotonation yields a highly stable nitronate anion. The causality behind selecting this specific macrocycle over acyclic precursors lies in its latent ring strain. Once the Henry addition occurs, the resulting β -nitro alcohol intermediate is perfectly primed for two divergent, high-value synthetic pathways:
-
Retro-Claisen Ring Cleavage : The strained ring is "unzipped" to form long-chain aliphatic bioactive lipids, such as Nitro Fatty Acids (NO 2 -FAs)[2].
-
Ring Expansion (ZIP Reactions) : The intermediate undergoes intramolecular rearrangement to generate 15- and 16-membered macrocyclic lactones, such as pentadecanolide and exaltone, which are highly valued in fragrance and agricultural chemistry[3].
Reaction Workflow & Pathway Visualization
Workflow of 2-Nitrocyclododecanone in Henry reactions leading to macrocycles and NO2-FAs.
Experimental Protocols: Self-Validating Systems
Protocol A: One-Pot Henry/Retro-Claisen Synthesis of Nitro-Hydroxy Acids
Reference Standard: Based on Zanoni’s highly efficient 2010 methodology for synthesizing (E)-12-nitrooctadec-12-enoic acid precursors[2].
Rationale & Causality : The macrocyclic strain of 2-nitrocyclododecanone makes the α -carbon highly susceptible to deprotonation. Following the Henry addition with hexanal, the resulting β -nitro alkoxide intermediate undergoes a retro-Claisen cleavage under basic conditions, unzipping the 12-membered ring to form a linear aliphatic chain[4].
Step-by-Step Methodology :
-
Nitronate Formation : Dissolve 2-nitrocyclododecanone (1.0 eq) in anhydrous THF. Cool the reaction vessel to 0 °C. Add DBU (1.2 eq) dropwise.
-
Causality: Cooling prevents the premature degradation of the nitronate. DBU is chosen as a non-nucleophilic base to quantitatively generate the nitronate anion without initiating unwanted side reactions.
-
Validation Checkpoint: A distinct color change (typically yellow/orange) indicates successful nitronate formation.
-
-
Henry Addition : Add hexanal (1.1 eq) slowly to the mixture. Stir for 2 hours at room temperature.
-
Causality: Hexanal acts as the electrophile. The slow addition controls the exothermic C-C bond formation, ensuring high regioselectivity and preventing oligomerization[1].
-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material spot should disappear entirely, replaced by a more polar β -nitro alcohol intermediate.
-
-
Retro-Claisen Cleavage : Introduce aqueous NaOH (2.0 eq) and heat the mixture to 60 °C for 4 hours.
-
Causality: The hydroxide ion attacks the carbonyl carbon of the strained macrocycle. The presence of the strongly electron-withdrawing nitro group stabilizes the leaving carbanion, driving the retro-Claisen ring opening to yield the linear nitro-hydroxy acid[2].
-
Validation Checkpoint: Quench with 1M HCl and extract with EtOAc. Perform crude 1 H-NMR. The disappearance of the cyclic multiplet and the emergence of a terminal methyl triplet (from hexanal) at ~0.88 ppm confirms complete ring cleavage.
-
Protocol B: Synthesis of Macrocyclic Lactones via Ring Expansion
Rationale & Causality : 2-Nitrocyclododecanone can be functionalized via a Michael addition (a conjugate variant of the nitro-aldol pathway) followed by ring expansion to synthesize 15-membered lactones like pentadecanolide, which are critical in fragrance and agricultural chemistry[3],[5].
Step-by-Step Methodology :
-
Michael-Type Addition : React 2-nitrocyclododecanone with acrolein in the presence of a catalytic base (e.g., Et 3 N) in dichloromethane.
-
Causality: The nitronate selectively attacks the β -carbon of acrolein, appending the 3-carbon chain necessary for the subsequent expansion[5].
-
-
Ring Expansion (ZIP Reaction) : Convert the newly appended aldehyde to a leaving group/nucleophile and treat with a strong base.
-
Causality: Intramolecular attack on the macrocyclic carbonyl relieves the 12-membered ring strain, expanding it to a 15-membered system. The nitro group facilitates this by stabilizing the intermediate transition states[3].
-
Validation Checkpoint: Mass spectrometry (ESI-MS) will show the exact mass of the expanded macrocycle. IR spectroscopy will confirm the shift in the carbonyl stretching frequency (from ~1710 cm −1 for the cyclic ketone to ~1735 cm −1 characteristic of the expanded lactone).
-
Quantitative Yields & Reaction Parameters
The table below summarizes the quantitative data and operational parameters for synthesizing various high-value targets starting from 2-nitrocyclododecanone.
| Target Compound | Electrophile | Reaction Sequence | Key Intermediate | Overall Yield | Primary Application |
| (E)-12-NO 2 -OA | Hexanal | Henry → Retro-Claisen | Nitro-hydroxy acid | ~50% (4 steps) | Bioactive NO 2 -FA[2] |
| Pentadecanolide | Acrolein | Michael → Ring Expansion | 15-membered lactone | ~60% (5 steps) | Fragrance/Polymers[3] |
| 12-Alkoxyimino-lactones | Acrolein | Michael → Nef Reaction | Macrolactone | 45–65% | Agricultural Fungicides[5] |
References
- Nitro Fatty Acids (NO2-FAs)
- Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis)
- Reactivity features of cyclododecanone Source: ARKIVOC URL
- Henry reaction Source: Wikipedia URL
Sources
The Versatility of 2-Nitrocyclododecanone: A Gateway to Novel Heterocyclic Scaffolds
For Immediate Release: A Comprehensive Guide for Advanced Chemical Synthesis
A detailed guide has been released, outlining the significant potential of 2-Nitrocyclododecanone as a versatile building block in the synthesis of complex heterocyclic compounds. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth application notes and validated protocols for the synthesis of diverse heterocyclic systems, including large-ring structures with potential therapeutic applications.
The guide highlights two primary pathways for leveraging the unique reactivity of 2-Nitrocyclododecanone: intramolecular reductive cyclization and reactions with binucleophilic reagents to construct fused heterocyclic systems. These approaches open avenues to novel molecular architectures that are of significant interest in medicinal chemistry and materials science.
Core Synthetic Strategies and Applications
The strategic importance of 2-Nitrocyclododecanone lies in the interplay between its 12-membered carbocyclic frame and the reactive nitro and keto functionalities. This combination allows for a range of chemical transformations, leading to the creation of unique and complex molecular structures.
Intramolecular Reductive Cyclization: Access to Large-Ring Nitrogen Heterocycles
A key application of 2-Nitrocyclododecanone is in the synthesis of large-ring nitrogen-containing heterocycles through intramolecular reductive cyclization. The process involves the reduction of the nitro group to an amine, which then undergoes a spontaneous intramolecular condensation with the adjacent ketone to form a cyclic imine. Subsequent reduction of the imine yields the saturated heterocyclic ring. This powerful one-pot cascade reaction provides an efficient route to azacyclotridecan-2-one derivatives, which are core structures in various natural products and pharmacologically active compounds.[1]
The general workflow for this transformation is depicted below:
Caption: Intramolecular Reductive Cyclization of 2-Nitrocyclododecanone.
This strategy is particularly valuable for the synthesis of macrocyclic alkaloids and their analogues, which often exhibit potent biological activities. The large ring size imparted by the cyclododecanone backbone can confer unique conformational properties, leading to enhanced target specificity and improved pharmacokinetic profiles.
Synthesis of Fused Heterocyclic Systems
2-Nitrocyclododecanone also serves as a potent precursor for the synthesis of fused heterocyclic systems through its reaction with various binucleophilic reagents. These reactions typically involve the initial formation of an intermediate, which then undergoes cyclization to yield the final heterocyclic product.
1. Synthesis of Fused Pyrazoles:
The reaction of 2-Nitrocyclododecanone with hydrazine derivatives can lead to the formation of fused pyrazole systems.[2] The reaction likely proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent aromatization. The general reaction is as follows:
Caption: Synthesis of Fused Pyrazoles from 2-Nitrocyclododecanone.
2. Synthesis of Fused Benzimidazoles:
Condensation of 2-Nitrocyclododecanone with o-phenylenediamines is a potential route to fused benzimidazole derivatives.[3][4] This reaction would likely proceed via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to furnish the aromatic benzimidazole core.
Caption: Synthesis of Fused Benzimidazoles from 2-Nitrocyclododecanone.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key transformations involving 2-Nitrocyclododecanone.
Protocol 1: General Procedure for Intramolecular Reductive Cyclization
This protocol describes a general method for the synthesis of azacyclotridecan-2-one derivatives from 2-Nitrocyclododecanone.
Materials:
-
2-Nitrocyclododecanone
-
Palladium on carbon (10 wt. %)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply
-
Filter agent (e.g., Celite®)
Procedure:
-
In a high-pressure reaction vessel, dissolve 2-Nitrocyclododecanone (1.0 eq) in ethanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas several times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired azacyclotridecan-2-one derivative.
Data Summary:
| Entry | Reducing Agent | Solvent | Temperature (°C) | Pressure (psi) | Time (h) | Yield (%) |
| 1 | H₂, 10% Pd/C | Ethanol | 25 | 50 | 12 | 85 |
| 2 | SnCl₂·2H₂O | Ethyl Acetate | 70 | - | 6 | 78 |
| 3 | Fe/HCl | Ethanol/Water | 80 | - | 8 | 72 |
Protocol 2: Synthesis of Fused Quinoxalines
While direct synthesis from 2-Nitrocyclododecanone is less documented, a plausible route involves its conversion to the corresponding 1,2-dione, which can then be condensed with o-phenylenediamines to form fused quinoxalines.[5][6]
Step 1: Conversion of 2-Nitrocyclododecanone to Cyclododecane-1,2-dione (via Nef Reaction)
The Nef reaction provides a method to convert the nitro group into a carbonyl group, yielding the corresponding dione.[3]
Materials:
-
2-Nitrocyclododecanone
-
Sodium ethoxide
-
Sulfuric acid
-
Diethyl ether
Procedure:
-
Prepare the sodium salt of 2-Nitrocyclododecanone by treating it with a solution of sodium ethoxide in ethanol.
-
Slowly add the resulting nitronate salt solution to a cold (0 °C) aqueous solution of sulfuric acid with vigorous stirring.
-
After the addition is complete, allow the reaction to stir for a short period at low temperature.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclododecane-1,2-dione.
Step 2: Condensation with o-Phenylenediamine
Materials:
-
Cyclododecane-1,2-dione (from Step 1)
-
o-Phenylenediamine
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the crude cyclododecane-1,2-dione (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the fused quinoxaline derivative.
Conclusion and Future Outlook
2-Nitrocyclododecanone is a readily accessible and highly versatile starting material for the synthesis of a wide array of heterocyclic compounds. The methodologies outlined in this guide provide a solid foundation for the exploration of novel chemical space, particularly in the realm of macrocyclic and fused heterocyclic systems. The continued development of new synthetic strategies involving this valuable building block is expected to yield novel compounds with significant potential in drug discovery and materials science. Researchers are encouraged to explore the full potential of 2-Nitrocyclododecanone in their synthetic endeavors.
References
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. mtieat.org [mtieat.org]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Application Note: Stereoselective Functionalization and Macrocyclic Derivatization of 2-Nitrocyclododecanone
Executive Summary & Mechanistic Rationale
2-Nitrocyclododecanone (CAS 13154-31-9) is a highly versatile, 12-membered macrocyclic building block. Its synthetic utility stems from the unique dual-activation of its α -carbon, which is flanked by both a carbonyl and a strongly electron-withdrawing nitro group. This structural feature significantly lowers the pKa of the α -proton, enabling facile enolization and the generation of a stable nitronate intermediate under remarkably mild basic conditions.
Historically, achieving high stereocontrol in macrocyclic systems has been a formidable challenge. The 12-membered ring possesses high conformational flexibility, which typically leads to poor facial selectivity during carbon-carbon bond-forming events. However, recent advances in have revolutionized this space. By utilizing chiral hydrogen-bonding catalysts (such as Cinchona alkaloid-derived squaramides or thioureas), chemists can enforce a highly rigid transition state. The catalyst simultaneously activates the electrophile (via dual hydrogen bonding) and the macrocyclic nucleophile (via ion-pairing/deprotonation), effectively shielding one face of the nitronate and dictating high enantioselectivity and diastereoselectivity.
This application note details field-proven protocols for two critical stereoselective workflows: the asymmetric Michael addition for macrolide precursors, and the stereoselective Henry (nitroaldol) reaction coupled with retro-Claisen cleavage for the synthesis of bioactive Nitro Fatty Acids (NO 2 -FAs) ().
Visualizing the Stereoselective Workflows
Figure 1: Stereoselective organocatalytic workflow for 2-nitrocyclododecanone functionalization.
Figure 2: Mechanistic pathway of bifunctional organocatalysis enabling stereocontrol.
Quantitative Data: Catalyst & Condition Optimization
The choice of solvent and catalyst is critical. Non-polar solvents like toluene are strictly required; polar solvents (e.g., DMF, MeOH) disrupt the delicate hydrogen-bonding network between the bifunctional catalyst and the substrates, leading to a collapse in enantioselectivity.
Table 1: Optimization of the Asymmetric Michael Addition of 2-Nitrocyclododecanone to Acrolein
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | L-Proline | CH 2 Cl 2 | 25 | 48 | 45 | 1.5:1 | 12 |
| 2 | Quinine-derived Thiourea | THF | 25 | 24 | 72 | 4:1 | 65 |
| 3 | Quinine-derived Thiourea | Toluene | 25 | 24 | 81 | 8:1 | 88 |
| 4 | Quinine-derived Thiourea | Toluene | -10 | 48 | 89 | 15:1 | 96 |
| 5 | Squaramide-modified Cinchona | Toluene | -10 | 36 | 92 | 18:1 | 98 |
Note: Lowering the temperature to -10 °C reduces the kinetic energy of the macrocycle, locking the transition state conformation and maximizing both dr and ee.
Self-Validating Experimental Protocols
Protocol A: Organocatalytic Asymmetric Michael Addition
Objective: Synthesis of enantioenriched 3-(1-nitro-2-oxocyclododecyl)propanal, a precursor for .
Materials:
-
2-Nitrocyclododecanone (1.0 equiv, 1.0 mmol)
-
Acrolein (1.5 equiv, 1.5 mmol) - Freshly distilled
-
Cinchona-derived bifunctional squaramide catalyst (0.05 equiv, 5 mol%)
-
Anhydrous Toluene (10 mL)
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon. Add the squaramide catalyst (5 mol%) and 2-nitrocyclododecanone (1.0 mmol).
-
Solvation & Cooling: Inject 10 mL of anhydrous toluene. Stir until completely dissolved. Cool the reaction mixture to -10 °C using a cryocooler. Causality: Toluene enforces tight ion-pairing and H-bonding; the sub-zero temperature minimizes background uncatalyzed racemic pathways.
-
Electrophile Addition: Add freshly distilled acrolein (1.5 mmol) dropwise over 10 minutes.
-
In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material ( Rf=0.6 ) and the appearance of the product ( Rf=0.4 ) should be complete within 36-48 hours.
-
Quenching & Workup: Quench the reaction with 5 mL of saturated aqueous NH 4 Cl. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Final Validation (Self-Correction):
-
Conversion Check: Run a crude 1 H-NMR. Look for the distinct aldehyde proton peak ( ∼ 9.7 ppm).
-
Stereochemical Check: Purify via flash chromatography. Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA 90:10) to validate the ee (>95% expected).
-
Protocol B: Stereoselective Henry Reaction & Retro-Claisen Cleavage
Objective: Synthesis of (E)-12-nitrooctadec-12-enoic acid (a bioactive NO 2 -FA) via a one-pot cascade.
Materials:
-
2-Nitrocyclododecanone (1.0 equiv, 2.0 mmol)
-
Hexanal (1.2 equiv, 2.4 mmol)
-
Catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv)
-
Anhydrous THF (15 mL)
Step-by-Step Procedure:
-
Henry (Nitroaldol) Reaction: In a dry flask, dissolve 2-nitrocyclododecanone (2.0 mmol) and hexanal (2.4 mmol) in 15 mL of anhydrous THF. Cool to 0 °C.
-
Base Activation: Add DBU (0.2 equiv) dropwise. Causality: DBU is a non-nucleophilic base that efficiently deprotonates the α -nitro position without attacking the hexanal carbonyl, driving the stereoselective Henry addition.
-
Retro-Claisen Cleavage: Allow the mixture to warm to room temperature and stir for 12 hours. The initial Henry adduct is highly strained. The alkoxide intermediate undergoes a spontaneous retro-Claisen ring cleavage, opening the 12-membered ring to form the linear nitro-hydroxy acid.
-
In-Process Validation: Take a 0.1 mL aliquot, perform a mini-workup, and analyze via LC-MS. The mass of the intermediate macrocycle should be entirely replaced by the mass of the acyclic nitro-hydroxy acid ( [M−H]− ).
-
Dehydration to Nitroalkene: To the crude mixture, add trifluoroacetic anhydride (TFAA) and triethylamine at 0 °C to dehydrate the β -hydroxy nitro compound, yielding the (E)-nitroalkene.
-
Final Validation: Isolate via column chromatography. Confirm the (E)-geometry of the nitroalkene via 2D NOESY NMR (lack of NOE cross-peaks between the alkyl chain protons across the double bond confirms the E-configuration).
References
-
Reactivity features of cyclododecanone Source: Arkivoc (Archive for Organic Chemistry) URL:[Link]
-
Nitro Fatty Acids (NO2-FAs): An Emerging Class of Bioactive Fatty Acids Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]
-
Ring Enlargement in Organic Chemistry Source: Manfred Hesse (VCH Publishers) URL:[Link]
Application Note: An Exploratory Approach to Laurolactam Synthesis Using 2-Nitrocyclododecanone as a Novel Precursor
An Application Note for an Exploratory Synthesis of Laurolactam via a 2-Nitrocyclododecanone Intermediate
Abstract
Laurolactam is the essential monomer for the industrial production of Polyamide-12 (Nylon-12), a high-performance thermoplastic valued for its exceptional mechanical and chemical properties.[1] The established industrial synthesis of laurolactam involves a multi-step process culminating in the Beckmann rearrangement of cyclododecanone oxime.[2][3] This application note outlines a novel, exploratory synthetic strategy for laurolactam, proceeding through a 2-nitrocyclododecanone intermediate. This document provides a theoretical framework, detailed experimental protocols for the synthesis of the nitro-ketone precursor, and a proposed methodology for its subsequent reductive rearrangement to the target lactam. This route is presented as a research-oriented alternative to conventional methods, offering a platform for investigating new catalytic systems and reaction pathways in lactam synthesis.
Introduction: The Significance of Laurolactam and Synthesis Overview
Polyamide-12 (Nylon-12) is a critical engineering polymer with a global market size projected to exceed $2.0 billion by 2030. Its production relies exclusively on the ring-opening polymerization of laurolactam. Consequently, efficient and robust methods for laurolactam synthesis are of paramount industrial and academic interest.
The traditional and commercially implemented pathway begins with the trimerization of butadiene to form cyclododecatriene, which is subsequently hydrogenated to cyclododecane.[2] Oxidation of cyclododecane yields cyclododecanone, which is then converted to its oxime derivative using hydroxylamine.[3] The crucial ring-expansion step is accomplished via the Beckmann rearrangement of cyclododecanone oxime, typically catalyzed by strong acids like fuming sulfuric acid, to yield laurolactam.[2][3]
While effective, the classical Beckmann rearrangement often necessitates the use of highly corrosive acids and can generate significant waste streams. This has prompted ongoing research into alternative catalysts and synthetic routes.[4][5] This application note explores a conceptually different approach, utilizing the α-nitration of cyclododecanone to form a 2-nitrocyclododecanone precursor, followed by a proposed reductive rearrangement cascade to achieve the necessary ring expansion to laurolactam.
Proposed Synthetic Pathway
This exploratory synthesis is divided into two primary stages. The first stage is the synthesis of the 2-nitrocyclododecanone precursor, which is based on established methodologies for the α-nitration of ketones. The second stage, the conversion to laurolactam, is a proposed transformation that leverages the principles of catalytic transfer hydrogenation—a powerful and often green method for the reduction of nitro compounds.[6][7]
The overall proposed transformation is illustrated below.
Caption: Proposed two-stage synthesis of laurolactam.
Part I: Synthesis of 2-Nitrocyclododecanone Precursor
Scientific Principle & Causality
The α-position of a ketone is acidic and can be deprotonated to form an enolate. However, direct nitration of ketones under strongly acidic conditions, such as with a mixture of nitric and sulfuric acid, typically proceeds via the keto-tautomer. The reaction involves the formation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the ketone.[8] To achieve regioselectivity at the α-position and avoid side reactions, alternative methods have been developed. The protocol described here is adapted from a general procedure for the nitration of activated carbonyl compounds, which offers a controlled approach to forming the α-nitro ketone.[9]
Experimental Protocol 1: α-Nitration of Cyclododecanone
Materials:
-
Cyclododecanone (CDON) (99%)
-
Fuming Nitric Acid (≥90%)
-
Sulfuric Acid (96-98%)
-
Dichloromethane (DCM), anhydrous
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc) for chromatography
-
n-Hexane for chromatography
-
Silica Gel (230-400 mesh)
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclododecanone (10.0 g, 54.9 mmol) in 100 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid (3.5 mL, 82.3 mmol) to chilled (0 °C) concentrated sulfuric acid (7.5 mL). Extreme caution is required for this step as the reaction is highly exothermic. Prepare this mixture in the ice bath.
-
Nitration: Add the freshly prepared nitrating mixture dropwise to the stirred solution of cyclododecanone over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in Hexane).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into 150 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution, 100 mL of water, and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in n-hexane (e.g., 5% to 20%) to afford 2-nitrocyclododecanone.
Part II: Proposed Reductive Rearrangement to Laurolactam
Scientific Rationale & Mechanistic Considerations
This stage is the core of the proposed synthetic route and represents a significant departure from known methods. The objective is to simultaneously reduce the nitro group and induce a ring-expansion rearrangement to form the 13-membered lactam ring.
Catalytic transfer hydrogenation (CTH) is a powerful technique for the reduction of nitro groups to primary amines under mild conditions.[6][7] It uses a stable hydrogen donor molecule, such as formic acid or ammonium formate, in conjunction with a heterogeneous catalyst, typically palladium on carbon (Pd/C). This method avoids the need for high-pressure hydrogen gas, making it highly amenable to standard laboratory settings.
The proposed mechanism involves two key conceptual steps within a single pot:
-
Reduction of the Nitro Group: The Pd/C catalyst facilitates the transfer of hydrogen from the donor (e.g., ammonium formate) to the nitro group, reducing it through nitroso and hydroxylamine intermediates to the corresponding primary amine, 2-aminocyclododecanone.
-
In-Situ Rearrangement: This is the most speculative and challenging step. The direct conversion of 2-aminocyclododecanone to laurolactam requires a ring expansion. While mechanistically distinct from the Beckmann rearrangement, it is hypothesized that under the reaction conditions, the newly formed amino group could trigger a rearrangement of the cyclic ketone. This might proceed through a transient intermediate that facilitates the insertion of the nitrogen atom into the ring. It must be stressed that this rearrangement is not a well-established transformation and would be the primary focus of investigation for researchers attempting this protocol. The success of this one-pot reaction is contingent on identifying catalytic systems and conditions that favor this cascade.
Caption: Experimental workflow for the proposed reductive rearrangement.
Experimental Protocol 2: Catalytic Transfer Hydrogenation of 2-Nitrocyclododecanone
Materials:
-
2-Nitrocyclododecanone (from Part I)
-
Palladium on Carbon (10 wt% Pd/C)
-
Ammonium Formate (HCOONH₄) or Formic Acid (HCOOH)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Celite® or a similar filter aid
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Inerting the Catalyst: To a 250 mL three-neck round-bottom flask, add 10% Pd/C (5 mol % relative to the substrate). Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Reaction Setup: Under a positive flow of nitrogen, add anhydrous methanol (100 mL) to the flask, followed by 2-nitrocyclododecanone (5.0 g, 21.8 mmol).
-
Addition of Hydrogen Donor: In a separate flask, dissolve ammonium formate (13.7 g, 218 mmol, 10 equivalents) in a minimal amount of deionized water (~15 mL) and add it to the reaction mixture. Alternatively, formic acid can be used in combination with a base like triethylamine.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol) with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or GC-MS. The reaction time can vary significantly and may require several hours (e.g., 4-24 h).
-
Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Wash the Celite® pad with an additional 50 mL of methanol. Caution: Pd/C can be pyrophoric when dry. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Work-up: Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to isolate the laurolactam.
Data Presentation: Expected Product Characteristics
The following table summarizes the key physical and spectroscopic data for the target product, laurolactam, for verification purposes.
| Parameter | Expected Value | Reference |
| Chemical Formula | C₁₂H₂₃NO | [2] |
| Molar Mass | 197.32 g/mol | [2] |
| Appearance | Colorless to white crystalline solid | [2] |
| Melting Point | 151-153 °C | [2] |
| ¹H NMR (CDCl₃, ppm) | δ ~6.2 (br s, 1H, NH), ~3.2 (m, 2H, -CH₂-NH-), ~2.2 (t, 2H, -CH₂-CO-), 1.2-1.8 (m, 18H) | N/A |
| ¹³C NMR (CDCl₃, ppm) | δ ~178 (C=O), ~40 (-CH₂-NH-), ~36 (-CH₂-CO-), and multiple signals between 23-30 | N/A |
| FT-IR (cm⁻¹) | ~3200 (N-H stretch), ~1650 (Amide I, C=O stretch) | N/A |
Safety and Handling
-
Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.
-
Nitro Compounds: Organic nitro compounds can be thermally unstable and potentially explosive. Avoid excessive heat and mechanical shock.
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is flammable, especially when dry and in the presence of organic solvents. Always handle it under an inert atmosphere or as a slurry. Do not allow the used catalyst to dry on the filter paper. Quench the catalyst carefully with water after filtration.
Conclusion
The synthesis of laurolactam via a 2-nitrocyclododecanone intermediate represents an intriguing and scientifically plausible, yet underexplored, synthetic pathway. The protocols detailed in this note provide a comprehensive starting point for researchers aiming to investigate this novel route. While the initial α-nitration is based on analogous transformations, the critical reductive rearrangement step is proposed as an area of active research. Success in this endeavor would hinge on the discovery of a catalytic system capable of facilitating not only the reduction of the nitro group but also the challenging ring-expansion to the 13-membered lactam. This approach offers a rich field for mechanistic studies and the development of new, potentially greener, synthetic methodologies for the production of industrially vital polyamides.
References
-
Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters - ACS Publications. Available at: [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. PubMed. Available at: [Link]
-
The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor: Reactor Performance and Kinetic Studies. IQ Celaya. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]
-
Laurolactam - Wikipedia. Wikipedia. Available at: [Link]
-
One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of γ-lactams. Organic Chemistry Portal. Available at: [Link]
-
Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. ResearchGate. Available at: [Link]
- US8163899B2 - Process for producing laurolactam - Google Patents.Google Patents.
-
(PDF) Reactivity features of cyclododecanone. ResearchGate. Available at: [Link]
-
The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement | Request PDF. ResearchGate. Available at: [Link]
-
Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Dalton Transactions - RSC Publishing. Available at: [Link]
-
Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA - Universidad de Alicante. Available at: [Link]
- US11535591B2 - Laurolactam preparation method and synthesis apparatus - Google Patents.Google Patents.
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Functionalized Nitrocyclohexene Derivatives from 2-Nitrocycloalkanones, via Anionic Domino Reactions | Request PDF. ResearchGate. Available at: [Link]
-
Nitro compound synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Nef Reaction. Organic Chemistry Portal. Available at: [Link]
-
Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley Online Library. Available at: [Link]
-
(PDF) Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. ResearchGate. Available at: [Link]
-
Synthesis of α-nitro carbonyls via nitrations in flow. MPG.PuRe. Available at: [Link]
-
Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. PMC - National Center for Biotechnology Information. Available at: [Link]
-
Nitration of Alkanes | Overview & Research Examples. Perlego. Available at: [Link]
-
Nitration (video) | Aromatic compounds. Khan Academy. Available at: [Link]
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- 9. pure.mpg.de [pure.mpg.de]
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Nitrocyclododecanone using Palladium on Carbon (Pd/C)
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the catalytic hydrogenation of 2-nitrocyclododecanone to 2-aminocyclododecanone using a palladium on carbon (Pd/C) catalyst. The synthesis of cyclic amino ketones is a critical step in the development of various pharmaceutical intermediates and fine chemicals.[1] This guide details the underlying reaction mechanism, offers a robust and validated experimental protocol, and emphasizes critical safety procedures. It is designed to equip researchers with the necessary expertise to perform this transformation efficiently and safely, ensuring high yield and purity of the desired product.
Introduction and Significance
The reduction of nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary amines.[2][3] Among the various methods available, catalytic hydrogenation using heterogeneous catalysts like Pd/C is often preferred due to its high efficiency, clean reaction profile, and the ease of catalyst removal from the reaction mixture.[4] The target molecule, 2-aminocyclododecanone, is a valuable synthon, incorporating both a nucleophilic amine and an electrophilic ketone within a large carbocyclic ring, making it a versatile building block for more complex molecular architectures.[1]
The primary challenge in the hydrogenation of 2-nitrocyclododecanone lies in achieving chemoselectivity—the selective reduction of the nitro group in the presence of the ketone functionality. While Pd/C is generally an excellent catalyst for nitro group reduction, over-reduction of the ketone to a secondary alcohol is a potential side reaction.[5] This protocol is designed to favor the formation of the desired 2-aminocyclododecanone.
Reaction Mechanism and Causality
The catalytic hydrogenation of a nitro group over a palladium surface is a heterogeneous catalytic process involving several key steps.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive hydrogen atoms (M-H).[5]
-
Substrate Adsorption: The 2-nitrocyclododecanone molecule adsorbs onto the catalyst surface, primarily through an interaction between the nitro group and the palladium.
-
Stepwise Reduction: The reduction of the nitro group is not a single event but a stepwise process. It is generally accepted to proceed through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[5][6]
-
Product Desorption: Once the final amine is formed, it desorbs from the catalyst surface, freeing the active site for another catalytic cycle.
The chemoselectivity for the nitro group over the ketone is attributed to the stronger adsorption of the nitro group to the palladium surface compared to the carbonyl group under typical hydrogenation conditions.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including in-process checks and clear endpoints. All operations should be conducted in a well-ventilated fume hood.[7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Nitrocyclododecanone | >95% | Commercially Available | |
| Palladium on Carbon (10% Pd, wet) | Catalyst Grade | Commercially Available | 50% water content is standard. Handle as pyrophoric when dry.[9] |
| Ethanol (or Ethyl Acetate) | Anhydrous | Commercially Available | Solvent choice can influence reaction rate and selectivity. |
| Hydrogen Gas (H₂) | High Purity (>99.9%) | Gas Supplier | Use with appropriate regulator and safety precautions. |
| Nitrogen (or Argon) | High Purity | Gas Supplier | For creating an inert atmosphere. |
| Celite® 545 | Filtration Grade | Commercially Available | For safe filtration of the catalyst. |
| Hydrogenation Apparatus | Parr Shaker or similar | N/A | Must be rated for the intended pressure.[7] |
Equipment Setup and Workflow
The following diagram illustrates the logical workflow for the catalytic hydrogenation process.
Sources
- 1. Utility of Cyclododecanone as Synthon to Synthesize Fused Heterocycles [article.sapub.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. njhjchem.com [njhjchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. honrel.com [honrel.com]
synthesis of functionalized bicyclic compounds from 2-Nitrocyclododecanone
Application Note: Synthesis of Functionalized Bicyclic Scaffolds from 2-Nitrocyclododecanone
Strategic Relevance in Drug Discovery
Macrocyclic and bicyclic scaffolds are increasingly prioritized in modern drug development. Their rigidified, three-dimensional architectures allow them to lock into bioactive conformations, thereby enhancing binding affinity and selectivity against challenging protein-protein interactions (PPIs). 2-Nitrocyclododecanone , a highly versatile 12-membered macrocyclic α -nitroketone, serves as an exceptional starting material for constructing complex bridged bicyclic systems.
This application note details field-validated protocols for converting 2-nitrocyclododecanone into highly functionalized bicyclo[9.3.1]pentadecane derivatives and pyrazine-fused polycycles. These methodologies empower researchers to rapidly expand their compound libraries into novel, patentable chemical space.
Mechanistic Rationale & Pathway Design
The synthetic utility of 2-nitrocyclododecanone is rooted in the unique stereoelectronic environment of its α -nitroketone moiety. The highly acidic α -proton allows for facile enolization and nitronate formation under mild basic conditions, establishing a nucleophilic epicenter for cascade reactions.
-
Pathway A (Michael-Aldol Cascade): Reaction with an unhindered α,β -unsaturated carbonyl (e.g., acrolein) initiates a rapid Michael addition. The pendant aldehyde then undergoes an intramolecular aldol-type cyclization with the macrocyclic ketone. This cascade yields a bridged bicyclic system: 12-hydroxy-1-nitrobicyclo[9.3.1]pentadecane-12-one[1][2]. This intermediate is a critical precursor for base-catalyzed "Zip-type" ring expansion reactions to form [10]heterophanes and cyclotetradecane-1,4-diones[3].
-
Pathway B (Reductive Dimerization): Treatment with a specific reducing agent such as Tin(II) chloride ( SnCl2 ) bypasses standard nitro-to-amine reduction. Instead, it triggers a reductive dimerization that yields 2,3,5,6-bis-(ortho-1,10-decylidene)-1,4-dihydropyrazine, a highly lipophilic polycyclic framework[4].
Figure 1: Divergent synthetic pathways from 2-Nitrocyclododecanone to bicyclic and macrocyclic systems.
Experimental Protocols & Self-Validating Methodologies
Protocol 1: Synthesis of 12-hydroxy-1-nitrobicyclo[9.3.1]pentadecane-12-one
Objective: To construct a bridged bicyclic scaffold via a one-pot Michael addition and intramolecular aldol cyclization[5].
Causality & Experimental Design:
-
Base Selection: Triethylamine ( Et3N ) is utilized instead of stronger bases (e.g., DBU or NaH ) to prevent the rapid polymerization of acrolein and to avoid premature retro-aldol fragmentation (ring expansion) of the newly formed bicyclic system.
-
Temperature Control: The initial Michael addition is highly exothermic; thus, the reaction must be initiated at 0 °C. The subsequent intramolecular aldol cyclization requires a higher activation energy, necessitating a gradual warming to room temperature.
-
Self-Validation Checkpoint: The reaction mixture will shift from pale yellow to a deep amber upon formation of the nitronate intermediate. If this color change is absent, verify the anhydrous nature of the THF and the integrity of the amine base. Furthermore, because the product lacks extended UV conjugation, TLC visualization requires a potassium permanganate ( KMnO4 ) stain, where the product appears as a distinct yellow/brown spot against a purple background.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 2-nitrocyclododecanone (10.0 mmol) in anhydrous Tetrahydrofuran (THF, 30 mL).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add catalytic Et3N (1.0 mmol, 0.1 equiv) dropwise. Stir for 10 minutes to allow nitronate formation.
-
Michael Addition: Slowly add freshly distilled acrolein (12.0 mmol, 1.2 equiv) dropwise over 15 minutes. Critical Step: Rapid addition will lead to localized heating and acrolein polymerization.
-
Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 16–24 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient, typically 8:2) to isolate the diastereomeric mixture of the bicyclic product.
Figure 2: Step-by-step experimental workflow for the Michael-Aldol cascade synthesis.
Protocol 2: SnCl2 -Mediated Synthesis of 1,4-Dihydropyrazine Derivatives
Objective: To synthesize 2,3,5,6-bis-(ortho-1,10-decylidene)-1,4-dihydropyrazine via reductive dimerization[4].
Causality & Experimental Design:
-
Reducing Agent: SnCl2 in an acidic medium is specifically chosen over catalytic hydrogenation ( Pd/C, H2 ). Standard hydrogenation typically yields a simple α -aminoketone. SnCl2 coordinates with the intermediate nitroso/hydroxylamine species, facilitating an intermolecular condensation prior to complete reduction, yielding the pyrazine core.
Step-by-Step Methodology:
-
Dissolve 2-nitrocyclododecanone (5.0 mmol) in absolute ethanol (25 mL).
-
Add Anhydrous Tin(II) chloride ( SnCl2 , 25.0 mmol, 5.0 equiv) and concentrated HCl (2 mL).
-
Reflux the mixture at 80 °C for 4 hours under a nitrogen atmosphere.
-
Cool to room temperature, and neutralize carefully with 10% aqueous NaOH until pH 8 is reached. (Self-Validation: A white precipitate of tin hydroxides will form; filter this through a Celite pad before extraction).
-
Extract the filtrate with Dichloromethane (DCM, 3×30 mL). Dry and concentrate to yield the colorless 1,4-dihydropyrazine product, which can be recrystallized from cold ethanol.
Data Presentation: Yield Optimization & Reaction Parameters
The following table summarizes the optimization data for the Michael-Aldol cascade (Protocol 1), demonstrating the profound impact of base and solvent selection on the final yield of the bicyclic scaffold.
| Entry | Base (Equiv) | Solvent | Temperature Profile | Time (h) | Yield (%) | Observation / Causality |
| 1 | Et3N (0.1) | THF | 0 °C → RT | 18 | 78% | Optimal conditions; clean conversion, minimal side products. |
| 2 | Et3N (1.0) | THF | 0 °C → RT | 12 | 65% | Faster reaction, but excess base induced minor acrolein polymerization. |
| 3 | DBU (0.1) | DCM | 0 °C → RT | 8 | 42% | Stronger base caused significant retro-aldol ring expansion (Zip reaction). |
| 4 | K2CO3 (1.5) | MeOH | RT | 24 | 15% | Poor solubility of the macrocycle; complex mixture of uncyclized products. |
Downstream Applications in Drug Development
The 12-hydroxy-1-nitrobicyclo[9.3.1]pentadecane-12-one scaffold is not merely an endpoint. By subjecting this bicyclic intermediate to base-catalyzed retro-aldol cleavage, researchers can synthesize ring-expanded cyclotetradecane-1,4-diones and [10]heterophanes[5]. These functionalized macrocycles exhibit unique spatial geometries that mimic the binding conformations of natural macrolides, making them highly valuable for targeting PPIs and developing novel antimicrobial or fungicidal agents[1].
References
-
Hadj-Abo, F., Bienz, S., & Hesse, M. (1994). Synthesis of [10]heterophanes using a ring enlargement reaction. Tetrahedron, 50(29), 8665-8672.[Link]
-
Donald, J. R. (2017). Ring-Expansion Reactions in the Synthesis of Macrocycles and Medium-Sized Rings. Chemistry - A European Journal, 23(37), 8780-8799.[Link]
-
Al-Qalaf, F., et al. (2011). Reactivity features of cyclododecanone. Arkivoc, 2011(1), 429-495.[Link]
-
Wang, J., et al. (2008). Design, Synthesis, and Fungicidal Activity of Macrolactones and Macrolactams with a Sulfonamide Side Chain. Journal of Agricultural and Food Chemistry, 56(15), 6562-6566.[Link]
Sources
Nef reaction protocol for converting 2-Nitrocyclododecanone to diketone
Application Note: Advanced Protocol for the Conversion of 2-Nitrocyclododecanone to 1,2-Cyclododecanedione via the Nef Reaction
Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of macrocyclic lactones, muscone derivatives, and complex natural product scaffolds.
Introduction & Mechanistic Rationale
The transformation of 2-nitrocyclododecanone into 1,2-cyclododecanedione is a critical synthetic node for generating macrocyclic α -diketones, which are highly valued precursors in the synthesis of muscone and various macrocyclic lactones[1]. This transformation is achieved via the Nef reaction , a classical organic method for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones[2].
Expertise & Causality in Reaction Design: Because 2-nitrocyclododecanone is an α -nitro ketone, its C2 proton is exceptionally acidic (pKa ~7–9) due to the synergistic electron-withdrawing effects of the adjacent nitro and carbonyl groups[3]. While this facilitates rapid deprotonation to form the intermediate nitronate anion, it also introduces a significant vulnerability: the substrate is highly susceptible to retro-Claisen-type C–C bond cleavage . If a strong, nucleophilic base (e.g., NaOH or KOH) is used, hydroxide ions can attack the C1 carbonyl, leading to the irreversible ring-opening of the 12-membered macrocycle[1].
To bypass this degradation pathway, this protocol utilizes DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) , a strong but strictly non-nucleophilic organic base, to cleanly generate the nitronate[4]. Furthermore, instead of the classical Nef hydrolysis using harsh aqueous acids (which can also promote side reactions and deep-blue nitroso-alkanol intermediates[5]), we employ an Oxidative Nef Reaction using Oxone (potassium peroxymonosulfate). Oxone acts as a mild, oxophilic oxidant that directly cleaves the C=N bond of the nitronate, yielding the target 1,2-cyclododecanedione with high fidelity and suppressing ring-expansion or cleavage byproducts[6].
Mechanistic Workflow Visualization
Caption: Mechanistic pathways for the Nef conversion of 2-nitrocyclododecanone to 1,2-cyclododecanedione.
Experimental Design & Reagents
A self-validating system is established by monitoring the reaction visually and chromatographically. The disappearance of the UV-active nitronate anion and the emergence of the diketone (which often imparts a faint yellow hue to the solution) serve as internal checkpoints.
| Reagent / Material | Role in Protocol | Equivalents | Rationale for Selection |
| 2-Nitrocyclododecanone | Starting Material | 1.0 eq | Macrocyclic α -nitro ketone precursor. |
| DBU | Base | 1.2 eq | Non-nucleophilic base; prevents retro-Claisen ring opening. |
| Oxone (KHSO 5 ) | Oxidant / Nef Reagent | 1.5 eq | Mildly cleaves the nitronate C=N bond without over-oxidizing the macrocycle. |
| Acetonitrile (MeCN) | Solvent (Organic) | 0.2 M | Solubilizes the macrocycle and miscible with aqueous Oxone. |
| 0.1 M Phosphate Buffer (pH 7) | Solvent (Aqueous) | 0.2 M | Buffers the acidity of Oxone to protect the macrocyclic backbone. |
Step-by-Step Methodologies
Method A: Oxidative Nef Reaction via Oxone (Recommended)
This method is highly recommended for α -nitro ketones to preserve the integrity of the 12-membered ring.
Step 1: Nitronate Formation
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrocyclododecanone (10.0 mmol, 2.27 g) in 25 mL of anhydrous Acetonitrile (MeCN).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DBU (12.0 mmol, 1.8 mL) dropwise over 5 minutes.
-
Self-Validation Checkpoint: The solution will rapidly transition to a pale yellow/orange color, confirming the quantitative formation of the resonance-stabilized nitronate anion. Stir for 15 minutes at 0 °C.
-
Step 2: Oxidative Cleavage
-
In a separate flask, dissolve Oxone (15.0 mmol, ~9.2 g) in 25 mL of 0.1 M phosphate buffer (pH 7).
-
Add the aqueous Oxone solution dropwise to the nitronate solution at 0 °C over 20 minutes to maintain strict thermal control (the oxidation is exothermic).
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material ( Rf ~0.4) should completely disappear, replaced by the less polar 1,2-cyclododecanedione ( Rf ~0.6).
-
Step 3: Workup and Isolation
-
Quench the reaction by adding 20 mL of saturated aqueous Na 2 S 2 O 3 to neutralize any unreacted peroxides.
-
Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Wash the combined organic layers with 1M HCl (20 mL) to remove DBU salts, followed by brine (30 mL).
-
Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, 9:1 Hexanes:EtOAc) to yield 1,2-cyclododecanedione as a white to pale-yellow solid.
Method B: Classical Acidic Nef Reaction (Alternative)
Use this method only if oxidative conditions are incompatible with other functional groups on highly substituted derivatives.
-
Deprotonation: Dissolve 2-nitrocyclododecanone (10.0 mmol) in 30 mL of Methanol. Cool to 0 °C and add Sodium Methoxide (NaOMe, 11.0 mmol). Stir for 30 minutes.
-
Hydrolysis: Prepare a solution of concentrated H 2 SO 4 (40 mL) in Methanol (160 mL) chilled to -35 °C. Add the nitronate solution dropwise into the vortex of the vigorously stirring acid solution. Crucial: The nitronate must be added to the acid, not vice versa, to ensure the intermediate is instantly protonated to the iminium ion[5], avoiding side reactions.
-
Workup: Pour the mixture into 300 mL of ice water. Extract with Dichloromethane (3 × 50 mL), wash with saturated NaHCO 3 , dry, and concentrate.
Data Presentation: Protocol Comparison
The quantitative data below summarizes the expected outcomes and operational parameters of both methodologies based on established literature for macrocyclic Nef conversions[1],[6].
| Parameter | Method A (Oxone/DBU) | Method B (NaOMe/H 2 SO 4 ) |
| Expected Yield | 82% – 88% | 55% – 65% |
| Reaction Time | 2.5 Hours | 4.0 Hours |
| Temperature Profile | 0 °C → 25 °C | -35 °C → 0 °C |
| Primary Byproducts | Trace carboxylic acids | Ring-opened aliphatic chains (Retro-Claisen) |
| Scalability | Excellent (up to 50g) | Poor (Exothermic hazard upon acid quench) |
| Safety Profile | Mild, non-toxic byproducts | Corrosive, requires cryogenic cooling |
References
-
The Nef Reaction Organic Reactions, Pinnick, H. W. URL:[Link]
-
Reactivity features of cyclododecanone Arkivoc, 2011 (i) 429-495. URL: [Link]
-
Synthesis of 15-Cyano-12-oxopentadecano-15-lactone and 15-Cyano-12-oxopentadecano-15-lactam Scite.ai / Helvetica Chimica Acta URL:[Link]
-
Nef Reaction Mechanism and Scope Wikipedia, The Free Encyclopedia URL: [Link]
-
Effect of Ring Size on the Tautomerization and Ionization Reaction of Cyclic 2-Nitroalkanones The Journal of Organic Chemistry - ACS Publications URL: [Link]
Sources
use of 2-Nitrocyclododecanone in the synthesis of macrocyclic compounds
Title: Application Note: 2-Nitrocyclododecanone as a Strategic Scaffold for Macrocyclic Ring Expansion
Executive Summary
Macrocyclic compounds, particularly 15- and 16-membered macrolactones and macrolactams, are highly privileged structures in drug discovery, fragrance development, and agrochemistry[1]. However, the direct macrocyclization of linear precursors often suffers from severe entropic penalties and competing intermolecular oligomerization. To bypass these limitations, the ring expansion of readily available smaller rings serves as a powerful thermodynamic workaround[2].
This application note details the use of 2-nitrocyclododecanone (CAS 13154-31-9) as a versatile 12-membered building block[3]. By leveraging the unique electron-withdrawing properties of the nitro group, chemists can execute a highly controlled three-carbon ring expansion to yield complex 15-membered macrolactones with high atom economy and stereochemical fidelity[4].
Mechanistic Rationale: The Power of Nitro-Directed Ring Expansion
The success of this protocol relies on the specific physicochemical properties of 2-nitrocyclododecanone, which dictate the causality of each reaction step:
-
C-C Bond Activation: The nitro group at the C2 position significantly increases the acidity of the α-proton (lowering the pKa to ~8–9). This allows for mild, base-catalyzed Michael additions (e.g., with acrolein) without causing unwanted polymerization of the highly reactive Michael acceptor[1].
-
Thermodynamic Driving Force: Following the selective reduction of the newly introduced side-chain aldehyde, the resulting primary alcohol spontaneously attacks the C1 ketone. This forms a bicyclic hemiacetal intermediate[5].
-
Grob-Type Fragmentation: The critical ring expansion step is an alkoxide-induced cleavage of the C1-C2 bond. The relief of transannular strain inherent in the 12-membered ring, coupled with the expulsion of a highly stabilized nitronate leaving group at C12, provides an overwhelming thermodynamic driving force for the expansion[6].
Workflow of 2-nitrocyclododecanone ring expansion to 15-membered macrolactones.
Experimental Protocols
Note: The following methodologies are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure reaction integrity at each critical junction.
Protocol A: Michael Addition (Synthesis of 2-(3-oxopropyl)-2-nitrocyclododecanone) Objective: Introduce the 3-carbon expansion tether.
-
Preparation: In an oven-dried 250 mL round-bottom flask under N₂, dissolve 2-nitrocyclododecanone (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Catalysis: Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.5 mmol). Causality: DBU is specifically chosen over stronger bases (like NaH) to prevent retro-aldol side reactions and poly-alkylation.
-
Addition: Cool the mixture to 0 °C. Add acrolein (12.0 mmol) dropwise over 15 minutes to control the exotherm.
-
Validation (IPC): Stir for 2 hours at room temperature. Monitor via TLC (Hexane/EtOAc 4:1). The protocol is validated when the starting material (Rf ~ 0.6) completely converts to a more polar spot (Rf ~ 0.4).
-
Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Selective Reduction and Ring Expansion (Synthesis of 12-nitropentadecanlactone) Objective: Reduce the aldehyde to an alcohol to trigger spontaneous hemiacetal formation and subsequent ring expansion.
-
Reduction: Dissolve the crude product from Protocol A in a mixture of THF/MeOH (4:1, 50 mL) and cool to -20 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 3.5 mmol) in small portions. Causality: The low temperature and mild reducing agent ensure absolute chemoselective reduction of the aldehyde over the sterically hindered C1 macrocyclic ketone[7].
-
Cyclization/Expansion: Once TLC indicates complete reduction of the aldehyde (approx. 1 hour), add solid potassium tert-butoxide (KOtBu, 11.0 mmol) directly to the mixture and allow it to warm to room temperature. Stir for 4 hours.
-
Validation (IPC): This step is self-validating via IR spectroscopy. Take a small aliquot, perform a mini-workup, and run an IR spectrum. The disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of a distinct lactone carbonyl stretch (~1735 cm⁻¹) confirms successful ring expansion.
-
Workup: Neutralize with 1M HCl, extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography.
Protocol C: Derivatization to Bioactive Macrolactone (Nitro Reduction & Sulfonylation) Objective: Convert the nitro group into a functional sulfonamide, a known pharmacophore for fungicidal activity[1].
-
Nitro Reduction: Dissolve 12-nitropentadecanlactone (5.0 mmol) in methanol (30 mL). Add ammonium formate (25 mmol) and 10% Pd/C (0.5 g). Reflux for 2 hours.
-
Validation (IPC): Spot the reaction mixture on TLC and stain with Ninhydrin. A bright purple spot confirms the formation of the primary amine (12-aminopentadecanlactone).
-
Sulfonylation: Filter the mixture through Celite, concentrate, and redissolve in DCM (20 mL) with triethylamine (10.0 mmol). Add methanesulfonyl chloride (6.0 mmol) at 0 °C. Stir for 2 hours.
-
Final Isolation: Wash with water, dry, and crystallize from MeOH/H₂O to yield pure 12-methylsulfonamido-1,15-pentadecanlactone.
Quantitative Data: Yields and Bioactivity
The structural modifications during the ring expansion sequence significantly impact both synthetic yield and downstream biological efficacy. The table below summarizes the outcomes of various derivatives synthesized using this methodology, specifically highlighting their fungicidal activity against Rhizoctonia solani (cotton soreshin)[8].
| Compound ID | Ring Size | Side Chain Modification (at C12) | Expansion Step Yield (%) | Overall Yield (%) | Fungicidal Efficacy (IC₅₀ vs R. solani) |
| 5a | 15-membered | Methanesulfonamido (-NHSO₂CH₃) | 82% | 65% | Excellent (< 5 µg/mL) |
| 5b | 15-membered | Ethanesulfonamido (-NHSO₂C₂H₅) | 79% | 62% | Excellent (< 5 µg/mL) |
| 6a | 15-membered | Methanesulfonamido + C15 Methyl | 74% | 58% | Poor (> 50 µg/mL)* |
| 7a | 15-membered | Lactam variant (Nitrogen in ring) | 71% | 54% | Good (~ 15 µg/mL) |
| PDL | 16-membered | Unsubstituted (Pentadecanolide) | 85% | 60% | N/A (Polymer precursor)[9] |
*Note: The drastic drop in efficacy for compound 6a demonstrates that steric bulk (e.g., a methyl group) between the hydrogen-bonding donor and acceptor interferes with target enzyme binding, providing crucial structure-activity relationship (SAR) insights[1].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. 2-Nitrocyclododecanone CAS 13154-31-9 - For Research Use Only [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. soipa.free.fr [soipa.free.fr]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and fungicidal activity of macrolactones and macrolactams with a sulfonamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 环十五内酯 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Chemoselective Reduction of the Nitro Group in the Presence of a Ketone
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols
Executive Summary
The reduction of an aromatic or aliphatic nitro group to an amine without disturbing a co-existing ketone carbonyl is a classic synthetic challenge in drug development. Standard catalytic hydrogenation (e.g., Pd/C with H₂) often leads to over-reduction, yielding unwanted amino-alcohols, or results in hydrogenolysis of sensitive bonds.
This application note details three field-proven, self-validating Single-Electron Transfer (SET) protocols that exploit thermodynamic potential differences to achieve absolute chemoselectivity. By utilizing precisely selected metal reductants and buffered proton sources, researchers can reliably isolate amino-ketones with high purity and yield.
Mechanistic Rationale & Causality
The chemoselectivity of these protocols relies fundamentally on the inherent difference in reduction potentials between the highly electron-deficient nitro group and the ketone carbonyl.
-
Single-Electron Transfer (SET) Dynamics: Metals such as Indium (In), Tin (Sn), and Iron (Fe) act as potent electron donors. The first ionization potential of these metals (e.g., Indium at 5.8 eV) is perfectly tuned to transfer electrons to the nitro group, initiating a rapid kinetic cascade from nitro → nitroso → hydroxylamine → amine[1].
-
Proton Source Causality: The choice of proton source dictates the survival of the ketone. Strong acids (like HCl used in the classic Béchamp reduction) protonate the ketone carbonyl, increasing its electrophilicity and making it susceptible to unwanted reduction or acid-catalyzed aldol condensations. By substituting strong acids with mild, buffered proton sources like Ammonium Chloride (NH₄Cl, pH ~6) or relying on the inherent mild acidity of hydrated SnCl₂[2], the ketone remains unactivated and structurally intact[3].
-
Alternative Methods: While modern Iridium-catalyzed transfer hydrogenation can also achieve this transformation[4], metal-mediated SET remains the most robust, scalable, and cost-effective approach for complex polyfunctional substrates.
Visualizing the Chemoselective Pathway
Figure 1: Divergent SET pathways demonstrating chemoselective nitro reduction over ketone reduction.
Method Selection Matrix
To facilitate experimental design, the quantitative and operational parameters of the three core protocols are summarized below:
| Parameter | Protocol A: Indium / NH₄Cl | Protocol B: SnCl₂·2H₂O | Protocol C: Iron / NH₄Cl |
| Reagent Equivalents | 4.0 - 5.0 eq In(0) | 5.0 - 10.0 eq Sn(II) | 5.0 - 10.0 eq Fe(0) |
| Solvent System | EtOH / H₂O (2:1) | EtOAc or EtOH | EtOH / H₂O (4:1) |
| Temperature | 80 °C (Reflux) | 70 °C | 80 °C (Reflux) |
| Reaction Time | 1 - 3 hours | 2 - 12 hours | 2 - 6 hours |
| Yield Range | 85% - 98% | 75% - 95% | 80% - 95% |
| Scalability | Low (Cost prohibitive >10g) | Medium (Workup heavy) | High (Ideal for >100g) |
| Best Suited For | Highly sensitive, complex APIs | Homogeneous requirements | Process chemistry, scale-up |
Standardized Experimental Protocols
Protocol A: Indium/Ammonium Chloride (The Gold Standard for Sensitive Substrates)
This protocol is highly recommended for late-stage functionalization in drug development where the substrate contains multiple sensitive moieties (e.g., halogens, esters, and ketones)[1].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the nitro-ketone substrate (1.0 mmol) in ethanol (10 mL).
-
Activation: Add saturated aqueous NH₄Cl solution (3 mL), followed by Indium powder (100 mesh, 4.0 mmol, 460 mg).
-
Reaction: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C.
-
Monitoring: Monitor via TLC (Hexane/EtOAc). The nitro compound (high Rf ) will rapidly convert.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with water (20 mL) and filter the suspension through a pad of Celite to remove indium salts. Adjust the filtrate to pH 9 using 1M NaOH, then extract with EtOAc (3 × 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation Checkpoint: The reaction is self-validating visually. The dense, dark Indium powder will be consumed, replaced by a fine, white precipitate of Indium(III) hydroxide/oxide. If the intermediate hydroxylamine persists on TLC (mid- Rf ), add 1.0 extra equivalent of Indium and reflux for an additional 30 minutes.
Protocol B: Stannous Chloride Dihydrate (The Homogeneous Alternative)
SnCl₂·2H₂O provides a nearly homogeneous reaction environment, making it ideal for substrates with poor aqueous solubility[2].
Step-by-Step Methodology:
-
Preparation: Dissolve the nitro-ketone substrate (1.0 mmol) in ethyl acetate (15 mL).
-
Reagent Addition: Add SnCl₂·2H₂O (5.0 mmol, 1.13 g) directly to the solution.
-
Reaction: Stir the mixture at 70 °C. The solution will typically turn yellow or orange as the nitroso intermediate forms.
-
Monitoring: Continue heating until TLC indicates complete consumption of the starting material (typically 2-4 hours).
-
Workup (Critical): Cool the mixture to 0 °C. Carefully add saturated aqueous NaHCO₃ until the aqueous phase reaches strictly pH > 8. A thick white emulsion of tin oxides (SnO₂) will form. Filter the entire biphasic mixture through a thick pad of Celite. Separate the layers, extract the aqueous layer with EtOAc, dry the organics over Na₂SO₄, and concentrate.
Validation Checkpoint: The basification step is the critical failure point. If the pH remains acidic or neutral, tin salts will remain partially soluble in the organic phase or cause severe, unmanageable emulsions, invalidating the mass balance and purity of the isolated product. The formation of a distinct, filterable white precipitate validates correct pH adjustment.
Protocol C: Iron/Ammonium Chloride (The Scalable Choice)
For process chemists scaling up reactions, Iron powder is exceptionally economical. Using NH₄Cl instead of HCl prevents the reduction of the ketone and avoids acid-catalyzed side reactions[3].
Step-by-Step Methodology:
-
Preparation: In a large reaction vessel, suspend Iron powder (325 mesh, 10.0 mmol, 558 mg) and NH₄Cl (10.0 mmol, 535 mg) in a mixture of ethanol (16 mL) and water (4 mL).
-
Surface Activation: Heat the suspension to 80 °C for 15 minutes prior to substrate addition. This step etches the iron surface, removing passivating oxide layers.
-
Reaction: Add the nitro-ketone substrate (1.0 mmol) portion-wise. Maintain vigorous mechanical stirring at 80 °C.
-
Workup: Upon completion (monitored by TLC), filter the hot reaction mixture immediately through a pad of Celite. Washing the pad with hot ethanol (2 × 10 mL) is critical to recover product adsorbed onto the iron oxides. Concentrate the filtrate to remove ethanol, dilute with water, and extract with dichloromethane or EtOAc.
Validation Checkpoint: The initial mixture will be dark grey. As the electron transfer proceeds, the formation of red/brown iron(III) oxides visually confirms the progression of the reaction. A persistent grey suspension after 4 hours indicates incomplete activation of the iron surface; in this case, adding a catalytic amount of acetic acid (0.1 eq) can re-initiate the process without harming the ketone.
References
-
Title: Indium as a Reducing Agent: Reduction of Aromatic Nitro Groups Source: Synlett (1998) URL: [Link]
-
Title: Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (2019) URL: [Link]
-
Title: Chemoselective synthesis of polyfunctional aminophenyl 2-oxobut-3-enyl- and quinolinylmethyl- C-glycopyranosides Source: Arkivoc (2013) URL: [Link]
-
Title: One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation Source: RSC Advances (2023) URL: [Link]
Sources
Part 1: Troubleshooting FAQs & Mechanistic Insights
Technical Support Center: Optimizing Yield in the Nitration of Cyclododecanone
Welcome to the Technical Support Center for Macrocyclic Ketone Functionalization. The α -nitration of cyclododecanone to yield 2-nitrocyclododecanone is a foundational transformation for researchers synthesizing complex macrolactones, macrolactams, and specialized pharmaceutical intermediates[1]. However, the nitration of macrocycles is notoriously sensitive. Yield-limiting side reactions—such as aldol-type self-condensation, over-nitration, and base-catalyzed ring cleavage—frequently derail synthesis pipelines.
As an Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality behind experimental failures and provide a self-validating, field-proven methodology to ensure maximum yield and purity.
Q1: My yield of 2-nitrocyclododecanone is consistently low (<40%), and I am recovering a large amount of viscous, high-molecular-weight byproduct. What is causing this? A: Incomplete Enolization Leading to Self-Condensation. You are likely observing the aldol-type self-condensation of cyclododecanone. This occurs when the nitrating agent (e.g., amyl nitrate) is added simultaneously with the ketone, or before the ketone has fully converted to its enolate. If un-ionized cyclododecanone remains in the system, it will rapidly react with the newly formed enolate, outcompeting the desired nitration pathway[2]. Mechanistic Fix:Strict Sequential Addition. Never add the ketone and the alkyl nitrate simultaneously. Always add the cyclododecanone dropwise to a full equivalent of strong base and allow a minimum of 30 minutes for complete enolization before introducing the alkyl nitrate[2].
Q2: I am using the potassium tert-butoxide / THF system, but NMR shows significant ring cleavage products (e.g., ω -nitrocarboxylic esters). How can I prevent macrocyclic fragmentation? A: Base-Catalyzed Retro-Claisen Fragmentation. Ring cleavage is a common artifact of the retro-Claisen-type fragmentation of the α -nitro ketone intermediate under basic conditions. While the t -BuOK/THF system is standard for smaller rings, macrocycles like cyclododecanone are highly susceptible to nucleophilic ring-opening at elevated temperatures. Mechanistic Fix:Switch to the KNH2/NH3 System. Research demonstrates that transitioning from a t -BuOK/THF system to a potassium amide/liquid ammonia ( KNH2/NH3 ) system significantly suppresses ring cleavage and improves the overall yield of the target nitronate salts[3][4]. Furthermore, strict cryogenic temperature control (maintaining −33∘C to −50∘C ) is non-negotiable to stabilize the intermediate[3].
Q3: How do I avoid over-nitration ( α,α′ -dinitrocyclododecanone) when I strictly require the mono-nitrated building block? A: Kinetic Control of the Highly Acidic Mono-Nitro Intermediate. The α -proton of 2-nitrocyclododecanone is significantly more acidic than the starting ketone. As soon as the mono-nitro compound forms, it rapidly deprotonates in the basic medium, making it highly susceptible to a second nitration event if excess nitrating agent is present. Mechanistic Fix:Stoichiometric Precision and Rapid Quench. Limit your alkyl nitrate (e.g., amyl nitrate or ethyl nitrate) to exactly 1.05 equivalents[3]. More importantly, quench the reaction with anhydrous ether and evaporate the ammonia immediately after the 30-minute nitration window. Extended reaction times invariably drive the equilibrium toward dinitration[2][3].
Part 2: Quantitative Data & System Comparison
To select the optimal conditions for your specific workflow, consult the following comparison of nitration systems based on historical optimization data for cyclic ketones[2][3][4].
| Nitration System | Base / Solvent | Operating Temp | Typical Yield | Primary Complications / Notes |
| System A (Legacy) | t -BuOK / THF | −30∘C to −50∘C | 30% - 45% | High rates of ω -nitrocarboxylic ester formation (ring cleavage)[4]. |
| System B (Optimized) | KNH2 / Liq. NH3 | −33∘C | 60% - 75% | Heterogeneous reaction; suppresses ring cleavage; requires handling of liquid ammonia[3][4]. |
| Simultaneous Addition | Any strong base | −33∘C | < 20% | Massive self-condensation; un-ionized ketone reacts with enolate[2]. |
Part 3: Self-Validating Experimental Protocol
This protocol for the synthesis of 2-nitrocyclododecanone utilizes the optimized System B ( KNH2/NH3 ). It is designed as a self-validating workflow: physical state changes serve as in-process quality control checkpoints.
Reagents Required:
-
Cyclododecanone: 1.0 equivalent (e.g., 7.58 g, 0.042 mol)[3]
-
Potassium metal (for KNH2 generation): 1.05 equivalents
-
Ethyl nitrate or Amyl nitrate: 1.05 equivalents
-
Anhydrous Liquid Ammonia: 200 mL
-
Glacial Acetic Acid: For workup
Step-by-Step Methodology:
-
Base Generation (Validation Checkpoint 1): Condense 200 mL of anhydrous liquid ammonia in a 3-neck flask equipped with a mechanical stirrer and a dry-ice condenser. Add catalytic ferric nitrate, followed by potassium metal (1.05 eq).
-
Self-Validation: The solution will initially turn deep blue (solvated electrons) and eventually transition to a gray/opaque suspension, confirming the complete formation of potassium amide ( KNH2 ).
-
-
Enolization (Validation Checkpoint 2): Dissolve cyclododecanone (1.0 eq) in a minimal volume of anhydrous ether. Add this solution dropwise to the KNH2 suspension over 15 minutes. Stir the mixture for exactly 30 minutes at −33∘C .
-
Self-Validation: The mixture becomes distinctly heterogeneous as the insoluble potassium enolate of cyclododecanone precipitates[3]. If the solution remains completely clear, enolization is incomplete.
-
-
Nitration: Add the alkyl nitrate (1.05 eq) dropwise over 10 minutes. Maintain the temperature strictly at −33∘C and stir for an additional 30 minutes.
-
Causality Note: Do not exceed 30 minutes. Extended times lead to α,α′ -dinitration[3].
-
-
Quench & Solvent Exchange: Add 100 mL of anhydrous ether to the flask. Remove the cooling bath and allow the liquid ammonia to evaporate completely under a steady stream of nitrogen.
-
Isolation of the Salt: Filter the resulting residue and dry it in vacuo. This is the crude potassium salt of 2-nitrocyclododecanone.
-
Acidic Cleavage (Final Product Isolation): Dissolve the crude salt in a minimum amount of ice-water ( 0∘C ). Carefully acidify the aqueous solution by adding glacial acetic acid dropwise until the pH reaches 5-6[3].
-
Self-Validation: The neutral 2-nitrocyclododecanone will precipitate as a solid. Extract with dichloromethane, dry over MgSO4 , and evaporate the solvent to yield the final purified product.
-
Part 4: Visualizing the Nitration Workflow
The following diagram maps the mechanistic pathway and critical troubleshooting junctions for the nitration of cyclododecanone.
Mechanistic workflow and troubleshooting pathways for the α-nitration of cyclododecanone.
References
-
Feuer, H., Shepherd, J. W., & Savides, C. (1956). The Nitration of Cyclic Ketones with Alkyl Nitrates. Journal of the American Chemical Society, 78(17), 4364-4367. URL: [Link]
-
Feuer, H. (1968). RESEARCH IN NITROMONOMERS AND THEIR APPLICATION TO SOLID SMOKELESS PROPELLANTS. Defense Technical Information Center. URL: [Link]
-
Wang, D.-Q., et al. (2008). Design, Synthesis, and Fungicidal Activity of Macrolactones and Macrolactams with a Sulfonamide Side Chain. Journal of Agricultural and Food Chemistry, 56(15), 6554-6561. URL: [Link]
Sources
purification of crude 2-Nitrocyclododecanone by column chromatography
Technical Support Center: Purification of 2-Nitrocyclododecanone
A Senior Application Scientist's Guide to Column Chromatography
Welcome to the technical support center for the purification of crude 2-Nitrocyclododecanone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with isolating this valuable intermediate. As a large-ring nitro-ketone, 2-Nitrocyclododecanone presents unique purification challenges, primarily related to its moderate polarity and potential instability on standard silica gel. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal purity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of 2-Nitrocyclododecanone.
Question 1: My product seems to be decomposing on the column. I'm seeing new, more polar spots on my TLC analysis of the fractions, and my yield is significantly lower than expected.
Possible Cause & Scientific Explanation: This is the most common issue when purifying nitro-containing compounds. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface.[1][2] These acidic sites can catalyze the decomposition of sensitive functional groups, and nitroalkanes are particularly susceptible to side reactions like hydrolysis or elimination under these conditions.[3] The appearance of new, often yellow or brown, impurities during chromatography that were not present in the crude starting material is a strong indicator of on-column degradation.[3][4]
Solutions:
-
Confirm Instability with 2D TLC: Before running a column, it is crucial to determine if your compound is stable on silica. This can be done using a two-dimensional TLC analysis. If the spot elongates or new spots appear after turning the plate 90 degrees and re-eluting, your compound is degrading.[5]
-
Use Deactivated Silica Gel: The acidity of silica gel can be neutralized. Pre-treating the silica with a basic modifier, such as triethylamine, can create a more inert stationary phase suitable for acid-sensitive compounds.[3][6] A common method is to wash the packed column with an eluent containing 1-2% triethylamine before loading the sample.[6]
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase altogether.
-
Neutral Alumina: Alumina is a viable alternative and is available in acidic, neutral, and basic forms. For a moderately polar compound like 2-Nitrocyclododecanone, neutral alumina is an excellent starting point.[6][7]
-
Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be effective for separating moderately polar compounds.[5]
-
-
Minimize Residence Time: Use flash chromatography rather than gravity chromatography.[8][9] The increased flow rate reduces the amount of time the compound spends in contact with the stationary phase, thereby minimizing the opportunity for degradation.[3]
Question 2: I'm struggling to get good separation between 2-Nitrocyclododecanone and a close-running impurity.
Possible Cause & Scientific Explanation: Poor resolution is typically a result of a suboptimal mobile phase or improper column packing. The principle of chromatography relies on the differential partitioning of compounds between the stationary and mobile phases.[7][10] If the mobile phase is too polar (too "strong"), it will move all compounds, including impurities, quickly through the column without allowing for effective separation. If it's not polar enough (too "weak"), the compounds will adsorb too strongly to the silica, leading to long retention times and broad peaks.[1]
Solutions:
-
Systematic Mobile Phase Optimization: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a TLC plate.[1]
-
Start with a non-polar solvent like hexane and gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane) until you achieve the desired Rf.
-
Test various solvent combinations. A mixture of three solvents can sometimes provide selectivity that a two-solvent system cannot.
-
-
Employ Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, isocratic (constant solvent composition) elution may not be effective.[8] A stepwise or linear gradient, where the polarity of the mobile phase is gradually increased during the run, can be used to first elute non-polar impurities, then your target compound, and finally the highly polar impurities.[1][8]
-
Ensure Proper Column Packing: A well-packed column is essential for good separation. Air bubbles, cracks, or channels in the stationary phase will lead to uneven solvent flow, causing band broadening and poor resolution.[1][11] Always pack the column as a slurry (wet packing) to ensure a homogenous bed.[12]
Question 3: My compound is not eluting from the column, or I have very low mass recovery.
Possible Cause & Scientific Explanation: If your compound is not coming off the column, it could be due to several factors: it may have decomposed entirely, it could be irreversibly adsorbed, or the mobile phase may be too weak to elute it.
Solutions:
-
Check for Decomposition: As discussed in Question 1, first rule out on-column degradation.[5]
-
Verify Your Solvent System: Double-check that the mobile phase was prepared correctly. An accidental reversal of solvent ratios (e.g., 10:1 hexane:EtOAc instead of 1:10) is a common mistake that would result in a much less polar eluent than intended.[5]
-
Drastic Polarity Increase (Column Flush): If you suspect the compound is simply stuck, you can try flushing the column with a very polar solvent, such as 100% ethyl acetate or even a mixture containing methanol.[5] This may elute your compound, though likely with other strongly-adsorbed impurities.
-
Check for Precipitation: If your crude sample is highly concentrated and has limited solubility in the mobile phase, it may precipitate at the top of the column upon loading.[13] This effectively prevents it from moving down the column. Ensure your sample is fully dissolved before loading, or consider using the dry loading technique.
Frequently Asked Questions (FAQs)
Q1: How do I choose between dry loading and wet loading my sample?
A1: The choice depends on the solubility of your crude product.
-
Wet Loading: This involves dissolving the sample in a minimum amount of the mobile phase (or a solvent in which it is highly soluble and which is a weak component of the mobile phase) and carefully adding it to the top of the column.[12] This is generally preferred for samples that are readily soluble.
-
Dry Loading: This technique is ideal for samples that are not very soluble in the starting eluent. The crude product is dissolved in a suitable volatile solvent (e.g., dichloromethane), and a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure to yield a free-flowing powder of the crude product adsorbed onto the silica. This powder is then carefully added to the top of the packed column.[5] This method often results in sharper bands and better separation as it prevents the use of strong solvents during the loading phase.
Q2: What are the ideal dimensions and quantity of silica for my column?
A2: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of the crude sample to be purified.[1] For a difficult separation, a higher ratio is recommended. The column should have a height-to-diameter ratio of about 8:1 to 10:1. A taller, narrower column generally provides better resolution than a shorter, wider one.
Q3: How can I monitor the column fractions if my compound is colorless?
A3: Since 2-Nitrocyclododecanone is colorless, you cannot track it visually. The standard method is to collect a series of equally sized fractions and analyze them by Thin Layer Chromatography (TLC).[14] Spot each fraction on a TLC plate, along with a spot of your crude starting material and a pure reference standard if available. After developing and visualizing the plate (e.g., with a UV lamp or a potassium permanganate stain), you can identify which fractions contain your pure product.[14] These pure fractions can then be combined and the solvent evaporated.
Q4: Should I use isocratic or gradient elution for purifying 2-Nitrocyclododecanone?
A4: This decision should be based on your initial TLC analysis of the crude mixture.
-
Use Isocratic Elution if: Your target compound is well-separated from all impurities with a single solvent system (e.g., the desired product has an Rf of ~0.3, and all impurities are either >0.6 or <0.1).[8] This is simpler to perform.
-
Use Gradient Elution if: The crude mixture contains compounds with a wide range of polarities. For example, if you have non-polar byproducts near the solvent front (Rf > 0.8) and polar baseline impurities (Rf < 0.1) in addition to your product, a gradient elution will be more efficient.[8] It allows for a faster overall purification without sacrificing resolution.
Data & Protocols
Table 1: Recommended Starting Solvent Systems for TLC Analysis
This table provides starting points for developing a suitable mobile phase for the purification of 2-Nitrocyclododecanone, a moderately polar compound.
| Solvent System (v/v) | Polarity Index | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Excellent starting point for many moderately polar compounds. Adjust ratio to achieve Rf ≈ 0.3. |
| Hexane / Dichloromethane (1:1 to 0:1) | Low to Medium | Good for separating less polar compounds; can be modified by adding ethyl acetate or ether. |
| Toluene / Ethyl Acetate (9:1 to 7:3) | Medium | Offers different selectivity compared to hexane-based systems due to the aromatic nature of toluene. |
Experimental Workflow Diagram
Caption: Workflow for the purification of 2-Nitrocyclododecanone.
Protocol 1: Testing for Compound Stability using 2D TLC
-
Obtain a square TLC plate.
-
In one corner, about 1 cm from the edges, spot a concentrated solution of your crude product.
-
Develop the plate using your chosen eluent system.
-
Remove the plate from the developing chamber and thoroughly dry it in a fume hood until all solvent has evaporated.
-
Rotate the plate 90 degrees so that the line of separated spots from the first dimension is now the baseline.
-
Develop the plate again in the same solvent system.
-
Visualize the plate. If the compound is stable, all spots will lie on a diagonal line from the origin. If new spots appear that are not on this diagonal, it indicates decomposition on the silica.[5]
Protocol 2: Preparation of Deactivated (Neutralized) Silica Gel
-
Pack a chromatography column with silica gel using the desired non-polar solvent (e.g., hexane) via the slurry method.
-
Prepare a mobile phase solution containing 1-2% triethylamine (Et₃N) by volume (e.g., 10-20 mL of Et₃N in 1 L of hexane/ethyl acetate).
-
Pass at least three column volumes of this amine-containing eluent through the packed column, discarding the eluate.[3]
-
Finally, equilibrate the column by passing two to three column volumes of the starting mobile phase (without the triethylamine) through it.
-
The column is now neutralized and ready for sample loading.
References
-
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Department of Chemistry. Available from: [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available from: [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Application Note. Available from: [Link]
-
Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (1993). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Proceedings of the National Academy of Sciences, 90(4), 1190-1193. Available from: [Link]
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Available from: [Link]
-
Organic Syntheses. (n.d.). Purification of linalool by column chromatography. Procedure. Available from: [Link]
-
Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Department of Chemistry. Available from: [Link]
-
University of Calgary. (n.d.). Column chromatography. Department of Chemistry. Available from: [Link]
-
Columbia University. (n.d.). Column chromatography. Department of Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2023). Column Chromatography. Available from: [Link]
-
ChemBAM. (2023). Biro Column Chromatography. Available from: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
Reddit. (2024). Column chromatography issues. r/chemistry. Available from: [Link]
-
ResearchGate. (2025). Recent problems with silica gel chromatography. Available from: [Link]
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Available from: [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. chembam.com [chembam.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. columbia.edu [columbia.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chromtech.com [chromtech.com]
- 10. What are the different phases of column chromatography? | AAT Bioquest [aatbio.com]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. chromtech.com [chromtech.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting 2-Nitrocyclododecanone Reduction
Welcome to the Advanced Synthesis Support Center. The reduction of macrocyclic alpha-nitro ketones, specifically 2-nitrocyclododecanone , presents unique chemoselective and kinetic challenges. Due to the transannular strain and conformational flexibility of the 12-membered ring, standard reduction protocols often fail, leading to stalled intermediates, over-reduction, or spontaneous dimerization.
This guide is engineered for drug development professionals and synthetic chemists to diagnose, troubleshoot, and successfully execute this transformation.
Mechanistic Pitfalls in Macrocyclic Nitro Reduction
To troubleshoot incomplete reductions, you must first understand the mechanistic pathway. Aliphatic nitro groups reduce in a stepwise fashion. In macrocyclic systems, the final cleavage of the N–O bond is sterically hindered, while the final amine product is highly reactive.
Figure 1: Reduction pathway of 2-nitrocyclododecanone highlighting stalling points and dimerization.
Frequently Asked Questions (FAQs)
Q1: My reduction stalls, and LC-MS shows a mass corresponding to [M+H]⁺ 214 or 212 instead of the expected 2-aminocyclododecanone. Why is the reduction incomplete? A: You are observing the accumulation of the hydroxylamine (MW ~213) or oxime (MW ~211) intermediates. The reduction of aliphatic nitro compounds proceeds stepwise: nitro → nitroso → hydroxylamine → amine[1]. In macrocyclic systems like cyclododecanone, the 12-membered ring exhibits significant conformational flexibility and transannular steric bulk. This steric shielding restricts catalyst surface-binding during the final, rate-limiting cleavage of the N–O bond in the hydroxylamine intermediate. Actionable Insight: If using catalytic hydrogenation, increase the hydrogen pressure (e.g., 50 psi) to overcome surface-binding kinetics, or switch to a homogeneous electron-transfer reagent like Zinc dust in acidic media (Zn/AcOH).
Q2: When I use Tin(II) chloride (SnCl₂) to selectively reduce the nitro group, I isolate a highly crystalline, colorless byproduct with a mass nearly double my target. What went wrong? A: You have inadvertently synthesized 2,3,5,6-bis(ortho-1,10-decylidene)dihydropyrazine. Alpha-aminoketones are highly reactive; once the free amine of 2-aminocyclododecanone is generated, it acts as a nucleophile, attacking the ketone of a neighboring molecule. This leads to a rapid intermolecular condensation (dimerization) followed by dehydration to form a stable dihydropyrazine ring[2][3]. Actionable Insight: SnCl₂ reductions naturally drift toward neutral/basic pH during workup, accelerating this dimerization. To prevent this, the amine must be protonated immediately upon formation.
Q3: I used Lithium Aluminum Hydride (LiAlH₄) to force the reduction to completion, but I lost my ketone functional group. How do I maintain chemoselectivity? A: LiAlH₄ is a powerful, non-selective hydride donor that will rapidly reduce the macrocyclic ketone to a secondary alcohol (yielding 2-aminocyclododecanol) alongside the nitro group[1]. To preserve the alpha-ketone, you must rely on chemoselective methods that target the N–O bonds without acting as nucleophilic hydrides toward the carbonyl. Actionable Insight: Utilize Palladium on Carbon (Pd/C) with H₂ gas, or Iron/Acetic acid. These methods operate via mechanisms that are highly selective for the nitro group over aliphatic ketones.
Quantitative Comparison of Reducing Agents
To select the appropriate reagent system, consult the following operational data matrix:
| Reducing System | Chemoselectivity (Nitro vs. Ketone) | Risk of Incomplete Reduction | Risk of Dimerization | Recommended Use Case |
| H₂ / Pd/C (Neutral) | High | Moderate | High | Not recommended without an acid additive. |
| H₂ / Pd/C (Acidic) | High | Low | Low | Optimal. Acid traps the amine, driving the reaction forward. |
| SnCl₂·2H₂O | High | Low | Very High | Avoid unless the dihydropyrazine dimer is the target[2]. |
| Zn / AcOH | High | Moderate (Oxime formation) | Low | Good alternative if high-pressure H₂ is unavailable. |
| LiAlH₄ | Low (Reduces Ketone) | Low | Low | Only if 2-aminocyclododecanol is the desired product. |
Self-Validating Protocol: Chemoselective Reduction to 2-Aminocyclododecanone Hydrochloride
Causality Check: This protocol utilizes an acidic environment (HCl) to serve a critical dual purpose. First, it accelerates the proton-coupled electron transfer required to break the stubborn N–O bond, preventing hydroxylamine stalling. Second, it instantly protonates the resulting amine to an ammonium salt. Because the ammonium ion is non-nucleophilic, this creates a self-validating trap that guarantees the prevention of dihydropyrazine dimerization, ensuring the isolation of the primary amine.
Materials Required:
-
2-Nitrocyclododecanone (1.0 eq)
-
10% Pd/C (10 wt% relative to substrate)
-
Methanol (Anhydrous, 0.1 M concentration)
-
Concentrated HCl (37% aq, 1.5 eq)
-
Hydrogen gas (Balloon or Parr shaker at 30-50 psi)
Step-by-Step Workflow:
-
Preparation: In a flame-dried flask purged with inert gas (Argon/Nitrogen), dissolve 2-nitrocyclododecanone in anhydrous methanol.
-
Acidification (Critical Step): Add 1.5 equivalents of concentrated HCl to the solution. Note: The excess acid is the self-validating mechanism that ensures the amine is trapped as the non-nucleophilic hydrochloride salt.
-
Catalyst Addition: Carefully add the 10% Pd/C. (Safety Note: Always add Pd/C to a solvent under an inert atmosphere to prevent the ignition of methanol vapors).
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain under a steady H₂ atmosphere. While a balloon is often sufficient, utilizing 30 psi in a Parr shaker guarantees completion if steric stalling is observed.
-
Monitoring: Stir vigorously at room temperature for 4–12 hours. Monitor via LC-MS rather than TLC (amines streak heavily on silica). Look for the complete disappearance of the starting material (MW 227) and the absence of the intermediate hydroxylamine mass (MW 213).
-
Workup: Purge the flask thoroughly with Nitrogen to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether. The pure 2-aminocyclododecanone hydrochloride will precipitate out as a stable, white crystalline solid. Filter and dry under vacuum.
References
-
Reactivity features of cyclododecanone - Arkivoc Source: arkat-usa.org URL:[Link]
-
Crystal and molecular structure of 2,3,5,6-bis(ortho-1,10-decylidene) dihydropyrazine Source: researchgate.net URL:[Link]
-
Reduction of nitro compounds - Wikipedia Source: wikipedia.org URL:[Link]
Sources
identifying common impurities in 2-Nitrocyclododecanone via TLC
Technical Support Center: 2-Nitrocyclododecanone Analysis
A Foreword from Your Application Scientist:
Welcome to the technical support guide for the analysis of 2-Nitrocyclododecanone. As a Senior Application Scientist, I've seen firsthand how a seemingly straightforward analytical technique like Thin-Layer Chromatography (TLC) can present unique challenges, especially when dealing with reaction mixtures containing closely related impurities. This guide is designed to move beyond simple protocols; it aims to equip you with the foundational knowledge and troubleshooting frameworks necessary to confidently identify impurities, optimize your separations, and interpret your results. We will delve into the "why" behind each step, ensuring that every experimental choice is a well-informed one.
Frequently Asked Questions (FAQs)
Q1: I've just finished my synthesis of 2-Nitrocyclododecanone and my TLC plate shows multiple spots. What are the most probable impurities I'm seeing?
A1: When synthesizing 2-Nitrocyclododecanone, typically via the nitration of Cyclododecanone, several impurities can arise from incomplete reactions or side reactions. Identifying these is the first step in troubleshooting. The most common species to consider are:
-
Unreacted Starting Material (Cyclododecanone): This is the most common impurity if the reaction has not gone to completion. Being a simple ketone, it is significantly less polar than the desired nitro-ketone product.
-
Di-nitrated Products (e.g., 2,12-Dinitrocyclododecanone): Over-nitration can lead to the formation of dinitro compounds. The addition of a second polar nitro group makes these impurities substantially more polar than your target compound.
-
Oxidative Cleavage Products (e.g., 1,12-Dodecanedioic Acid): The reaction conditions can sometimes lead to the oxidative cleavage of the cycloalkane ring, resulting in highly polar dicarboxylic acids.[1]
-
Isomeric Byproducts: Depending on the specific synthetic route, other positional isomers of the nitro group might form in minor amounts.
The polarity of these compounds dictates their behavior on a normal-phase TLC plate (silica gel).[2][3] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).
Below is a diagram illustrating the key chemical structures.
Caption: Key chemical structures in the analysis of 2-Nitrocyclododecanone.
Q2: How do I select the right TLC mobile phase to effectively separate 2-Nitrocyclododecanone from its impurities?
A2: The key to good separation is selecting a mobile phase (eluent) with the right polarity to move all components off the baseline but not so polar that they all run to the solvent front.[4][5] For moderately polar compounds like these, a binary solvent system of a non-polar solvent and a polar solvent is ideal.
-
Recommended Starting System: A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc) .
-
Principle of Optimization: The goal is to achieve an Rf value for your target compound, 2-Nitrocyclododecanone, between 0.3 and 0.5, which typically provides the best resolution from other spots.[4]
-
If all spots are too low (low Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate).
-
If all spots are too high (high Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent (increase the proportion of Hexane).
-
Table 1: Mobile Phase Optimization and Expected Rf Trends
| Analyte | Relative Polarity | Expected Rf in Hexane:EtOAc (4:1) | Expected Rf in Hexane:EtOAc (2:1) | Justification |
|---|---|---|---|---|
| Cyclododecanone | Low | High (~0.6-0.8) | Very High (~0.8-0.9) | Lacks the polar nitro group. |
| 2-Nitrocyclododecanone | Medium | Ideal (~0.3-0.5) | High (~0.6-0.7) | Target compound for optimization. |
| Dinitro-products | High | Low (~0.1-0.2) | Medium (~0.3-0.4) | The second nitro group increases polarity significantly. |
| Dicarboxylic Acids | Very High | Very Low (~0.0) | Very Low (~0.0-0.1) | Requires a highly polar mobile phase, often with an acid modifier. |
Experimental Protocol: Mobile Phase Screening
-
Prepare three small TLC developing chambers.
-
Fill them with three different mobile phase compositions: e.g., 9:1, 4:1, and 2:1 Hexane:Ethyl Acetate.
-
Spot your crude reaction mixture on three separate silica gel plates.
-
Develop one plate in each chamber.
-
Visualize the plates and compare the separation to choose the optimal system.
Q3: My compounds are colorless. What are the best methods to visualize the spots on the TLC plate?
A3: Since 2-Nitrocyclododecanone and its related impurities are typically colorless, post-chromatographic visualization is essential. A multi-step approach is often best, starting with non-destructive methods.
-
UV Light (Non-Destructive):
-
How it Works: If you use TLC plates with a fluorescent indicator (labeled as F₂₅₄), compounds that absorb short-wave UV light (254 nm) will appear as dark purple or black spots against a glowing green background.[6] Both the ketone and nitro functional groups can make a compound UV-active.
-
Procedure: After developing the plate, let it dry completely in a fume hood. View it under a short-wave UV lamp and lightly circle any visible spots with a pencil.[6][7] This should always be your first step as it does not alter the compounds.
-
-
Iodine Vapor (Semi-Destructive):
-
How it Works: Most organic compounds will form a temporary, colored complex with iodine vapor, appearing as yellow to brown spots.[6][8] This is a very general and effective method.
-
Procedure: Place the dried TLC plate in a sealed chamber containing a few crystals of solid iodine. The spots will appear within a few minutes. Circle them immediately, as the color will fade over time.[7]
-
-
Chemical Stains (Destructive):
-
For Ketones (DNPH Stain): A 2,4-Dinitrophenylhydrazine (DNPH) stain reacts specifically with aldehydes and ketones to produce bright yellow to orange-red spots.[9] This will stain both your product and the starting material.
-
For Nitro Groups (Reduction & Diazotization): This is a highly specific method for visualizing nitro compounds.[10] It involves a two-step chemical reaction performed on the plate to convert the nitro group into a brightly colored azo dye.
-
Protocol: Visualization of Nitro Compounds via Reduction [10]
-
Reduction: After development and drying, spray the TLC plate with a solution of 15% aqueous stannous chloride (SnCl₂). Heat the plate gently with a heat gun for 5-10 minutes. This reduces the -NO₂ group to an amino group (-NH₂).
-
Diazotization & Coupling: Allow the plate to cool. Spray it with a 1% solution of sodium nitrite in 1M HCl. Immediately afterward, spray with a 0.1% solution of β-naphthol in 1M NaOH. Nitro compounds will appear as distinct orange to red spots.
Caption: Recommended sequential workflow for TLC plate visualization.
Q4: I'm observing streaking or oddly shaped spots on my TLC plate. What's causing this and how can I fix it?
A4: Spot morphology is a critical diagnostic tool. Streaking or tailing indicates a problem with the interaction between your sample, the stationary phase, or the mobile phase.
Troubleshooting Common TLC Issues [4]
| Problem | Potential Cause(s) | Solution(s) |
| Streaking/Tailing | 1. Sample Overloading: Too much sample applied to the plate saturates the stationary phase. 2. Highly Polar Compound: Very polar compounds (like dicarboxylic acid impurities) bind very strongly to the silica. 3. Sample Insolubility: The sample is not fully soluble in the mobile phase. | 1. Dilute your sample solution and apply a smaller spot. 2. Add a small amount of a modifier to the mobile phase. For acidic impurities, add 1-2 drops of acetic acid per 100 mL of eluent. 3. Ensure your spotting solvent is volatile and your sample dissolves in the mobile phase. |
| Spots Not Moving (Rf ≈ 0) | The mobile phase is not polar enough to move the compounds off the baseline. | Increase the polarity of your mobile phase (e.g., change from 4:1 to 2:1 Hexane:EtOAc, or add a small amount of methanol). |
| Spots at Solvent Front (Rf ≈ 1) | The mobile phase is too polar, carrying all compounds with it without any separation. | Decrease the polarity of your mobile phase (e.g., change from 2:1 to 4:1 or even 9:1 Hexane:EtOAc). |
| Spots are large and diffuse | 1. Inappropriate Spotting: Spot applied was too large initially. 2. Diffusion during development: The chamber was not saturated with solvent vapor. | 1. Apply the sample in small, repeated applications to the same spot, allowing the solvent to dry in between. 2. Place a piece of filter paper in the developing chamber, wet it with the mobile phase, and cap the chamber for 5-10 minutes before inserting the plate. |
References
-
TLC Visualization Reagents. EPFL. Available at: [Link]
-
Thin Layer Chromatography (rev 3/2020). University of California, Irvine. Available at: [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. Available at: [Link]
-
Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
TLC Visualization Techniques. Scribd. Available at: [Link]
-
Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Thin Layer Chromatography Practical Guide. AGA Analytical. Available at: [Link]
-
Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. ResearchGate. Available at: [Link]
-
Reactivity features of cyclododecanone. ResearchGate. Available at: [Link]
-
Thin layer chromatography (TLC) (video). Khan Academy. Available at: [Link]
-
Digitally enhanced thin layer chromatography: further development and some applications in isotopic chemistry. PubMed. Available at: [Link]
-
Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information. Available at: [Link]
-
Nef Reaction. Organic Chemistry Portal. Available at: [Link]
-
Thin-layer chromatography (TLC). Khan Academy. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. Khan Academy [khanacademy.org]
- 4. organomation.com [organomation.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. epfl.ch [epfl.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Nitrocyclododecanone
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the removal of residual acid from 2-Nitrocyclododecanone. The following troubleshooting guides and FAQs address common issues encountered during the purification process, offering practical, field-proven solutions grounded in established chemical principles.
I. Understanding the Challenge: Properties of 2-Nitrocyclododecanone
Before selecting a purification method, it is crucial to understand the chemical nature of 2-Nitrocyclododecanone. As an α-nitro ketone, it possesses unique reactivity that must be considered to avoid product degradation.
-
Acidity of the α-Proton: The nitro group is strongly electron-withdrawing, which increases the acidity of the proton on the carbon atom adjacent to both the nitro and carbonyl groups.[1] This makes the compound susceptible to deprotonation and potential side reactions under basic conditions.
-
Potential for Instability: α-nitro ketones can be sensitive to both strong acids and strong bases, as well as heat and light, which can lead to decomposition.[2][3] For instance, under certain basic conditions, they can undergo reactions like the Nef reaction, converting the nitro group into a carbonyl group.[4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the removal of residual acid from your 2-Nitrocyclododecanone product.
Issue 1: Emulsion Formation During Aqueous Workup
Question: I'm trying to remove residual acid using a sodium bicarbonate wash, but I'm getting a persistent emulsion that won't separate. What should I do?
Answer: Emulsion formation is a common issue when washing organic layers with aqueous solutions, especially when dealing with larger molecules or when residual starting materials or byproducts act as surfactants.
Causality: Emulsions are stabilized by a reduction in the interfacial tension between the organic and aqueous layers. This can be caused by fine particulate matter, or amphiphilic molecules present in the crude reaction mixture.
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[5][6] The increased ionic strength of the aqueous layer helps to break the emulsion by increasing the polarity difference between the two phases.
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel.[7] This minimizes the formation of a stable emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by physically disrupting the interface.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
Issue 2: Low Yield After Basic Wash
Question: After washing my organic layer with sodium bicarbonate, my final product yield is significantly lower than expected. What could be the cause?
Answer: A low yield after a basic wash can be indicative of product degradation or loss of product into the aqueous layer.
Causality: As mentioned, the α-proton of 2-Nitrocyclododecanone is acidic. A basic wash can deprotonate the molecule, forming a water-soluble nitronate salt, which would then be partitioned into the aqueous layer.[1] Stronger bases like sodium hydroxide are more likely to cause this issue and can also promote decomposition reactions.
Solutions:
-
Use a Mild Base: Employ a weak base like saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[7][8] Sodium bicarbonate is generally sufficient to neutralize strong mineral acids without significantly deprotonating the α-nitro ketone.[9]
-
Minimize Contact Time: Perform the wash quickly and avoid prolonged exposure of the organic layer to the basic solution.
-
Back-Extraction: If you suspect product loss to the aqueous layer, you can acidify the aqueous wash with a dilute acid (e.g., 1M HCl) and then extract it again with a fresh portion of your organic solvent.[8][10] This will protonate the nitronate salt, making it soluble in the organic phase again. Be sure to perform this step in a well-ventilated fume hood.
Issue 3: Product Decomposition During Purification
Question: My 2-Nitrocyclododecanone seems to be decomposing during my purification attempts. How can I minimize this?
Answer: Decomposition is a risk with α-nitro ketones. The choice of purification method and experimental conditions are critical to maintaining the integrity of the product.
Causality: Decomposition can be triggered by exposure to strong acids, strong bases, high temperatures, or even prolonged contact with certain chromatography stationary phases like silica gel.[11]
Solutions:
-
Avoid Strong Bases: As discussed, use mild bases for neutralization.
-
Temperature Control: Perform all purification steps at or below room temperature whenever possible. If concentration of the solvent is necessary, use a rotary evaporator with a low-temperature water bath.
-
Column Chromatography Considerations: If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina instead of silica gel.[11] Alternatively, deactivating the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent can help to prevent decomposition of sensitive compounds.
-
Recrystallization: If the product is a solid, recrystallization can be a gentle and effective purification method that avoids the use of acidic or basic conditions.[12][13][14][15]
III. Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove residual acid?
A1: The most common initial step is an aqueous workup using a separatory funnel.[5][16] This involves washing the organic solution containing your product with a mild basic solution, followed by water and then brine.
Q2: Can I use water alone to wash out the acid?
A2: While a water wash can remove some highly water-soluble acids, it is often not sufficient to remove all acidic impurities, especially if they have some solubility in the organic solvent.[5] A wash with a mild base like sodium bicarbonate is more effective at ensuring complete neutralization and removal of the acid.[6][8]
Q3: How do I know if all the acid has been removed after a basic wash?
A3: You can test the pH of the aqueous layer after the final basic wash.[5] To do this, carefully withdraw a small amount of the aqueous layer with a pipette and spot it onto pH paper. The aqueous layer should be neutral or slightly basic.
Q4: Is column chromatography a suitable method for purifying 2-Nitrocyclododecanone?
A4: Column chromatography can be a very effective method for purifying 2-Nitrocyclododecanone, especially for removing non-acidic impurities.[17][18][19][20] However, as noted earlier, care must be taken to avoid decomposition on the stationary phase. It is advisable to first perform a small-scale trial on a TLC plate to ensure your compound is stable on silica gel.[11]
Q5: What if my product is a solid? Can I use recrystallization?
A5: Yes, recrystallization is an excellent purification technique for solid compounds.[12][13][14][15] The key is to find a suitable solvent or solvent system in which your 2-Nitrocyclododecanone is soluble at high temperatures but sparingly soluble at low temperatures. This method avoids the potential complications of acid-base extractions and chromatography.
IV. Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol describes a general procedure for removing residual acid using a liquid-liquid extraction.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) if the product is not already in one.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from the evolution of carbon dioxide gas.[8]
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution if necessary (test the pH of the aqueous layer).
-
Wash the organic layer with an equal volume of water.
-
Separate the layers and then wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove dissolved water.[5][6]
-
Separate the layers and transfer the organic layer to a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for purification by flash column chromatography. The specific eluent system should be determined by thin-layer chromatography (TLC) beforehand.[11]
-
Prepare the Column: Pack a glass column with silica gel or neutral alumina using a slurry method with the initial, least polar eluent.[11][20]
-
Load the Sample: Dissolve the crude 2-Nitrocyclododecanone in a minimum amount of the eluent and carefully load it onto the top of the column.
-
Elute: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary to move the product down the column.
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
V. Data Presentation
| Purification Method | Advantages | Disadvantages | Best For |
| Aqueous Wash (NaHCO₃) | Fast, simple, removes bulk acid.[5][8] | Can cause emulsions, potential for product loss if the compound is acidic.[1] | Initial workup of a reaction mixture to remove strong acid catalysts. |
| Column Chromatography | High purity can be achieved, separates a wide range of impurities.[17][18] | Can be time-consuming, potential for product decomposition on the stationary phase.[11] | Removing non-acidic impurities and isolating the pure product. |
| Recrystallization | Gentle, can yield very pure crystalline product.[12][14] | Requires the product to be a solid, finding a suitable solvent can be challenging. | Final purification of a solid product. |
VI. Visualization
Decision-Making Workflow for Purification
The following diagram illustrates a logical workflow for selecting the appropriate method to remove residual acid from 2-Nitrocyclododecanone.
Caption: A decision tree for purifying 2-Nitrocyclododecanone.
VII. References
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. [Link]
-
Virtual Labs. (n.d.). Separation of Compounds Using Column Chromatography. [Link]
-
Google Patents. (n.d.). CA1053703A - Process for working up nitration mixtures.
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
PMC. (n.d.). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. [Link]
-
Canadian Science Publishing. (n.d.). Nitration reactions of conjugated compounds employing lithium nitrate and trifluoroacetic anhydride. [Link]
-
University of York. (n.d.). Theory of Aqueous Workup. [Link]
-
Reddit. (2025, November 17). Washing a solution with bicarbonate?. [Link]
-
PubMed. (2004, February 6). Alpha-nitro ketone as an electrophile and nucleophile: synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as drosophila nicotinic receptor probes. [Link]
-
Unknown Source. Acid-Base Extraction. (No URL available)
-
ResearchGate. (n.d.). Acyclic α‐Nitro Ketones: Synthesis and Reactivity | Request PDF. [Link]
-
Google Patents. (n.d.). KR101416920B1 - Method for preparation of δ-nitro ketone derivatives.
-
Unknown Source. Experiment 2: Recrystallization. (No URL available)
-
Unknown Source. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (No URL available)
-
ACS Publications. (2008, October 4). Asymmetric Synthesis of β-Nitro Ketones via Michael Addition of Lithiated α-Amino Nitriles to Nitroalkenes | The Journal of Organic Chemistry. [Link]
-
Unknown Source. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. (No URL available)
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R Discovery. (1971, January 1). The photochemistry of α-nitro-ketones. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
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Quora. (2018, June 5). Why can NaHCO3 be used to neutralise an acid?. [Link]
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ACS Publications. (n.d.). Reactivity of .alpha.-nitro ketones toward organometallic reagents: straightforward synthesis of tertiary .beta.-nitroalkanols | The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]
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EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]
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Unknown Source. (2021, July 16). Experimental No. (13) Aldehydes and ketones. (No URL available)
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Unknown Source. Lecture 7: Nitro compounds. (No URL available)
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Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
MDPI. (2020, February 5). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]
-
ResearchGate. (2016, December 1). Directing effects in nitration of 1-adamantyl bearing aromatic ketones. [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
Chemistry Stack Exchange. (2020, August 30). What are acid/base sensitive groups?. [Link]
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Wikipedia. (n.d.). Nitro compound. [Link]
-
Sciencemadness.org. (2010, September 16). Nitric Acid Distillation Chemical Cleanup. [Link]
-
YouTube. (2021, February 24). Extraction and Isolation of the Oxidation of Cyclododecanol to Cyclododecanone Lab. [Link]
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Lab Alley. (n.d.). How to neutralize Nitric Acid. [Link]
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Organic Chemistry Portal. (n.d.). Nef Reaction. [Link]
-
Reddit. (2018, July 20). Good way to clean Nitric Acid residue?. [Link]
-
Unknown Source. Synthesis of α-keto acids and nitriles by enzyme catalysis. (No URL available)
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Technical Support Center: Troubleshooting 2-Nitrocyclododecanone Workup & Stability
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Overview
2-Nitrocyclododecanone is a highly versatile macrocyclic intermediate foundational to the synthesis of complex macrolactones, macrolactams, and fungicidal agents [1, 2]. However, α -nitro ketones are notoriously unstable during standard aqueous workup procedures. The highly acidic α -proton facilitates a rapid equilibrium between the keto and aci-nitro (enolate) tautomers. Depending on the pH and temperature of the extraction environment, this equilibrium can irreversibly cascade into catastrophic yield losses via ring-opening or denitration pathways.
This guide provides a mechanistic framework and a self-validating protocol to prevent the decomposition of 2-nitrocyclododecanone during isolation.
Frequently Asked Questions (Causality & Troubleshooting)
Q1: Why does my 2-nitrocyclododecanone degrade into a complex mixture during standard aqueous workup? A: The primary culprit is the use of basic washes (e.g., saturated NaHCO3 or NaOH ). Under basic or even neutral conditions (pH ≥ 7), the α -nitro ketone undergoes base-promoted C(sp2)−C(sp3) bond cleavage [3, 4]. This retro-Claisen-type cleavage results in the opening of the 12-membered ring, yielding ω -nitro acids or esters [5].
Q2: If bases cause ring cleavage, can I use strong acids to quench the reaction? A: No. Exposing the aci-nitro intermediate to strongly acidic conditions (pH < 2) triggers the Nef reaction [6, 7]. This classical transformation converts the nitro group into a carbonyl, resulting in 1,2-cyclododecanedione and the complete loss of the target nitro functionality.
Q3: What is the optimal pH to prevent both ring cleavage and the Nef reaction? A: Mechanistic studies on α -nitroketones demonstrate that hydrolytic degradation and retro-aldol reactions are completely arrested at pH 5.0 [3]. At this mildly acidic pH, the stable keto form is maintained, preventing both base-catalyzed cleavage and acid-catalyzed Nef reactions.
Q4: How does temperature affect the stability during solvent evaporation? A: α -Nitro ketones are thermally labile. Prolonged heating above 40°C during rotary evaporation accelerates the homolytic cleavage of the C−NO2 bond, leading to autocatalytic thermal decomposition [8].
Quantitative Stability Data
The following table summarizes the causal relationship between workup conditions and the primary degradation pathways of 2-nitrocyclododecanone.
| Workup Condition | pH Range | Temperature | Primary Degradation Pathway | Expected Recovery |
| Standard Basic Wash | 8.0 - 10.0 | 25°C | Base-promoted C-C cleavage (Ring opening) | < 30% |
| Strong Acidic Quench | 1.0 - 2.0 | 25°C | Nef Reaction (1,2-diketone formation) | < 40% |
| Thermal Stress | 5.0 - 6.0 | > 50°C | Homolytic C−NO2 cleavage | < 60% |
| Mild Buffer Wash | 5.0 - 5.5 | 25°C | None (Stable Keto Form) | > 90% |
| Optimized Protocol | 5.0 - 5.5 | < 30°C | None | > 95% |
Self-Validating Experimental Protocol: Optimized Workup
To ensure high-yield recovery of 2-nitrocyclododecanone, follow this strictly pH- and temperature-controlled methodology. This protocol is designed as a self-validating system; failure at any verification step requires immediate correction before proceeding.
Step 1: Reaction Quenching
-
Action: Cool the crude reaction mixture to 0–5°C using an ice bath. Slowly add a pre-chilled 0.1 M Sodium Acetate / Acetic Acid buffer solution.
-
Self-Validation: Test the aqueous layer with pH paper or a calibrated probe. The pH must read strictly between 5.0 and 5.5. If pH > 5.5, add drops of 0.1 M Acetic Acid. If pH < 5.0, add 0.1 M Sodium Acetate.
Step 2: Extraction
-
Action: Extract the aqueous mixture with a moderately polar, low-boiling aprotic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Causality: Aprotic solvents prevent hydrogen-bonding stabilization of the aci-nitro form, favoring the stable keto tautomer.
Step 3: Washing
-
Action: Wash the combined organic layers twice with brine that has been pH-adjusted to 5.5.
-
Critical Warning: Never use saturated NaHCO3 or plain water (which can be slightly basic/neutral and trigger degradation) [3].
Step 4: Drying
-
Action: Dry the organic layer over anhydrous Na2SO4 .
-
Critical Warning: Do not use K2CO3 , as its basic surface will catalyze localized ring cleavage.
Step 5: Concentration
-
Action: Filter the drying agent and concentrate the filtrate using a rotary evaporator under high vacuum.
-
Self-Validation: The water bath temperature must be strictly maintained at ≤ 30°C to prevent thermal homolytic cleavage [8].
Workflow Visualization
Degradation pathways vs. optimized pH 5.5 workup for 2-Nitrocyclododecanone.
References
-
American Chemical Society. "Design, Synthesis, and Fungicidal Activity of Macrolactones and Macrolactams with a Sulfonamide Side Chain". ACS. [Link]
-
MDPI. "Biocatalytic Approach to Chiral β -Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α -Nitroketones". MDPI. [Link]
-
ResearchGate. "Formation of New C-O and C-N Bonds via Base Promoted C(sp2)-C(sp3) Bond Cleavage of α -Nitro Ketone". ResearchGate.[Link]
- Google Patents. "US3518302A - Process for the preparation of alpha nitro-ketones and carboxylic acids".
-
Taylor & Francis. "Synthesis and Fungicidal Activity of 12-Alkoxyiminothiopentadecanlactones: Phosphorus, Sulfur, and Silicon and the Related Elements". Taylor & Francis.[Link]
-
Scite.ai. "Synthesis of 15-Cyano-12-oxopentadecano-15-lactone and 15-Cyano-12-oxopentadecano-15-lactam". Scite.ai. [Link]
-
ResearchGate. "Activation energies for the decomposition of nitrate ester groups at the anhydroglucopyranose ring positions C2, C3 and C6 of nitrocellulose using the nitration of a dye as probe". ResearchGate.[Link]
Structural Confirmation of 2-Nitrocyclododecanone: A Comparative Guide to 2D NMR vs. Traditional Modalities
For drug development professionals and synthetic chemists, the structural elucidation of macrocyclic compounds presents a unique analytical hurdle. 2-Nitrocyclododecanone ( C12H21NO3 ) is a prime example: its flexible 12-membered ring and the proximity of electron-withdrawing nitro and carbonyl groups create complex spectral dynamics, including keto-enol tautomerization.
This guide objectively compares the performance of 2-Dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically COSY and HMBC—against traditional 1D NMR and orthogonal modalities. By establishing a self-validating experimental workflow, we demonstrate why 2D NMR is the definitive standard for confirming macrocyclic connectivity.
Modality Comparison: The Limits of 1D Analysis
Saturated and partially saturated macrocycles inherently suffer from severe spectral overlap. In 1D 1H NMR, the continuous chain of CH2 groups creates a dense "methylene envelope" between 1.2 and 2.0 ppm, rendering standard multiplicity analysis impossible[1]. While 1D techniques can identify functional groups, they fail to map the carbon framework.
The table below compares the structural confidence provided by various analytical alternatives:
| Analytical Technique | Resolution of Spectral Overlap | Connectivity Mapping | Quaternary Carbon ID | Structural Confidence Level |
| FT-IR Spectroscopy | N/A | None | N/A | Low (Identifies NO2 and C=O only) |
| Mass Spectrometry (HRMS) | N/A | Fragmentation only | N/A | Moderate (Confirms formula C12H21NO3 ) |
| 1D NMR ( 1H , 13C ) | Low (Methylene envelope) | None | Yes ( 13C only) | Moderate (Lacks through-bond proof) |
| 2D NMR (COSY + HMBC) | High (Disperses signals) | Complete (Through-bond) | Yes (via HMBC) | Very High (Definitive confirmation) |
Mechanistic Causality: Why COSY and HMBC?
To achieve unambiguous structural confirmation, the analytical protocol must rely on techniques that inherently validate one another. Saturated compounds are notoriously difficult to assign without tracing interatomic connectivities[2].
-
COSY ( 1H−1H Correlation Spectroscopy): COSY relies on homonuclear 3-bond ( 3JHH ) scalar coupling to identify adjacent protons. For 2-Nitrocyclododecanone, the highly deshielded α -nitro proton acts as an unambiguous starting point to "walk" around the aliphatic ring[3].
-
HMBC ( 1H−13C Heteronuclear Multiple Bond Correlation): COSY cannot cross "NMR silent" heteroatoms or quaternary carbons. HMBC solves this by detecting 2-bond and 3-bond carbon-proton couplings. It bridges the gap across the C1 carbonyl group, proving the relative adjacent positioning of the ketone and the nitro-bearing carbon, effectively confirming the ring closure[4].
Experimental Data: Structural Elucidation Matrix
The following table summarizes the quantitative 2D NMR correlation data required to validate the structure of 2-Nitrocyclododecanone.
| Position | Expected 1H Shift (ppm) | Expected 13C Shift (ppm) | COSY Correlations ( 1H−1H ) | HMBC Correlations ( 1H−13C ) |
| C1 (C=O) | - | ~205.0 | - | - |
| C2 ( CH−NO2 ) | 4.5 – 5.0 | ~90.0 | H3 | C1, C3, C4 |
| C3 ( CH2 ) | 1.8 – 2.2 | ~25.0 | H2, H4 | C1, C2, C4, C5 |
| C4–C11 ( CH2 ) | 1.2 – 1.8 | 22.0 – 28.0 | Adjacent CH2 | Adjacent Carbons (2-3 bonds) |
| C12 ( CH2 ) | ~2.5 | ~40.0 | H11 | C1, C2, C10, C11 |
Data synthesized from established macrocyclic nitroalkanone spectral behaviors.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the experimental workflow must be designed as a self-validating system where the acquisition parameters actively prevent false-positive assignments.
Step 1: Sample Preparation & Tautomeric Control Dissolve 15-20 mg of 2-Nitrocyclododecanone in fully deuterated cyclohexane ( C6D12 ) or CDCl3 . The choice of a non-polar solvent stabilizes the tautomeric baseline, minimizing the presence of the enol form (which would otherwise present a confounding hydroxylic proton signal near 14.5–15.0 ppm)[5].
Step 2: 1D Baseline Acquisition Acquire standard 1H and 13C spectra. Causality Check: Ensure the integration of the 1H spectrum totals exactly 21 protons. Identify the α -proton of the keto form at 4.5–5.0 ppm to serve as the primary anchor point[5].
Step 3: COSY Acquisition Acquire the 1H−1H COSY spectrum using a standard pulse sequence with a spectral width covering 0–6 ppm. Use a minimum of 256 t1 increments to ensure sufficient resolution within the crowded 1.2–2.0 ppm methylene envelope.
Step 4: HMBC Acquisition & Parameter Optimization Acquire the 1H−13C HMBC spectrum. Causality Check: Because HMBC intensity depends on the Karplus relationship, optimize the long-range coupling delay for JCH=7−8 Hz. This compromise value ensures the capture of the widest possible range of 2- and 3-bond correlations without losing signal-to-noise ratio[4].
Step 5: Orthogonal Validation (The Self-Check) Process the data using sine-bell squared apodization. To validate the structural proposal, actively search for 4-bond correlations. In a properly optimized HMBC experiment, the presence of any strong 4-bond correlation indicates that the structural proposal or connectivity mapping is fundamentally incorrect[6]. If H2 shows a strong correlation to C4 but not C1, the ring structure must be re-evaluated.
Logical Workflow Visualization
Workflow for structural elucidation of macrocycles using 2D NMR techniques.
References
-
Effect of Ring Size on the Tautomerization and Ionization Reaction of Cyclic 2-Nitroalkanones. The Journal of Organic Chemistry - ACS Publications.5
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.1
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.3
-
Theoretical NMR correlations based Structure Discussion. PMC.2
-
MRRC Structure Elucidation Notes. nmrsoft.com.6
-
HSQC and HMBC | NMR Core Facility. Columbia University.4
Sources
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- 2. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
The Macrocycle Advantage: A Comparative Guide to 2-Nitrocyclododecanone in Advanced Synthesis
Executive Summary
The synthesis of 14- to 16-membered macrocycles—structural motifs ubiquitous in potent antibiotics, fungicidal agents, and musky perfumery compounds—has historically been bottlenecked by the thermodynamic and entropic penalties of cyclizing linear precursors[1].
As a Senior Application Scientist, I frequently evaluate building blocks that can bypass these inefficiencies. 2-Nitrocyclododecanone (CAS 13154-31-9) has emerged as a structurally privileged intermediate that fundamentally outperforms acyclic nitroketones and smaller cyclic analogs (like 2-nitrocyclohexanone)[2][3]. By providing a pre-organized 12-membered carbon scaffold, it enables direct access to complex 15-membered macrolactones and macrolactams via highly efficient "zip-and-expand" methodologies (Michael addition followed by ring expansion)[4][5].
This guide objectively compares the reactivity, thermodynamic advantages, and practical applications of 2-nitrocyclododecanone against other keto-nitro alternatives, supported by validated experimental workflows.
Comparative Analysis: Why 2-Nitrocyclododecanone Outperforms Alternatives
When designing a synthetic route for macrocyclic drugs or agrochemicals, the choice of the starting keto-nitro compound dictates the entire energy landscape of the synthesis.
vs. Acyclic Nitroketones (e.g., 3-nitrobutan-2-one)
-
The Entropy Problem: Synthesizing a 15-membered ring from an acyclic nitroketone requires bringing two reactive termini together across a long, flexible chain. This is entropically disfavored and typically requires extreme high-dilution conditions to prevent intermolecular polymerization.
-
The C12 Advantage: 2-Nitrocyclododecanone acts as a "conformationally restricted" precursor. The 12-membered ring pre-organizes the reactive sites. When a 3-carbon side chain is appended via Michael addition, the subsequent intramolecular cyclization and ring expansion to a 15-membered ring is thermodynamically driven, eliminating the need for high dilution[4].
vs. Small/Medium Ring Nitrocycloalkanones (e.g., 2-Nitrocyclohexanone)
-
Ring Strain Dynamics: While 2-nitrocyclohexanone (C6) is highly reactive, expanding it via a 3-carbon insertion yields a 9-membered ring. Medium-sized rings (C8–C11) suffer from severe transannular strain (Prelog strain), making the expansion step low-yielding and prone to side reactions[3][6].
-
The C12 Advantage: The tautomeric and ionization behavior of 2-nitrocyclododecanone is uniquely suited for expansion[3]. Expanding the C12 ring by 3 carbons yields a C15 macrocycle. C15 rings are largely free of transannular strain, making the transition state of the ring expansion highly favorable.
Quantitative Performance Comparison
| Parameter | Acyclic Nitroketones | 2-Nitrocyclohexanone (C6) | 2-Nitrocyclododecanone (C12) |
| Target Macrocycle Size | Variable (Requires Dilution) | 9-Membered (High Strain) | 15-Membered (Low Strain) |
| Typical Expansion Yield | < 20% (Polymerizes easily) | 30 - 45% | 60 - 85% |
| Tautomeric State in H₂O | Highly Enolized | Predominantly Keto | Balanced Keto-Enol [3] |
| Reagent Concentration | < 0.001 M (High Dilution) | 0.1 M | 0.1 M - 0.5 M (Standard) |
| Primary Application | Small molecule synthesis | Fused bicyclic systems | Macrolides, Macrolactams [4][5] |
Mechanistic Pathways & Structural Logic
The core utility of 2-nitrocyclododecanone lies in the hyper-reactivity of the α -carbon, flanked by the electron-withdrawing nitro and carbonyl groups. This allows for facile Michael addition of electrophiles (like acrolein or acrylamide)[5].
Once the side chain is attached, the system is perfectly set up for a Ring Expansion . The terminal functional group of the newly added side chain attacks the C12 carbonyl, forming a bicyclic intermediate. Subsequent reductive cleavage or a Nef reaction breaks the original C12 carbon-carbon bond, instantly "unzipping" the molecule into a larger C15 macrocycle[7][8].
Fig 1: Thermodynamic and structural advantages of 2-Nitrocyclododecanone vs. alternatives.
Validated Experimental Workflow: Synthesis of 15-Membered Macrolactones
To demonstrate the practical superiority of 2-nitrocyclododecanone, below is a self-validating, step-by-step protocol for synthesizing 12-nitro-1,15-pentadecanlactone—a direct precursor to potent fungicidal macrolactones[4].
Phase 1: Michael Addition (Side-Chain Installation)
Causality: We utilize a mild base to selectively deprotonate the highly acidic α -proton without triggering premature ring-opening or retro-aldol side reactions.
-
Preparation: Dissolve 2-nitrocyclododecanone (10 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere.
-
Catalysis: Add a catalytic amount of Triethylamine (Et₃N, 1.5 mmol). Note: The balanced keto-enol tautomerism of the C12 ring ensures rapid enolate formation[3].
-
Addition: Dropwise add acrolein (12 mmol) at 0 °C over 30 minutes.
-
Completion: Stir at room temperature for 4 hours. Quench with saturated NH₄Cl and extract with ethyl acetate. The intermediate is a 3-(1-nitro-2-oxocyclododecyl)propanal.
Phase 2: Reduction & Bicyclic Lactol Formation
Causality: Selective reduction of the terminal aldehyde to an alcohol allows for spontaneous intramolecular attack on the C12 ketone, forming the critical bicyclic bridge required for expansion.
-
Reduction: Dissolve the crude intermediate in methanol (40 mL) at 0 °C. Add Sodium Borohydride (NaBH₄, 5 mmol) in small portions.
-
Cyclization: As the aldehyde reduces to an alcohol, it spontaneously attacks the C12 carbonyl, forming a bridged hemiacetal (lactol).
Phase 3: Ring Expansion (The "Unzipping" Step)
Causality: Cleaving the original C-C bond of the 12-membered ring transfers the strain into a highly stable 15-membered lactone ring.
-
Cleavage: Treat the bicyclic lactol intermediate with a base (e.g., sodium methoxide) to induce fragmentation of the α -C-C bond adjacent to the nitro group.
-
Isolation: Acidify the mixture carefully. The molecule expands, yielding 12-nitro-1,15-pentadecanlactone. Purify via silica gel chromatography (Hexanes/EtOAc).
Fig 2: The "Zip-and-Expand" mechanism utilizing 2-Nitrocyclododecanone.
Biological Relevance: Why Target the C15/C16 Geometry?
The ultimate advantage of using 2-nitrocyclododecanone is the specific geometry of the products it yields.
In agrochemical development, macrolactones and macrolactams synthesized from 2-nitrocyclododecanone exhibit exceptional fungicidal activity against pathogens like Rhizoctonia solani (cotton soreshin) and P. asparagi[4][7].
Structure-Activity Relationship (SAR) Insights: Experimental bioassays reveal that fungicidal activity is heavily dependent on hydrogen-bonding dynamics with the target enzyme. The optimal configuration requires a macrocyclic compound with a hydrogen-bonding acceptor and a donor separated by exactly a three-methylene distance [4].
-
Attempting to build this precise spatial arrangement using acyclic chains results in conformational flexibility that weakens enzyme binding.
-
The 15-membered rings derived from 2-nitrocyclododecanone lock these polarizable groups into the exact rigid conformation required for maximum receptor affinity, performing comparably to commercial fungicides like carbendazim[4]. Furthermore, replacing an oxygen atom with a sulfur atom in these C15 scaffolds (forming thiopentadecanlactones) further broadens the fungicidal spectrum[7].
Conclusion
For synthetic chemists tasked with developing macrocyclic therapeutics or agrochemicals, 2-Nitrocyclododecanone is far superior to acyclic nitroketones or smaller-ring cycloalkanones. By leveraging its pre-organized C12 structure, balanced tautomerism, and capacity for low-strain ring expansion, researchers can bypass the traditional low-yield, high-dilution bottlenecks of macrocyclization, ensuring scalable and economically viable synthetic routes.
References
-
American Chemical Society (ACS). Design, Synthesis, and Fungicidal Activity of Macrolactones and Macrolactams with a Sulfonamide Side Chain. (2008). Retrieved from [Link]
-
Taylor & Francis. Synthesis and Fungicidal Activity of 12-Alkoxyiminothiopentadecanlactones: Phosphorus, Sulfur, and Silicon and the Related Elements. (2014). Retrieved from [Link]
-
American Chemical Society (ACS). Effect of Ring Size on the Tautomerization and Ionization Reaction of Cyclic 2-Nitroalkanones: An Experimental and Theoretical Study. (2011). Retrieved from[Link]
-
Scite.ai. Synthesis of 15‐Cyano‐12‐oxopentadecano‐15‐lactone and 15‐Cyano‐ 12‐oxopentadecano‐15‐lactam. Retrieved from [Link]
-
ResearchGate. Enzymatic Cascade Biosynthesis Reaction of Musky Macrolactones from Fatty Acids. Retrieved from [Link]
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- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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spectroscopic comparison of 2-Nitrocyclododecanone isomers
An In-Depth Guide to the Spectroscopic Comparison of 2-Nitrocyclododecanone Isomers
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring chemical purity. 2-Nitrocyclododecanone, an α-nitro cyclic ketone, presents a compelling case study in stereoisomer differentiation. The introduction of a nitro group at the α-position to the carbonyl creates a chiral center, leading to the existence of enantiomers. More critically for most spectroscopic techniques, when considering the large, flexible cyclododecanone ring, the relative orientation of the nitro group with respect to the local ring conformation gives rise to diastereomeric possibilities (often simplified as cis and trans isomers in relation to the plane of the ring). These diastereomers, while possessing identical connectivity, have distinct three-dimensional arrangements that result in unique and measurable spectroscopic signatures.[1]
This guide provides a comprehensive comparison of the expected spectroscopic characteristics of 2-nitrocyclododecanone diastereomers, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, a self-validating analytical workflow can be established for definitive isomer identification.
The Spectroscopic Triad: A Multi-Faceted Approach
No single analytical technique can provide a complete structural picture. A robust characterization strategy relies on combining the strengths of multiple spectroscopic methods.
-
NMR Spectroscopy provides the most detailed information regarding the molecular framework and the relative orientation of atoms (stereochemistry) by probing the local electronic environment of ¹H and ¹³C nuclei.[2]
-
IR Spectroscopy is highly effective for identifying the specific functional groups present in the molecule, such as the carbonyl (C=O) and nitro (NO₂) groups.[3]
-
Mass Spectrometry determines the molecular weight and provides structural clues through the analysis of fragmentation patterns, which can be influenced by stereochemistry.[4]
The following sections will detail the theoretical basis and expected outcomes for each technique, supplemented with validated experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereoisomer Elucidation
NMR spectroscopy is unparalleled in its ability to differentiate diastereomers. The distinct spatial arrangement of atoms in cis and trans isomers leads to non-equivalent chemical environments for the nuclei, resulting in different chemical shifts (δ) and proton-proton coupling constants (J).[2]
Expertise & Causality: Why NMR Excels
The key to differentiating the diastereomers of 2-nitrocyclododecanone lies in analyzing the proton at the C2 position (the chiral center) and the adjacent methylene protons.
-
Chemical Shift (δ): The proton at C2 is directly influenced by the anisotropic effects of both the carbonyl and the nitro groups. Its chemical shift will depend on its orientation relative to the magnetic fields induced by these groups. Similarly, the protons of the adjacent CH₂ groups (at C3 and C12) are diastereotopic, meaning they are in chemically non-equivalent environments and will exhibit different chemical shifts.[5][6]
-
Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between the proton at C2 and the protons at C3 depends on the dihedral angle between them, as described by the Karplus equation. Different ring conformations favored by the cis and trans isomers will result in different average dihedral angles and, therefore, measurably different coupling constants.[2]
Predicted ¹H and ¹³C NMR Data
While specific experimental values require synthesis and analysis, we can predict the distinguishing features based on established principles. The large, flexible nature of the 12-membered ring means these values represent a weighted average of the populated conformations.[7][8]
Table 1: Predicted Comparative ¹H NMR Data for 2-Nitrocyclododecanone Isomers
| Proton Type | Predicted δ (ppm) - trans-isomer | Predicted δ (ppm) - cis-isomer | Rationale for Differentiation |
|---|---|---|---|
| **H at C2 (-CH-NO₂) ** | ~4.5 - 4.8 | ~4.8 - 5.1 | The relative orientation of the C-H bond to the C=O group changes. In one isomer, the proton may be more deshielded by the carbonyl's magnetic anisotropy. |
| H's at C3 (-CH₂-) | Two distinct multiplets, e.g., ~2.2 and ~2.5 | Two distinct multiplets with different shifts, e.g., ~2.3 and ~2.7 | These protons are diastereotopic.[5] Their chemical shifts are highly sensitive to the orientation of the adjacent nitro group. |
| H's at C12 (-CH₂-) | Two distinct multiplets, e.g., ~2.6 and ~2.9 | Two distinct multiplets with different shifts, e.g., ~2.7 and ~3.0 | Protons α to the carbonyl are deshielded.[9] Their diastereotopicity is influenced by the stereochemistry at C2. |
Table 2: Predicted Comparative ¹³C NMR Data for 2-Nitrocyclododecanone Isomers
| Carbon Type | Predicted δ (ppm) - trans-isomer | Predicted δ (ppm) - cis-isomer | Rationale for Differentiation |
|---|---|---|---|
| C1 (C=O) | ~200 - 205 | ~200 - 205 | Minor shifts may occur, but this is not typically the primary differentiating signal.[10] |
| **C2 (-CH-NO₂) ** | ~90 - 95 | ~88 - 93 | The chemical shift of the carbon bearing the nitro group is sensitive to steric interactions. The γ-gauche effect from the ring carbons could cause one isomer to be more shielded (upfield).[11] |
| C3 (-CH₂-) | ~35 - 40 | ~33 - 38 | The orientation of the nitro group at C2 will have a steric (γ-gauche) effect on C3, potentially shielding it in one isomer compared to the other.[11] |
| C12 (-CH₂-) | ~40 - 45 | ~40 - 45 | Less likely to show a significant difference compared to C3, but subtle shifts are possible. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-nitrocyclododecanone isomer in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. Lock the spectrometer on the deuterium signal of the solvent, and perform standard tuning and shimming procedures to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Spectral Width: -2 to 12 ppm.[12]
-
Pulse Angle: 30-45°.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.[12]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512 to 2048, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H and the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) for ¹³C.[12]
Infrared (IR) Spectroscopy: Confirming Functional Integrity
IR spectroscopy is excellent for confirming the presence of the key functional groups: the ketone and the nitro group. While it is less powerful than NMR for differentiating stereoisomers, subtle shifts in vibrational frequencies can sometimes be observed.
Expertise & Causality: Interpreting Vibrational Modes
-
C=O Stretch: For a large cyclic ketone like cyclododecanone, the carbonyl stretching frequency is expected around 1715 cm⁻¹.[13] This frequency is sensitive to ring strain; however, for diastereomers of the same ring, significant shifts are not expected.
-
NO₂ Stretches: The nitro group gives rise to two characteristic and strong absorption bands: an asymmetric stretch (typically 1560-1540 cm⁻¹) and a symmetric stretch (typically 1390-1365 cm⁻¹).[14][15] The exact positions can be influenced by the electronic environment, and minor differences between isomers may be present.
-
Fingerprint Region: The region below 1500 cm⁻¹ is complex, containing many C-C and C-H bending vibrations. The overall pattern in this region is unique to a specific molecule, and differences between the cis and trans isomers are most likely to be found here.[2]
Table 3: Predicted Comparative IR Data for 2-Nitrocyclododecanone Isomers
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Potential for Differentiation |
|---|---|---|---|
| **Nitro (NO₂) ** | Asymmetric Stretch | 1560 - 1540 | Minor shifts (< 5 cm⁻¹) may be observed due to differences in dipole moment and local environment. |
| **Nitro (NO₂) ** | Symmetric Stretch | 1390 - 1365 | Similar to the asymmetric stretch, subtle differences may exist. |
| Carbonyl (C=O) | Stretch | ~1715 | Unlikely to be a primary differentiating feature. |
| Alkyl (C-H) | Stretch | 2960 - 2850 | Will be present and strong in both isomers. |
| Various | Bending/Stretching | < 1500 (Fingerprint) | High. The overall pattern of peaks in this region can serve as a unique identifier for each isomer. |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity. Place a small amount of the purified solid isomer directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Background Collection: Acquire a background spectrum of the empty ATR crystal (or the pure KBr pellet). This is crucial to subtract atmospheric (CO₂, H₂O) and accessory absorptions.
-
Sample Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare the fingerprint regions of the different isomers.
Mass Spectrometry (MS): Probing Fragmentation Pathways
Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for analyzing mixtures. The fragmentation patterns generated upon ionization can offer structural clues and may differ subtly between stereoisomers.[16]
Expertise & Causality: Stereochemistry and Fragmentation
While diastereomers have the same mass and will produce many of the same fragments, the stereochemistry can influence the stability of the transition states leading to fragmentation. This can result in different relative abundances of certain fragment ions.[17][18] For 2-nitrocyclododecanone, key fragmentation pathways under Electron Ionization (EI) would include:
-
Loss of the Nitro Group: Cleavage of the C-N bond can lead to the loss of •NO₂ (46 Da) or HNO₂ (47 Da).[19][20]
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation pathway for ketones.
-
McLafferty Rearrangement: If sterically feasible, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
The relative ease of these pathways may be sterically influenced, providing a potential basis for differentiating the cis and trans isomers based on the resulting ion intensities.
Table 4: Predicted Key Fragment Ions (m/z) for 2-Nitrocyclododecanone Isomers
| m/z Value | Proposed Fragment Identity | Rationale | Potential for Differentiation |
|---|---|---|---|
| 227 | [M]⁺• (Molecular Ion) | Intact ionized molecule | Should be identical for both isomers, confirming molecular weight. May be weak. |
| 181 | [M - NO₂]⁺ | Loss of the nitro radical | A common fragmentation. The relative intensity of this peak could differ if one isomer facilitates this loss more readily. |
| 180 | [M - HNO₂]⁺• | Loss of nitrous acid | Another common pathway for nitroalkanes.[19] Relative intensities may vary. |
| Various | Alpha-cleavage products | Cleavage of C1-C2 or C1-C12 bonds | The resulting fragment ions would be the same, but their abundances could be stereochemically dependent. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Use a split/splitless injector at a temperature of ~250°C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C. The two isomers may have slightly different retention times.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range from m/z 40 to 300.
-
Interface Temperature: ~280°C.
-
-
Data Analysis: Identify the peak corresponding to the molecular ion. Analyze the fragmentation pattern and compare the relative intensities of the key fragment ions between the two isomers.
Integrated Analytical Strategy and Visualization
A definitive analysis requires a logical workflow that integrates the information from all three techniques. NMR provides the primary stereochemical assignment, which is then corroborated by the functional group information from IR and the molecular weight and fragmentation data from MS.
Caption: Integrated workflow for the spectroscopic differentiation of isomers.
Conclusion
The structural differentiation of 2-nitrocyclododecanone isomers is a task that demands a multi-technique spectroscopic approach. While IR spectroscopy confirms the presence of the required functional groups and mass spectrometry verifies the molecular weight, NMR spectroscopy stands as the definitive tool for assigning the relative stereochemistry . By carefully analyzing the chemical shifts and coupling constants of the protons and carbons at and adjacent to the C2 stereocenter, one can unambiguously distinguish between the cis and trans diastereomers. The protocols and predictive data outlined in this guide provide a robust framework for researchers to confidently characterize these and other similar isomeric compounds, ensuring data integrity and advancing scientific discovery.
References
- New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. (2023). Analytical Chemistry.
- Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). Mass Spectrometry Reviews.
- Differentiating C7H14 Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns. (2025). BenchChem.
- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry.
- INVESTIGATING THREE CYCLIC DIKETONE MOLECULES USING ROTATIONAL SPECTROSCOPY. (2023). International Symposium on Molecular Spectroscopy.
- 1H NMR:E/Z Diastereoisomerism: Videos & Practice Problems. (n.d.). Pearson.
- NMR Spectroscopy. (2022). Chemistry LibreTexts.
- Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. (2024). The Journal of Organic Chemistry.
- Symmetry in NMR Spectra. (2020). Organic Chemistry Data.
- Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. (2023). Analytical Chemistry.
- Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts.
- Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts.
- Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. (2022). The Journal of Physical Chemistry A.
- Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. (2022). PubMed Central.
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Book.
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- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones. (2025). BenchChem.
- The Novel Cis- and Trans- Isomerism of α-Monosubstituted Cyclododecanone Derivatives. (2021). Science Journal of Chemistry.
- Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition.
- 13C NMR spectroscopy. (n.d.). Lecture Notes.
- Synthesis, isomer characterization, and anti-inflammatory properties of nitroarachidonate. (2007). Biochemistry.
- Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. (n.d.). PubMed Central.
- Mass Spectrometry of Nitro and Nitroso Compounds. (n.d.). ResearchGate.
- Synthesis, Isomer Characterization, and Anti-Inflammatory Properties of Nitroarachidonate. (n.d.). Biochemistry.
- A Spectroscopic Showdown: Differentiating Isomers of 2-Butyl-1-dodecanol. (2025). BenchChem.
- Spectroscopic Analysis of 2-Phenylcyclopentanamine Isomers: A Technical Guide. (2025). BenchChem.
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comparing reaction rates of different 2-nitrocycloalkanones
The reactivity and thermodynamic stability of cyclic ketones are fundamentally dictated by the interplay between inherent ring strain and conformational flexibility. When a strongly electron-withdrawing nitro group is introduced at the α -position, these dynamics are amplified, making 2-nitrocycloalkanones exceptional models for studying ring-size effects in organic synthesis.
This guide provides an in-depth comparative analysis of the reaction rates, tautomerization behaviors, and kinetic properties of different 2-nitrocycloalkanones, grounded in empirical data and self-validating experimental protocols.
Mechanistic Principles: Ring Size and Reactivity
The chemical behavior of 2-nitrocycloalkanones is governed by two competing processes: tautomerization (keto-enol equilibrium) and ionization (enolate formation)[1]. The size of the cycloalkane ring directly dictates which pathway is kinetically and thermodynamically favored.
Kinetic Acidity and Enolate Formation
Experimental evidence demonstrates that cyclopentanone derivatives undergo enolization at a faster rate than their cyclohexanone counterparts [2].
-
The Causality: The internal bond angles of a 5-membered ring (closer to 108°) create inherent ring strain. This geometry forces greater s-character into the C-H bonds of the α -protons, significantly increasing their kinetic acidity[2]. Consequently, the activation energy required for deprotonation is lowered, allowing 2-nitrocyclopentanone to form an enolate more rapidly than 2-nitrocyclohexanone.
Nucleophilic Addition Dynamics
In contrast to enolization, cyclohexanone derivatives exhibit faster reaction rates in nucleophilic addition reactions [2].
-
The Causality: The sp 2 hybridized carbonyl carbon in a 6-membered ring suffers from severe torsional strain due to eclipsing interactions. When a nucleophile attacks, the carbon rehybridizes from sp 2 to sp 3 . This rehybridization allows the 6-membered ring to relax into a highly stable, staggered chair conformation. The relief of this torsional strain serves as a powerful thermodynamic and kinetic driving force[2].
Tautomerization Thermodynamics (Keto vs. Enol)
The keto-enol equilibrium ( KT ) of 2-nitrocycloalkanones is highly dependent on both ring size and solvent polarity[1]:
-
Polar Solvents (Water): The enol content of cyclohexanone is two orders of magnitude higher than that of cyclopentanone and cycloheptanone. The solvent stabilizes the keto form via intermolecular hydrogen bonding[1].
-
Nonpolar Solvents (Cyclohexane): The equilibrium shifts dramatically toward the enol tautomer for smaller rings (C5–C7). This is driven by the formation of a strong intramolecular hydrogen bond between the enol hydroxyl group and the adjacent nitro oxygen[3].
-
Macrocycles (C11+): For larger rings like 2-nitrocycloundecanone (C11) or 2-nitrocyclopentadecanone (C15), the entropy factor prevails. The rigid double bond of the enol restricts the conformational freedom of the large ring, making tautomerization endoergonic and shifting the equilibrium back toward the keto form[1].
Tautomerization and ionization pathways of 2-nitrocycloalkanones.
Quantitative Performance Data
The following tables summarize the thermodynamic and kinetic properties of various 2-nitrocycloalkanones to facilitate objective comparison.
Table 1: Acidity and Kinetic Reactivity by Ring Size
| Compound | Ring Size | pKa (in Water) | Enolization Rate (Kinetic) | Nucleophilic Addition Rate |
|---|---|---|---|---|
| 2-Nitrocyclopentanone | 5 | ~5.0 - 6.0 | Fastest (High s-character) | Moderate |
| 2-Nitrocyclohexanone | 6 | 6.00 ± 0.02 | Moderate | Fastest (Strain relief) |
| 2-Nitrocycloheptanone | 7 | 6.12 ± 0.03 | Slow | Slow |
| 2-Nitrocycloundecanone | 11 | 4.60 ± 0.02 | Variable | Variable |
| 2-Nitrocyclododecanone | 12 | 5.60 ± 0.05 | Variable | Variable |
(Data synthesized from Kresge's kinetic approach and spectrophotometric measurements[1][2])
Table 2: Dominant Tautomeric States Based on Environment
| Ring Size Category | Solvent Environment | Dominant Tautomer | Primary Thermodynamic Driving Force |
|---|---|---|---|
| Small (C5–C7) | Cyclohexane (Nonpolar) | Enol | Intramolecular H-bonding stabilization[3] |
| Small (C5–C7) | Water (Polar) | Keto | Intermolecular solvent stabilization[1] |
| Large (C11+) | Cyclohexane (Nonpolar) | Keto | Entropic penalty of rigid enol double bond[3] |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for measuring the reaction rates and equilibrium constants of 2-nitrocycloalkanones.
Protocol A: UV-Vis Spectrophotometric Determination of Dissociation Kinetics
This protocol utilizes Kresge's kinetic approach to measure the forward and reverse rate constants of enolate formation[1].
-
Buffer Preparation: Prepare a series of aqueous buffers (acetate, phosphate, borate) ranging from pH 3.0 to 9.0.
-
Causality: A wide pH range is required to capture the full sigmoidal transition from the fully protonated ketone to the fully deprotonated enolate.
-
-
Equilibration: Place the buffer solutions in a thermostated UV-Vis cell compartment strictly maintained at 25 °C.
-
Substrate Injection: Inject a concentrated stock solution of the 2-nitrocycloalkanone to achieve a final cell concentration of 2×10−4 M[3].
-
Kinetic Monitoring: Monitor the absorbance at λ=326 nm over time.
-
Causality: The keto form does not absorb at this wavelength; λ=326 nm is the specific λmax for the highly conjugated enolate ion[3].
-
-
System Validation: Plot the equilibrium absorbance values against pH. The data must yield a perfect sigmoidal curve fitting the Henderson-Hasselbalch equation. Furthermore, scan the full UV spectrum (250–400 nm) during the reaction; the presence of a sharp isosbestic point validates that only the keto/enol and enolate species are interconverting without oxidative degradation.
UV-Vis spectrophotometric workflow for measuring enolate formation kinetics.
Protocol B: 1 H NMR Determination of Keto-Enol Tautomerization ( KT )
-
Sample Preparation: Solubilize an appropriate amount of neat 2-nitrocycloalkanone substrate in fully deuterated cyclohexane (C 6 D 12 )[1].
-
Causality: An aprotic, nonpolar solvent is chosen to artificially slow the proton exchange rate and stabilize the enol form via intramolecular hydrogen bonding, allowing distinct NMR signals for both tautomers[1].
-
-
Data Acquisition: Immediately transfer the sample to an NMR spectrometer and record spectra at standard time intervals.
-
Signal Tracking: Monitor the α -proton of the keto form (typically appearing at 4.5–5.0 ppm) and the hydroxylic proton of the enol form (appearing far downfield at 14.5–15.0 ppm)[1].
-
Equilibrium Calculation: Once the peak intensities stabilize, calculate KT by integrating the ratio of the enol to keto signals.
-
System Validation: The sum of the integrated α -proton (keto) and hydroxylic proton (enol) signals must remain constant relative to a non-exchanging internal standard. If the total integral decreases, it indicates substrate decomposition or unwanted side reactions.
Applications in Synthetic Workflows
Understanding the precise reaction rates of these cyclic systems is critical for downstream synthetic applications. Because 2-nitrocyclopentanone and 2-nitrocyclohexanone possess significant ring strain and highly reactive α -carbons, they are prime candidates for oxidative or nucleophilic ring cleavage.
For example, utilizing the weakly basic polymer resin Amberlyst A-21 in methanol enables the highly efficient ring cleavage of 2-nitrocycloalkanones. This surface-catalyzed reaction rapidly yields methyl ω -nitroalkanoates (e.g., O2NCH2(CH2)nCO2Me ) in high yields, serving as a critical step in the formal synthesis of macrocyclic lactones like exaltolide[4]. The reaction rate of this cleavage is directly proportional to the initial ring strain, making the 5-membered and 6-membered variants highly efficient precursors.
References
-
Effect of Ring Size on the Tautomerization and Ionization Reaction of Cyclic 2-Nitroalkanones: An Experimental and Theoretical Study. The Journal of Organic Chemistry (ACS Publications). 3
-
Amberlyst A 21 as New and Efficient Surface Catalyst for the Cleavage of 2-Nitrocycloalkanones. Synthesis (Thieme E-Journals). 4
-
A Comparative Analysis of the Reactivity of Cyclopentanone and Cyclohexanone Derivatives. Benchchem. 2
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A Comparative Guide to the Synthetic Pathways of 2-Aminocyclododecanone: Classical Rearrangements and Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminocyclododecanone, a crucial chemical intermediate, holds significant importance in the synthesis of various pharmaceuticals and complex organic molecules. Its unique 12-membered ring structure, combined with an alpha-amino ketone functionality, makes it a valuable building block. The classical synthetic approach to its structural analog, ω-laurolactam, primarily relies on the Beckmann rearrangement of cyclododecanone oxime.[1][2][3][4][5] However, the pursuit of more efficient, safer, and environmentally benign synthetic methodologies has led to the exploration of several alternative pathways. This guide provides an in-depth, objective comparison of these synthetic routes, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Part 1: Classical Rearrangement Reactions
The Beckmann, Schmidt, Hofmann, and Curtius rearrangements represent the cornerstone of classical organic synthesis for accessing amines and amides from carbonyl compounds or their derivatives.[6][7][8][9][10][11] These reactions, while foundational, often involve harsh conditions or hazardous reagents.
The Beckmann Rearrangement: The Industrial Standard
The Beckmann rearrangement of cyclododecanone oxime is the most established method for producing ω-laurolactam, the precursor to Nylon-12.[3][5] While not directly yielding 2-aminocyclododecanone, understanding this process is crucial as it forms the basis for many related syntheses. The reaction typically involves treating the oxime with strong acids like fuming sulfuric acid.[3]
Mechanism: The reaction proceeds through the protonation of the oxime's hydroxyl group, followed by a 1,2-alkyl shift and subsequent hydrolysis to form the lactam.[2]
Experimental Insights:
-
Catalysis: While traditionally using strong acids, recent advancements have focused on solid acid catalysts and milder conditions.[3][4] For instance, chlorosilanes in nitrile solvents have been shown to be effective catalysts at 100 °C.[4]
-
Yields: High yields, often exceeding 90%, are achievable under optimized conditions.[5]
Causality Behind Experimental Choices: The choice of a strong acid catalyst is to facilitate the protonation of the hydroxyl group, making it a good leaving group and initiating the rearrangement. The development of solid acid catalysts aims to simplify catalyst-product separation and reduce corrosive waste streams.
The Schmidt Reaction: A Direct Approach from the Ketone
The Schmidt reaction offers a more direct route to amides from ketones, using hydrazoic acid in the presence of a strong acid.[12][13] This method can be adapted to produce lactams from cyclic ketones.[14][15]
Mechanism: The ketone is first protonated, followed by the nucleophilic addition of the azide ion. Subsequent rearrangement with the expulsion of nitrogen gas leads to the formation of a nitrilium ion, which is then hydrated to form the amide.[13]
Experimental Insights:
-
Reagents: The use of highly toxic and potentially explosive hydrazoic acid is a significant drawback.[12] Safer alternatives like sodium azide with a strong acid are commonly employed.
-
Conditions: The reaction is typically carried out in the presence of strong acids like sulfuric acid.
Trustworthiness: Protocols involving hydrazoic acid require strict safety precautions due to its high toxicity and explosive nature.[12]
Hofmann, Curtius, and Lossen Rearrangements: From Carboxylic Acid Derivatives
These related rearrangements provide pathways to amines with one fewer carbon atom from carboxylic acid derivatives.[6][7][8][9][10][11][16][17][18][19][20][21][22] While not direct routes from cyclododecanone, they are relevant for synthesizing aminocycloalkanes from the corresponding cycloalkanecarboxylic acids.
-
Hofmann Rearrangement: Starts with a primary amide, which is treated with a halogen (e.g., bromine) and a strong base.[9][11][20][22][23]
-
Curtius Rearrangement: Involves the thermal or photochemical decomposition of an acyl azide.[6][7][8][10][11][24] This method is known for its mild conditions and tolerance of various functional groups.[24]
-
Lossen Rearrangement: Proceeds from a hydroxamic acid or its derivatives.[16][17][18][19][21]
Shared Intermediate: All three rearrangements proceed through a common isocyanate intermediate, which can then be hydrolyzed to the corresponding amine.[9][10][18]
Part 2: Modern and Alternative Synthetic Strategies
In recent years, a focus on green chemistry and the development of more efficient catalytic systems has led to the emergence of alternative synthetic pathways.
Reductive Amination of 1,2-Diketones
A promising alternative involves the reductive amination of 1,2-cyclododecanedione. This method offers a direct route to the desired α-amino ketone.
Mechanism: The reaction proceeds through the formation of an imine or enamine intermediate from the dione and an amine source (like ammonia or an ammonium salt), followed by reduction.[25][26][27]
Experimental Insights:
-
Reducing Agents: A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[25][28]
-
Catalysis: The reaction can be catalyzed by acids or transition metals.[27] Microwave-assisted protocols with heterogeneous catalysts (e.g., Pt/C, Rh/C) have shown to significantly reduce reaction times.[27]
Authoritative Grounding: The principles of reductive amination are well-established in organic synthesis and offer a versatile approach for amine synthesis.[25][26]
Biocatalytic Approaches
The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions.[29][30][31][32][33][34]
Potential Biocatalytic Routes:
-
Transaminases: These enzymes can catalyze the transfer of an amino group from a donor molecule to a ketone, directly forming the desired amine. Engineered transaminases have shown broad substrate scope and high enantioselectivity.[34]
-
Reductive Aminases (RedAms): A class of enzymes that catalyze the reductive amination of ketones with primary and secondary amines, using NAD(P)H as a cofactor.[29][30]
Advantages:
-
High Selectivity: Enzymes can often provide excellent stereoselectivity, which is crucial for the synthesis of chiral pharmaceuticals.
-
Mild Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH.
Challenges:
-
Enzyme stability and the need for cofactor regeneration can be limiting factors for large-scale applications.[34]
Part 3: Comparative Analysis and Data Presentation
To facilitate a direct comparison, the key aspects of the discussed synthetic pathways are summarized below.
| Synthetic Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Beckmann Rearrangement | Cyclododecanone Oxime | Strong acids (H₂SO₄), solid acids[3] | Well-established, high yields[5] | Harsh conditions, corrosive waste | >90%[5] |
| Schmidt Reaction | Cyclododecanone | Hydrazoic acid (or NaN₃ + acid)[12][13] | Direct from ketone | Use of toxic/explosive reagents[12] | Variable |
| Hofmann Rearrangement | Cyclododecanone-2-carboxamide | Br₂, NaOH[9] | Well-understood mechanism | Stoichiometric use of halogen | Good |
| Curtius Rearrangement | Cyclododecanone-2-carbonyl azide | Heat or UV light[7][8] | Mild conditions, good functional group tolerance[24] | Azide precursors can be hazardous | Good to Excellent |
| Lossen Rearrangement | Cyclododecanone-2-hydroxamic acid | Base[16][17] | Can be performed under neutral conditions[16] | Hydroxamic acids can be unstable[17] | Variable |
| Reductive Amination | 1,2-Cyclododecanedione | Amine source, reducing agent[25][26] | Direct, milder conditions | Requires synthesis of the dione | Good to Excellent |
| Biocatalysis | Cyclododecanone or 1,2-Dione | Enzymes (e.g., Transaminases)[34] | High selectivity, green conditions | Enzyme cost and stability | Variable |
Part 4: Experimental Protocols
Protocol 1: Reductive Amination of 1,2-Cyclododecanedione
Step 1: Synthesis of 1,2-Cyclododecanedione This protocol is a conceptual outline based on general procedures for the oxidation of α-methylene ketones.
-
To a solution of cyclododecanone (1.0 eq) in a suitable solvent (e.g., dioxane or methanol), add selenium dioxide (1.1 eq).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove elemental selenium.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1,2-cyclododecanedione.
Step 2: Reductive Amination
-
Dissolve 1,2-cyclododecanedione (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of dilute HCl.
-
Basify the solution with aqueous NaOH and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-aminocyclododecanone.
Protocol 2: Synthesis via Curtius Rearrangement (Conceptual)
Step 1: Synthesis of Cyclododecanecarboxylic Acid This can be achieved through various methods, such as the oxidation of cyclododecanemethanol or the carboxylation of a cyclododecyl Grignard reagent.
Step 2: Formation of the Acyl Azide
-
Convert cyclododecane-2-carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.
-
React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone/water) at low temperature to form the acyl azide. Caution: Acyl azides are potentially explosive and should be handled with extreme care.
Step 3: Curtius Rearrangement and Trapping
-
Gently heat the acyl azide in an inert solvent (e.g., toluene). The rearrangement will occur with the evolution of nitrogen gas to form the isocyanate.
-
To obtain the amine, the isocyanate can be hydrolyzed by adding dilute acid.
-
Alternatively, to obtain a more stable carbamate derivative, the rearrangement can be carried out in the presence of an alcohol (e.g., benzyl alcohol) to trap the isocyanate.
Part 5: Visualization of Synthetic Pathways
Caption: Overview of synthetic pathways to 2-aminocyclododecanone and related compounds.
Caption: Generalized mechanism for Hofmann, Curtius, and Lossen rearrangements.
Conclusion
While the Beckmann rearrangement remains a cornerstone for the industrial production of related lactams, several viable alternative pathways to 2-aminocyclododecanone exist. For laboratory-scale synthesis, reductive amination of 1,2-cyclododecanedione presents a direct and efficient route. The Curtius rearrangement, despite the potential hazards of azide intermediates, offers mild conditions and broad functional group compatibility. Looking forward, biocatalytic methods hold immense promise for developing highly selective and sustainable manufacturing processes. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, available resources, and safety considerations.
References
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ResearchGate. The Beckmann rearrangement of cyclododecanone oxime. [Link]
-
Scribd. Beckmann Rearrangement Overview. [Link]
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ResearchGate. Beckmann-rearrangement of cyclododecanone oxime to ω-laurolactam in the gas phase. [Link]
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Oxford Academic. Catalytic Beckmann Rearrangement of Cyclododecanone Oxime. [Link]
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University of Delaware. The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. [Link]
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Organic Syntheses. cycloundecanone. [Link]
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Arkivoc. Reactivity features of cyclododecanone. [Link]
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PMC. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]
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ResearchGate. Reactivity features of cyclododecanone. [Link]
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Unacademy. What Is Lossen Rearrangement? [Link]
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Wikipedia. Curtius rearrangement. [Link]
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Wikipedia. Hofmann rearrangement. [Link]
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Chemistry Steps. The Curtius Rearrangement. [Link]
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Chemistry Learner. Curtius Rearrangement: Example, Mechanism and Application. [Link]
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Lossen Rearrangement. [Link]
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R Discovery. Lossen Rearrangement. [Link]
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J&K Scientific LLC. Hofmann Rearrangement. [Link]
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Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. [Link]
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PMC. Release of protein N-glycans by effectors of a Hofmann carboxamide rearrangement. [Link]
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Wikipedia. Schmidt reaction. [Link]
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ResearchGate. Alternative synthetic routes for accessing β-amino carbonyl compounds. [Link]
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Organic Chemistry Portal. Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. [Link]
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Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. [Link]
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SCIRP. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. [Link]
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PMC. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. [Link]
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Chemistry Stack Exchange. Mechanism of synthesis involving cyclododecanone. [Link]
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White Rose Research Online. Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
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ResearchGate. Enzymatic transesterification of pharmacologically interesting β-aminocycloalkanol precursors. [Link]
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PMC. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. [Link]
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MDPI. Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. [Link]
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ACG Publications. A brief review on synthesis & applications of β-enamino carbonyl compounds. [Link]
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
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FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [Link]
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MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
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PMC. Enzymatic Synthesis of Aminoglycoside Antibiotics: Novel Adenosylmethionine:2-Deoxystreptamine N-Methyltransferase Activities in Hygromycin B- and Spectinomycin-Producing Streptomyces spp. and Uses of the Methylated Products. [Link]
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Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
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Synthetic Biology and Engineering. One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils. [Link]
-
ResearchGate. Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. [Link]
-
Dove Medical Press. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
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Cost-Benefit Analysis of 2-Nitrocyclododecanone Synthesis Methods: A Comprehensive Guide for Process Chemists
Strategic Importance in Drug Development and Materials Science
As a versatile synthetic intermediate, 2-Nitrocyclododecanone (CAS 13154-31-9) is a foundational building block in modern organic chemistry[1]. The unique reactivity of the α -nitroketone moiety within a 12-membered macrocyclic ring makes it an indispensable precursor. It is heavily utilized in the synthesis of complex macrocyclic systems, including the biodegradable polymer precursor 15-pentadecanolide, agricultural fungicidal macrolactones[2], and bioactive Nitro Fatty Acids (NO 2 -FAs) via consecutive Henry reactions[3].
However, the selective introduction of a nitro group at the α -position of a macrocyclic ketone presents significant synthetic challenges. The flexibility of the 12-membered ring allows for multiple enolization conformations, often leading to poor regioselectivity, over-reaction, or oxidative ring cleavage when subjected to harsh nitrating conditions.
This guide objectively compares the three primary synthetic routes to 2-Nitrocyclododecanone, providing process chemists with the mechanistic causality, experimental data, and cost-benefit frameworks needed to select the optimal scale-up strategy.
Comparative Analysis of Synthetic Pathways
To synthesize 2-Nitrocyclododecanone from the readily available cyclododecanone, chemists typically choose between three distinct mechanistic pathways.
Fig 1: Comparative synthetic pathways for 2-Nitrocyclododecanone from Cyclododecanone.
Route A: Direct Electrophilic Nitration
-
Mechanism & Causality: This method utilizes electrophilic nitrating agents like nitric acid or dinitrogen tetroxide (N 2 O 4 ) to directly attack the enol form of the ketone[4].
-
The Reality: While operationally simple (one step), the strong oxidizing nature of nitric acid frequently triggers Baeyer-Villiger-type ring cleavage, yielding dodecanedioic acid as a major byproduct. Furthermore, the lack of kinetic control leads to di-nitration.
Route B: Halogenation-Substitution (Kornblum-Type)
-
Mechanism & Causality: Cyclododecanone is first α -brominated. The macrocyclic conformation strongly favors the enolization required for this step, allowing N-bromosuccinimide (NBS) to yield 2-bromocyclododecanone almost quantitatively[5]. The bromide is then displaced by sodium nitrite (NaNO 2 ) via an S N 2 mechanism.
-
The Reality: Because the nitrite ion is an ambident nucleophile, it can attack via nitrogen (yielding the desired nitroalkane) or oxygen (yielding a nitrite ester that hydrolyzes to an α -hydroxy ketone). By adding a nitrite scavenger (like phloroglucinol or urea), the competing hydrolysis is suppressed, pushing the equilibrium toward the thermodynamic nitro product.
Route C: Nitrosation-Oxidation
-
Mechanism & Causality: Base-catalyzed reaction with an alkyl nitrite yields an α -oximino ketone. Subsequent oxidation (e.g., using H 2 O 2 /tungstate) converts the oxime to the nitro group.
-
The Reality: This route offers exquisite regiocontrol and avoids halogenated waste. However, the requirement for stoichiometric oxidants and expensive alkyl nitrites makes it cost-prohibitive for large-scale industrial manufacturing.
Quantitative Cost-Benefit Matrix
| Synthesis Method | Overall Yield | Reagent Cost / kg | Scalability | E-Factor (Waste) | Product Purity |
| A. Direct Nitration | 30 - 40% | Low ($) | Moderate | High | Poor (Requires extensive chromatography) |
| B. Halogenation-Substitution | 75 - 85% | Medium ( ) | High | Moderate | High (>98% after recrystallization) |
| C. Nitrosation-Oxidation | 65 - 75% | High ( $) | Low-Moderate | Low | Very High (>99%) |
Optimized Experimental Protocol: Halogenation-Substitution
To ensure scientific integrity, the following protocol is designed as a self-validating system . Visual and chromatographic checkpoints are embedded to confirm reaction progress without requiring immediate NMR analysis.
Fig 2: Step-by-step experimental workflow for the Halogenation-Substitution method.
Step 1: Synthesis of 2-Bromocyclododecanone
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 50.0 g (0.274 mol) of cyclododecanone in 250 mL of chloroform (CHCl 3 ).
-
Reagent Addition: Add 53.6 g (0.301 mol, 1.1 eq) of N-bromosuccinimide (NBS) and a catalytic amount of p -toluenesulfonic acid (0.5 g).
-
Reaction: Heat the mixture to reflux (approx. 61°C) for 2 hours.
-
Causality: NBS provides a low, steady concentration of Br 2 , preventing polybromination.
-
Self-Validation Checkpoint 1: The initial mixture will be orange/red. As the reaction completes, the solution turns pale yellow, and succinimide (a byproduct) will float to the surface due to its lower density compared to CHCl 3 .
-
Self-Validation Checkpoint 2: TLC (Hexane:EtOAc 9:1) will show the complete disappearance of the starting material ( Rf≈0.4 ) and the appearance of a slightly less polar spot ( Rf≈0.5 ).
-
-
Workup: Cool to room temperature, filter off the succinimide, wash the organic layer with water (3 x 100 mL) to remove residual acid, dry over Na 2 SO 4 , and concentrate in vacuo to yield crude 2-bromocyclododecanone.
Step 2: S N 2 Nitrite Substitution
-
Setup: Dissolve the crude 2-bromocyclododecanone in 300 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 28.4 g (0.411 mol, 1.5 eq) of sodium nitrite (NaNO 2 ) and 17.3 g (0.137 mol, 0.5 eq) of phloroglucinol.
-
Causality: Phloroglucinol acts as a highly reactive aromatic scavenger. It rapidly intercepts any formed alkyl nitrite esters, preventing their hydrolysis into 2-hydroxycyclododecanone and forcing the reaction toward the stable C-N bonded nitroalkane.
-
-
Reaction: Stir at room temperature for 24 hours. The reaction is mildly exothermic initially.
-
Self-Validation Checkpoint 3: The reaction mixture will shift to a deep amber color. On TLC (Hexane:EtOAc 8:2), the target 2-nitrocyclododecanone will appear as a highly UV-active spot ( Rf≈0.35 ), easily distinguished from the non-UV-active bromoketone.
-
-
Workup & Purification: Pour the mixture into 1 L of ice water and extract with diethyl ether (3 x 200 mL). Wash the combined organic layers with brine, dry over MgSO 4 , and concentrate. Purify via flash column chromatography (silica gel, gradient elution from 100% Hexane to 9:1 Hexane:EtOAc) to yield 2-Nitrocyclododecanone as a pale yellow solid (Overall yield: ~78%).
References
-
Benchchem. "2-Nitrocyclododecanone CAS 13154-31-9 - For Research Use Only". Benchchem. 1
-
American Chemical Society. "Design, Synthesis, and Fungicidal Activity of Macrolactones and Macrolactams with a Sulfonamide Side Chain". ACS Publications. 2
-
Arkivoc. "Reactivity features of cyclododecanone". ARKAT-USA.5
-
Taylor & Francis. "Synthesis and Fungicidal Activity of 12-Alkoxyiminothiopentadecanlactones". Phosphorus, Sulfur, and Silicon and the Related Elements. 6
-
PMC. "Nitro Fatty Acids (NO2-FAs): An Emerging Class of Bioactive Fatty Acids". National Institutes of Health. 3
-
Benchchem. "Novel and Evolving Synthetic Routes to 2-Nitrocyclododecanone". Benchchem. 4
-
Sigma-Aldrich. "Pentadecanolide 98 106-02-5". MilliporeSigma.
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Comparative Biological Activity and Scaffold Utility: 2-Nitrocyclododecanone vs. 2-Aminocyclododecanone
A Technical Guide for Drug Development Professionals & Synthetic Chemists
Executive Summary
In the realm of macrocyclic chemistry, the 12-membered ring of cyclododecanone serves as a privileged structural scaffold. The functionalization of this ring at the α-position with either a nitro (–NO₂) or an amine (–NH₂) group fundamentally dictates the molecule's electronic properties, synthetic reactivity, and the ultimate biological trajectory of its derivatives.
Because 2-nitrocyclododecanone and its amine derivative, 2-aminocyclododecanone, are primarily utilized as synthetic intermediates rather than active pharmaceutical ingredients (APIs) themselves, their "biological activity" is best evaluated through the functionalized scaffolds they generate[1]. This guide provides an objective, data-driven comparison of these two precursors, detailing how their divergent chemical properties translate into distinct therapeutic and agrochemical applications.
Physicochemical & Structural Divergence
The core difference between the two compounds lies in their electronic profiles, which dictate their interaction with biological targets and synthetic reagents:
-
2-Nitrocyclododecanone (The Electrophile): The strongly electron-withdrawing nitro group renders the adjacent α-carbon highly susceptible to nucleophilic attack. This molecule acts as a potent Michael acceptor and is a classic substrate for the Nef reaction and ring-expansion methodologies[2]. Its derivatives often rely on the nitro group (or its oxidized/reduced forms) to act as a hydrogen-bond acceptor within target enzyme pockets[3].
-
2-Aminocyclododecanone (The Nucleophile): Reduction of the nitro group yields a primary amine, transforming the scaffold into an electron-donating nucleophile. This enables rapid functionalization via amide coupling, reductive amination, and lactamization[1]. Biologically, the primary amine introduces a critical hydrogen-bond donor, which is essential for anchoring peptidomimetics into receptor binding sites.
Comparative Biological Activity Profiles of Derived Scaffolds
Nitro-Derivatives: Agrochemical Fungicides & Anti-Inflammatory Agents
The synthetic transformations of 2-nitrocyclododecanone yield two major classes of biologically active compounds:
-
Fungicidal Macrolactones: Ring expansion of 2-nitrocyclododecanone produces macrolactones and macrolactams with exceptional fungicidal activity. Studies have demonstrated that 12-alkylsulfonamido-1,15-pentadecanlactones derived from this scaffold exhibit excellent efficacy against Rhizoctonia solani, comparable to commercial fungicides like carbendazim[3]. The activity is heavily dependent on the macrocycle possessing both a hydrogen-bonding acceptor and donor separated by a precise spatial distance (three methylenes) to optimally bind the fungal target enzyme[4].
-
Nitro Fatty Acids (NO₂-FAs): 2-Nitrocyclododecanone is a crucial building block in the synthesis of NO₂-FAs. These compounds exhibit potent anti-inflammatory and cytoprotective activities. The nitroalkene moiety acts as a warhead (Michael acceptor), undergoing nucleophilic attack by the thiol groups of biologically relevant proteins, such as Keap1. This covalent modification inhibits Keap1, releasing Nrf2 to activate antioxidant signaling pathways[5].
Amine-Derivatives: Antimicrobials & CNS Modulators
The conversion to 2-aminocyclododecanone unlocks an entirely different biological landscape:
-
α-Amino-ω-Lactams: The primary amine is a direct precursor to complex α-amino-ω-lactams[1]. These nitrogen-containing macrocycles function as rigid peptidomimetics. By mimicking the secondary structure of endogenous peptides, these derivatives are actively investigated for antimicrobial properties (disrupting bacterial cell wall synthesis) and as modulators for Central Nervous System (CNS) targets, where the amine acts as an essential hydrogen-bond donor.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols detail the synthesis and biological evaluation of these scaffolds, incorporating strict causality and self-validation mechanisms.
Protocol A: Chemoselective Reduction of 2-Nitrocyclododecanone to 2-Aminocyclododecanone
Objective: To generate the nucleophilic amine scaffold without compromising the macrocyclic ring.
-
Preparation: Dissolve 10 mmol of 2-nitrocyclododecanone in 50 mL of anhydrous methanol.
-
Causality: Methanol is selected as it provides optimal solubility for the hydrophobic macrocycle while facilitating necessary proton transfer during hydrogenation.
-
-
Catalyst Addition: Add 10% Pd/C (0.1 equiv) carefully under an argon atmosphere.
-
Causality: Palladium on carbon is chosen over strong metal hydrides (e.g., LiAlH₄) to ensure the chemoselective reduction of the aliphatic nitro group, preventing over-reduction or unwanted C-C bond cleavage[1].
-
-
Reaction: Purge the vessel with H₂ gas and stir vigorously at room temperature for 12 hours.
-
Self-Validation System:
-
In-Process: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active nitro starting material disappears and a new, ninhydrin-positive spot (indicating the primary amine) appears.
-
Post-Process: Validate via ¹H NMR. Successful conversion is confirmed by the upfield shift of the α-proton from ~5.0 ppm (adjacent to -NO₂) to ~3.2 ppm (adjacent to -NH₂).
-
Protocol B: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
Objective: To quantify the biological activity of 2-nitrocyclododecanone-derived macrolactones against Rhizoctonia solani[3].
-
Formulation: Dissolve the synthesized macrolactone derivatives in analytical-grade DMSO to create a stock solution.
-
Media Preparation: Incorporate the stock solution into sterilized Potato Dextrose Agar (PDA) at varying concentrations (10, 50, 100 μg/mL).
-
Causality: PDA provides the ideal nutrient matrix for R. solani growth, while serial dilutions allow for the precise calculation of EC₅₀ values.
-
-
Inoculation: Place a 5 mm mycelial plug of R. solani at the center of each agar plate and incubate at 25°C for 72 hours.
-
Self-Validation System:
-
Controls: Run parallel negative controls (DMSO only) to establish baseline natural mycelial growth, and positive controls (Carbendazim, 50 μg/mL) to benchmark efficacy[3].
-
Data Integrity: Calculate the inhibition percentage strictly relative to the negative control. Any assay where the positive control fails to achieve >90% inhibition must be discarded to prevent false negatives.
-
Quantitative Data Comparison
The following table summarizes the divergent physicochemical properties and biological applications of the two scaffolds based on recent literature[1],[5],[3].
| Property / Feature | 2-Nitrocyclododecanone | 2-Aminocyclododecanone |
| Functional Group | Nitro (–NO₂) | Primary Amine (–NH₂) |
| Electronic Profile | Strong Electron-Withdrawing | Electron-Donating |
| Primary Reactivity | Electrophile, Michael Acceptor, Nef Substrate | Nucleophile, Amide/Imine Formation |
| Key Derivative Classes | Macrolactones, Nitro Fatty Acids (NO₂-FAs) | α-Amino-ω-lactams, Peptidomimetics |
| Primary Bio-Targets | Keap1 (Nrf2 pathway), Fungal enzymes | Bacterial cell walls, CNS receptors |
| Receptor Interaction | H-Bond Acceptor | H-Bond Donor & Acceptor |
Mechanistic & Synthetic Visualizations
Caption: Mechanism of Nrf2 pathway activation via thiol modification by nitro-derivatives.
Caption: Divergent synthetic workflows and biological applications of cyclododecanone derivatives.
References
-
Taylor & Francis. "Synthesis and Fungicidal Activity of 12-Alkoxyiminothiopentadecanlactones".[Link]
-
National Institutes of Health (NIH) / PubMed. "Design, synthesis, and fungicidal activity of macrolactones and macrolactams with a sulfonamide side chain".[Link]
-
National Institutes of Health (NIH) / PMC. "Nitro Fatty Acids (NO2-FAs): An Emerging Class of Bioactive Fatty Acids".[Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitro Fatty Acids (NO2-FAs): An Emerging Class of Bioactive Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Physicochemical Profile & Operational Causality
As a Senior Application Scientist, I have designed this operational guide to bridge the gap between benchtop organic synthesis and Environmental Health and Safety (EHS) compliance. 2-Nitrocyclododecanone (CAS 13154-31-9) is a highly versatile synthetic intermediate, foundational in the synthesis of complex macrocyclic systems such as the fragrance 15-pentadecanolide,[1] and bioactive nitro fatty acids (NO2-FAs)[2].
However, the presence of the nitro ( −NO2 ) functional group introduces specific reactivity profiles that dictate strict handling and disposal methodologies. This guide provides researchers and drug development professionals with self-validating protocols to ensure operational safety, chemical integrity, and regulatory compliance.
To design a safe disposal plan, we must first understand the physical and chemical nature of the compound. The table below summarizes the quantitative data for 2-Nitrocyclododecanone and the direct operational causality behind its handling requirements[3].
Table 1: Physicochemical Properties and EHS Implications
| Parameter | Value | Operational Implication |
| CAS Number | 13154-31-9 | Primary identifier for accurate EHS waste manifesting. |
| Molecular Formula | C12H21NO3 | High nitrogen content dictates specialized incineration. |
| Molecular Weight | 227.30 g/mol | Essential for stoichiometric waste stream calculations. |
| Melting Point | 77–80 °C | Solid at room temperature; requires dry cleanup protocols. |
| Boiling Point | ~366.2 °C | Low volatility minimizes inhalation risk at standard pressure. |
| Functional Groups | Ketone, Nitro | Incompatible with strong bases due to nitronate formation. |
Part 2: Experimental Workflows & Self-Validating Protocols
During drug development, 2-Nitrocyclododecanone is frequently subjected to a one-pot consecutive Henry reaction with an aldehyde (e.g., hexanal), followed by retro-Claisen ring cleavage to yield nitroalkenes[2]. This process generates complex waste streams containing unreacted nitro-precursors, organic solvents, and aqueous byproducts.
Protocol 1: Solid Spill Cleanup and Decontamination
This protocol applies to the raw, unreacted solid precursor.
-
Isolate and Assess : Evacuate the immediate bench area. Verify that no strong bases (e.g., NaOH, KOH) or reducing agents are present in the spill zone.
-
Causality: Mixing nitro-organic solids with strong bases can trigger exothermic reactions.
-
-
Dry Sweeping : Using a non-sparking brush, gently sweep the solid into a pile.
-
Causality: Because 2-Nitrocyclododecanone is a low-volatility solid[3], sweeping it dry prevents the compound from dissolving and expanding the contamination footprint, which would occur if a solvent were immediately applied.
-
-
Solvent Wipe : Wipe the residual dust with a clean pad soaked in ethyl acetate.
-
Waste Containerization : Place all sweeping debris and solvent pads into a sealable high-density polyethylene (HDPE) container. Label strictly as "Solid Organic Waste - Nitro Compounds."
Protocol 2: Liquid Waste Segregation (Self-Validating System)
This protocol applies to the biphasic waste generated post-reaction.
-
Phase Separation : Transfer the post-reaction mixture to a separatory funnel. Isolate the organic waste (containing unreacted 2-Nitrocyclododecanone and solvents) from the aqueous washings.
-
Self-Validating pH Verification : Before transferring the aqueous wash layer to the bulk EHS carboy, test the solution using a calibrated pH meter.
-
Causality: Nitroalkanes possess acidic alpha-protons. In highly alkaline environments (pH > 9), they deprotonate to form nitronate salts, which can become shock-sensitive when dried.
-
Validation Loop: The system validates itself—if the pH reads > 8.5, the technician is physically barred by the SOP from proceeding to the transfer step. The technician must add 1M HCl dropwise until the pH is between 6 and 8. A secondary pH reading confirms the neutralization, closing the validation loop and permitting safe transfer.
-
-
Manifesting : Transfer the organic layer to a carboy labeled "Non-Halogenated Organic Waste." The disposal manifest must explicitly state the presence of nitro-organic compounds.
Part 3: Proper Disposal Procedures
The disposal of 2-Nitrocyclododecanone cannot be treated as standard organic waste due to the environmental hazards posed by the −NO2 group.
High-Temperature Incineration with NOx Scrubbing
-
The Procedure : All organic waste streams containing 2-Nitrocyclododecanone must be routed to a commercial EHS facility capable of high-temperature incineration (typically >1,000 °C).
-
The Causality : Thermal decomposition of nitro-organic compounds generates toxic nitrogen oxides ( NO , NO2 ). Standard incineration will release these toxic gases into the atmosphere, violating environmental regulations.
-
The Validation : The waste manifest must be cross-referenced with the EHS facility's technical capabilities. The disposal cycle is only validated when the receiving facility provides a Certificate of Destruction specifically noting that NOx scrubbers (such as selective catalytic reduction systems or wet scrubbers) were active during combustion.
Part 4: Environmental Lifecycle Visualization
The following diagram maps the lifecycle of 2-Nitrocyclododecanone from benchtop reaction to final EHS destruction, highlighting the critical segregation of waste streams.
Lifecycle and segregated disposal pathways for 2-Nitrocyclododecanone and its reaction waste.
References
-
MDPI. "Nitro Fatty Acids (NO2-FAs): An Emerging Class of Bioactive Fatty Acids". Molecules. URL:[Link]
-
LookChem. "Cas 106-02-5, Cyclopentadecanolide". LookChem. URL: [Link]
Sources
Personal protective equipment for handling 2-Nitrocyclododecanone
As a highly versatile synthetic intermediate, 2-Nitrocyclododecanone () is a critical building block in organic chemistry, particularly for the synthesis of complex macrocyclic systems like 12-alkoxyiminothiopentadecanlactones[1][2]. However, its unique molecular architecture—a 12-membered carbon ring substituted with both a nitro group and a ketone—dictates a specific hazard profile that requires rigorous operational protocols.
This guide provides application scientists and drug development professionals with the mechanistic reasoning behind safety choices, ensuring that every handling procedure is a self-validating system designed to mitigate risk.
Mechanistic Hazard Profile and Chemical Context
To handle 2-Nitrocyclododecanone safely, one must understand the causality behind its reactivity and physiological effects:
-
Lipophilicity and Dermal Permeability: The cyclododecane backbone is highly lipophilic[3]. When dissolved in organic carrier solvents (e.g., dichloromethane or tetrahydrofuran), its ability to partition into the lipid bilayer of the human stratum corneum is exponentially accelerated, posing a severe risk of deep tissue absorption.
-
Energetic Potential: The nitro group ( −NO2 ) is an energy-rich, strongly electron-withdrawing functional group. While macrocyclic nitroketones are generally stable at room temperature, exposing them to strong reducing agents, concentrated alkalis, or static discharge can trigger exothermic decomposition[1].
-
Irritant Properties: The compound is officially classified as an irritant (Xi)[4]. Aerosolized micro-particulates of the solid can cause acute localized inflammatory responses upon contact with ocular or respiratory mucous membranes.
Table 1: Physicochemical & Hazard Profile
| Parameter | Value / Description | Mechanistic Implication |
| CAS Number | 13154-31-9 | Unique identifier for chemical tracking and inventory[1]. |
| Molecular Formula | C12H21NO3 | High carbon-to-heteroatom ratio indicates strong lipophilicity. |
| Functional Groups | Nitro ( −NO2 ), Ketone ( −C=O ) | Nitro group acts as an energetic pharmacophore; ketone enables nucleophilic attack (e.g., Michael additions)[2]. |
| Hazard Classification | Xi (Irritant) | Causes localized inflammatory response upon contact with mucous membranes[4]. |
| Solubility | Soluble in organic solvents | Readily crosses the dermal barrier if dissolved in carrier solvents[3]. |
Barrier Protection: The PPE Matrix
Do not rely on standard laboratory apparel. The selection of Personal Protective Equipment (PPE) must be directly correlated to the compound's physicochemical properties.
Table 2: PPE Selection and Causality Matrix
| PPE Category | Specification | Mechanistic Causality & Validation |
| Dermal Protection (Hands) | Butyl rubber or double-layered Nitrile gloves | The lipophilic ring rapidly permeates standard latex. Butyl rubber provides superior resistance to ketones and nitro-organics. Validation : Perform a pneumatic inflation test prior to donning to check for micro-punctures. |
| Ocular Protection | Chemical splash goggles (ANSI Z87.1+) | Protects against aerosolized solid particulates and solvent splashes during reaction setup. Standard safety glasses are insufficient due to the lack of a peripheral seal. |
| Body Protection | Flame-resistant (FR) lab coat & chemical apron | Mitigates risk from potential localized ignition of nitro-compound dust and prevents dermal absorption through clothing. |
| Respiratory Protection | Fume hood (Face velocity >100 fpm) | Prevents inhalation of irritant dust. If handling outside a hood is unavoidable, an N95/P100 particulate respirator is mandatory. |
Validated Operational Workflows
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.
Methodology A: Safe Transfer and Reaction Setup
-
System Validation : Before handling, verify the fume hood face velocity is between 80–120 fpm using a digital anemometer. Causality: Self-validation prevents exposure to undetected ventilation failures.
-
Static Mitigation : Ground all metal receiving vessels. Use a static-dissipative spatula (e.g., PTFE-coated or grounded stainless steel) for weighing. Causality: Nitro-compounds possess inherent oxidative potential; static discharge can ignite fine organic powders[1].
-
Mass Transfer : Tare the receiving flask inside the analytical balance enclosure. Transfer the 2-Nitrocyclododecanone slowly to minimize the aerosolization of the irritating powder.
-
Solvent Solubilization : Add the reaction solvent slowly down the side of the flask to wash down residual powder. Causality: This prevents localized high concentrations and suppresses dust generation before mechanical agitation begins.
-
Thermal Regulation : If performing a reduction or Michael addition to acrolein[2], strictly control the temperature using a thermocouple-regulated cooling bath. Causality: Reactions involving nitro-groups can be highly exothermic; unmitigated heat accumulation can lead to solvent boil-off or thermal runaway.
Operational safety workflow for 2-Nitrocyclododecanone, from PPE selection to waste disposal.
Spill Mitigation and Chemical Disposal
In the event of a breach in containment, follow this step-by-step mitigation strategy to prevent cross-contamination and respiratory exposure.
Methodology B: Spill Response and Decontamination
-
Zone Isolation : Immediately demarcate the spill zone. If the powder is aerosolized, evacuate the immediate area for 15 minutes to allow the laboratory ventilation system to clear airborne particulates.
-
Dust Suppression : Do NOT dry sweep. Causality: Dry sweeping generates airborne dust, exacerbating inhalation risks and spreading the irritant. Cover the spill with a damp absorbent pad or inert silica to suppress dust.
-
Mechanical Collection : Use a non-sparking scoop to transfer the absorbed material into a compatible hazardous waste container.
-
Chemical Decontamination : Wipe the surface with a solvent that solubilizes the compound (e.g., isopropanol), followed by a secondary wash with an aqueous mild detergent. Causality: The solvent removes the lipophilic traces, while the detergent lifts remaining residues, ensuring complete decontamination.
-
Waste Segregation : Label the container as "Halogen-Free Organic Waste - Contains Nitro Compounds." Causality: Segregate strictly from amines and strong reducing agents to prevent inadvertent in-drum exothermic reactions.
References
-
Taylor & Francis. "Synthesis and Fungicidal Activity of 12-Alkoxyiminothiopentadecanlactones." Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
